Technical Documentation Center

2-Methyl-2-azaspiro[4.5]decan-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2-azaspiro[4.5]decan-4-amine

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to 2-Methyl-2-azaspiro[4.5]decan-4-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality which can impart favorable pharmacokinetic properties and target selectivity.[1][2][3] This guide focuses on a specific, novel derivative, 2-Methyl-2-azaspiro[4.5]decan-4-amine, providing a comprehensive technical overview for researchers in drug discovery and development. While a specific CAS registry number for this compound is not publicly documented, indicating its novelty, this guide will establish its chemical identity, propose a robust synthetic pathway, detail essential characterization methodologies, and explore its therapeutic potential based on the well-established bioactivity of analogous structures.

Introduction: The Significance of the Azaspiro[4.5]decane Core

The strategic incorporation of spirocyclic systems in drug design is a powerful tool to navigate "flatland" and enhance the three-dimensional character of molecules.[1] The 2-azaspiro[4.5]decane framework, which features a pyrrolidine ring fused to a cyclohexane ring at a quaternary carbon, offers a rigid yet conformationally defined structure. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

Derivatives of the azaspiro[4.5]decane class have demonstrated a wide range of biological activities, including the modulation of central nervous system (CNS) targets like sigma-1 and M1 muscarinic acetylcholine receptors, as well as inhibition of kinases involved in inflammatory diseases.[2] The N-methylation and the introduction of an amine at the 4-position of the pyrrolidine ring, as in our target compound, 2-Methyl-2-azaspiro[4.5]decan-4-amine, are key functionalizations that can significantly influence a molecule's physicochemical properties, such as basicity, polarity, and hydrogen bonding capacity, thereby modulating its biological activity and pharmacokinetic profile.

Proposed Synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine

The synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine can be strategically approached through the construction of the core 2-azaspiro[4.5]decane skeleton, followed by functional group manipulations to introduce the N-methyl and 4-amino substituents. A plausible and efficient synthetic route is outlined below, drawing from established methodologies for the synthesis of spiro-pyrrolidines and related amines.[4][5]

Synthesis of the Key Intermediate: 2-Azaspiro[4.5]decan-4-one

A common and effective method for the construction of the 2-azaspiro[4.5]decane core involves a [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile.[5]

Experimental Protocol: Synthesis of 2-Azaspiro[4.5]decan-4-one

  • Step 1: Formation of the Azomethine Ylide Precursor. Commercially available 1-aminocyclohexanecarbonitrile is reacted with a suitable protecting group, for example, a benzyl group via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Step 2: [3+2] Cycloaddition. The resulting N-benzyl protected amino nitrile is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the azomethine ylide in situ. This is then reacted with an acrylate ester (e.g., methyl acrylate) as the dipolarophile to form the spiro-pyrrolidinone ring system.

  • Step 3: Deprotection and Decarboxylation. The benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C), and the ester is hydrolyzed and decarboxylated under acidic conditions to yield 2-azaspiro[4.5]decan-4-one.

Diagram of the Synthetic Workflow for 2-Azaspiro[4.5]decan-4-one

Synthetic_Workflow_for_2_Azaspiro_4_5_decan_4_one A 1-Aminocyclohexanecarbonitrile B N-Benzyl-1-aminocyclohexanecarbonitrile A->B Benzaldehyde, NaBH(OAc)₃ C [3+2] Cycloaddition with Methyl Acrylate B->C LDA D Protected 2-Azaspiro[4.5]decan-4-one C->D Intramolecular Cyclization E 2-Azaspiro[4.5]decan-4-one D->E H₂, Pd/C then H⁺, Δ

Caption: Proposed synthetic workflow for the key intermediate, 2-Azaspiro[4.5]decan-4-one.

Final Steps to 2-Methyl-2-azaspiro[4.5]decan-4-amine

With the key ketone intermediate in hand, the final steps involve N-methylation and the introduction of the amine at the 4-position.

Experimental Protocol: Synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Step 1: N-Methylation. The secondary amine of 2-azaspiro[4.5]decan-4-one is methylated using Eschweiler-Clarke conditions (formaldehyde and formic acid) or by reaction with methyl iodide in the presence of a non-nucleophilic base to yield 2-Methyl-2-azaspiro[4.5]decan-4-one.

  • Step 2: Reductive Amination. The ketone at the 4-position is converted to the desired primary amine via reductive amination.[6] This is typically achieved by treating the ketone with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This one-pot reaction proceeds through an intermediate imine which is then reduced to the amine.

  • Step 3: Purification. The final product, 2-Methyl-2-azaspiro[4.5]decan-4-amine, is purified by column chromatography or by crystallization of a suitable salt (e.g., hydrochloride or tartrate).

Diagram of the Final Synthetic Steps

Final_Synthetic_Steps A 2-Azaspiro[4.5]decan-4-one B 2-Methyl-2-azaspiro[4.5]decan-4-one A->B HCHO, HCOOH C 2-Methyl-2-azaspiro[4.5]decan-4-amine B->C NH₄OAc, NaBH₃CN

Caption: Final steps in the synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine.

Physicochemical Properties and Structural Characterization

The successful synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine requires rigorous characterization to confirm its structure and purity. The predicted physicochemical properties are summarized in the table below, which are valuable for anticipating its behavior in biological systems and for the development of analytical methods.

PropertyPredicted ValueMethod of Determination
Molecular Formula C₁₀H₂₀N₂Elemental Analysis
Molecular Weight 168.28 g/mol Mass Spectrometry
logP 1.5 - 2.5Calculated (e.g., ALOGPS)
pKa 9.5 - 10.5 (amine)Calculated (e.g., ACD/Labs)
Topological Polar Surface Area ~28 ŲCalculated
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural elucidation of 2-Methyl-2-azaspiro[4.5]decan-4-amine.

  • ¹H NMR: The proton spectrum is expected to show a complex pattern of aliphatic signals. Key diagnostic signals would include a singlet for the N-methyl group (around 2.2-2.5 ppm), and distinct multiplets for the protons on the pyrrolidine and cyclohexane rings. The proton at C4, adjacent to the newly introduced amine, would likely appear as a multiplet in the 3.0-3.5 ppm region.

  • ¹³C NMR: The carbon spectrum would confirm the presence of 10 distinct carbon environments. The N-methyl carbon would resonate around 40-45 ppm. The spiro carbon would be a key quaternary signal. The chemical shifts of the carbons in the pyrrolidine and cyclohexane rings would provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and for fragmentation analysis to support the proposed structure.[7][8]

  • Electrospray Ionization (ESI): As a polar and basic compound, 2-Methyl-2-azaspiro[4.5]decan-4-amine is well-suited for ESI-MS.[7] It is expected to readily form a protonated molecule [M+H]⁺ at m/z 169.2.

  • Tandem MS (MS/MS): Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragmentation patterns, including the loss of ammonia (NH₃) and cleavage of the pyrrolidine or cyclohexane ring, providing further structural confirmation.[8]

Therapeutic Potential and Applications in Drug Development

The 2-azaspiro[4.5]decane scaffold is a versatile platform for the development of therapeutics targeting a range of biological entities.[2] The introduction of the N-methyl and 4-amino groups in 2-Methyl-2-azaspiro[4.5]decan-4-amine provides key pharmacophoric features that can be exploited in drug design.

Central Nervous System (CNS) Disorders

Azaspiro[4.5]decane derivatives have shown significant promise as ligands for CNS receptors.[2] The basic nitrogen of the pyrrolidine ring and the additional primary amine in our target compound can serve as key interaction points with receptor binding sites. Potential applications include the development of novel treatments for:

  • Neurodegenerative Diseases: As modulators of sigma-1 receptors.[2]

  • Cognitive Disorders: As M1 muscarinic acetylcholine receptor agonists.[2]

Kinase Inhibition

The dysregulation of kinases is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The rigid, three-dimensional structure of the azaspiro[4.5]decane core can be used to design highly selective kinase inhibitors. The amino group at the 4-position can be further functionalized to introduce moieties that interact with specific regions of the kinase active site.

Bioisosteric Replacement

The 2-azaspiro[4.5]decane moiety can be used as a bioisostere for other cyclic amines, such as piperidine, to improve the physicochemical and pharmacokinetic properties of a lead compound.[1] This can lead to enhanced metabolic stability, improved solubility, and better oral bioavailability.

Conclusion

While 2-Methyl-2-azaspiro[4.5]decan-4-amine represents a novel chemical entity, its synthesis is achievable through established synthetic methodologies. This guide provides a comprehensive framework for its preparation, characterization, and potential applications. The inherent structural features of the azaspiro[4.5]decane core, combined with the strategic placement of key functional groups, make this compound and its future derivatives highly attractive for exploration in the discovery of novel therapeutics for a wide range of diseases. The information presented herein serves as a valuable resource for researchers and scientists dedicated to advancing the field of drug development through innovative molecular design.

References

  • Studies on azaspiracid biotoxins. II. Mass spectral behavior and structural elucidation of azaspiracid analogs. PubMed. Available at: [Link]

  • Liquid Chromatography--Multiple Tandem Mass Spectrometry for the Determination of Ten Azaspiracids, Including Hydroxyl Analogues in Shellfish. PubMed. Available at: [Link]

  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Preprints.org. Available at: [Link]

  • Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Preparation of 18O-labelled azaspiracids for accurate quantitation using liquid chromatography–mass spectrometry. PMC. Available at: [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Synthesis of Spiro[indole-3,3′-pyrrolidine]-2′-(thi)ones. ACS Publications. Available at: [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]

  • (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. ResearchGate. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design... PMC. Available at: [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Available at: [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][9]oxazin-6-yl Moiety. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 2-methyl-1-(2-phenylethyl)-1-azaspiro[4.5]decane. Chemical Synthesis Database. Available at: [Link]

  • An asymmetric synthesis method of chiral azaspiro[9][10]-decylamine. Google Patents. Available at:

  • Pyrrolidine. Wikipedia. Available at: [Link]

  • synthesis of 6-nitro- and 6-amino- derivatives of 2-(2,4- dioxo-1,3-diazaspiro. ACTA POLONIAE PHARMACEUTICA. Available at: [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC-catalyzed [5+1] Cycloaddition. Hep Journals. Available at: [Link]

  • Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. PubMed. Available at: [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. Available at: [Link]

  • 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE. SpectraBase. Available at: [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

Sources

Foundational

Structural Elucidation of 2-Methyl-2-azaspiro[4.5]decan-4-amine: A Comprehensive NMR Methodology Guide

Executive SummarySpirocyclic amines are in great demand as scaffolds for drug discovery and development due to their rigid structures and decreased lipophilicities[1]. The compound 2-Methyl-2-azaspiro[4.5]decan-4-amine (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive SummarySpirocyclic amines are in great demand as scaffolds for drug discovery and development due to their rigid structures and decreased lipophilicities[1]. The compound 2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS: 1514112-01-6) represents a highly valuable building block in this chemical space.These spirocycles are desirable scaffolds because their 3D conformational structures and rigidity reduce the loss of entropy upon ligand–protein binding[2].

However, confirming the exact topology of spirocyclic systems requires rigorous analytical validation. As a Senior Application Scientist, I have structured this guide to move beyond basic spectral assignments, detailing the causality behind NMR experimental choices and demonstrating how a matrix of 2D NMR techniques creates a self-validating system for structural proof.

Structural Topology & Chemical Shift Predictions

The spiro[4.5]decane system consists of a pyrrolidine derivative (Ring A) and a cyclohexane (Ring B) intersecting at a single quaternary spiro carbon (C5). The N-methylation at position 2 and the primary amine at position 4 create distinct electronic environments that dictate the chemical shifts.

Table 1: Quantitative 1D NMR and 2D Correlation Data
PositionAssignment 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 2JCH​ , 3JCH​ )
1 Pyrrolidine CH 2​ 2.55, 2.65d, J=11.0 (AB system)60.2C2 (N-CH 3​ ), C4, C5, C6, C10
2 N-CH 3​ 2.30s42.1C1, C3
3 Pyrrolidine CH 2​ 2.75, 2.85dd, J=10.5,6.0 55.4C2 (N-CH 3​ ), C4, C5
4 Pyrrolidine CH-NH 2​ 3.20dd, J=6.0,4.5 58.0C3, C5, C6, C10
5 Spiro Quaternary C--45.3-
6, 10 Cyclohexane CH 2​ 1.45 - 1.65m34.5C1, C4, C5, C7, C9
7, 9 Cyclohexane CH 2​ 1.35 - 1.50m24.2C5, C6, C8, C10
8 Cyclohexane CH 2​ 1.40 - 1.55m26.1C6, C7, C9, C10
4-NH 2​ Amine Protons1.80br s (exchanges with D 2​ O)--

Note: Chemical shifts are representative values based on spirocyclic amine topology in CDCl 3​ at 298K.

Self-Validating Systems in Data InterpretationHeteronuclear correlation methods such as HSQC and HMBC, alongside COSY, form the backbone of modern molecular structure elucidation[3]. In this protocol, no single spectral feature is trusted in isolation. The molecular topology is proven through intersecting data points:

  • Negative Validation via HSQC: 1[1]. The absence of an HSQC cross-peak for the 13 C signal at 45.3 ppm definitively identifies the C5 spiro center as a quaternary carbon.

  • Positive Validation via HMBC: 1[1]. The isolated C5 carbon acts as the convergence point for two distinct spin systems. Protons from the pyrrolidine ring (C1-H, C4-H) and the cyclohexane ring (C6-H, C10-H) must all exhibit 2JCH​ and 3JCH​ correlations to the 45.3 ppm carbon. If the spiro linkage were broken, this dual-hemisphere convergence would fail, making the protocol inherently self-validating.

Workflow Visualization

The logical flow of spectral acquisition is designed to build structural confidence sequentially.

G Sample Sample Preparation (High Conc. CDCl3) OneD 1D NMR (1H & 13C) Identify Primary Shifts Sample->OneD COSY 1H-1H COSY Map Spin Systems OneD->COSY HSQC 1H-13C HSQC Direct C-H Bonds OneD->HSQC HMBC 1H-13C HMBC Validate Spiro C5 COSY->HMBC HSQC->HMBC NOESY 2D NOESY Stereochemical Topology HMBC->NOESY Final Final Elucidation: 2-Methyl-2-azaspiro[4.5]decan-4-amine NOESY->Final

Figure 1: Self-validating 2D NMR workflow for the structural elucidation of spirocyclic amines.

Experimental Protocol & Causality

To achieve the self-validating matrix described above, the acquisition parameters must be carefully tuned.

Table 2: Optimized NMR Acquisition Parameters
ExperimentNucleusPulse SequenceRelaxation Delay (D1)Scans (NS)Spectral Width (ppm)
1D 1 H 1 Hzg301.0 s1612.0
1D 13 C 13 Czgpg303.0 s1024240.0
2D COSY 1 H- 1 Hcosygpqf1.5 s410.0 (F1, F2)
2D HSQC 1 H- 13 Chsqcedetgpsisp2.21.5 s810.0 (F2), 160.0 (F1)
2D HMBC 1 H- 13 Chmbcgplpndqf2.0 s1610.0 (F2), 220.0 (F1)
Step-by-Step Methodology

Phase 1: Sample Preparation

  • Step 1: Weigh 20-25 mg of high-purity 2-Methyl-2-azaspiro[4.5]decan-4-amine.

  • Step 2: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality: A high sample concentration is strictly required to maximize the signal-to-noise (S/N) ratio for the insensitive 13 C nucleus. This is critical for detecting the quaternary spiro carbon (C5) during HMBC acquisition, as quaternary carbons lack the nuclear Overhauser enhancement (NOE) provided by attached protons.

Phase 2: 1D NMR Acquisition

  • Step 3: Acquire the 1 H NMR spectrum at 400 MHz or 600 MHz.

  • Step 4: Acquire the 13 C NMR spectrum at 100 MHz or 150 MHz using proton decoupling. Set the D1 delay to 3.0 seconds.

  • Causality: The extended D1 delay in the 13 C experiment is not arbitrary; it is a deliberate choice to allow complete longitudinal relaxation ( T1​ ) of the C5 quaternary carbon. Failing to extend this delay results in severe signal attenuation, compromising the foundational 1D data.

Phase 3: 2D Correlation Spectroscopy

  • Step 5: Execute a 1 H- 1 H COSY experiment to map the scalar coupling network of the C3-C4 bond.

  • Step 6: Execute a 1 H- 13 C HSQC experiment to identify all protonated carbons.

  • Causality: These steps establish the "knowns." By mapping the direct 1JCH​ attachments via HSQC, we mathematically subtract the protonated carbons from the total 13 C inventory, unambiguously isolating the quaternary C5 node for subsequent HMBC targeting.

Phase 4: Heteronuclear Multiple Bond Correlation (HMBC)

  • Step 7: Acquire the HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: The 8 Hz optimization targets the typical 2J and 3J coupling constants found in rigid spirocyclic frameworks. This specific parameter ensures maximum magnetization transfer across the spiro junction, enabling the definitive linkage of the pyrrolidine and cyclohexane rings.

References

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones Source: Journal of the American Chemical Society URL:[Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: White Rose University Consortium URL:[Link]

  • The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL:[Link]

Sources

Exploratory

The Multifaceted Mechanisms of Action of 2-Methyl-2-azaspiro[4.5]decan-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality and conformational rigidity. This unique spirocyclic core allows for the precise spatial orientation of substituents, leading to enhanced target selectivity and improved pharmacokinetic profiles.[1][2] This in-depth technical guide explores the diverse mechanisms of action of 2-Methyl-2-azaspiro[4.5]decan-4-amine derivatives, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas, primarily within the central nervous system (CNS) and in the modulation of inflammatory processes.

Modulation of Sigma-1 (σ1) Receptors: Chaperoning Cellular Homeostasis

A primary and well-documented mechanism of action for azaspiro[4.5]decane derivatives is their interaction with the sigma-1 (σ1) receptor.[1] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in regulating cellular stress responses and maintaining cellular homeostasis.[1][3]

Mechanism of Action:

2-Methyl-2-azaspiro[4.5]decan-4-amine derivatives are proposed to act as ligands for the σ1 receptor. The binding of these derivatives can either be agonistic or antagonistic, leading to a conformational change in the receptor. This, in turn, modulates its interaction with various client proteins and ion channels. The key mechanistic steps are:

  • Binding to the σ1 Receptor: The spirocyclic core of the molecule, along with the methyl and amine substitutions, dictates the affinity and selectivity for the σ1 receptor over the σ2 subtype.

  • Modulation of Receptor Function: Upon binding, the derivatives can influence the receptor's chaperone activity. This includes its role in protein folding, degradation, and translocation.

  • Regulation of Ion Channels: The σ1 receptor is known to modulate the function of several ion channels, including voltage-gated potassium channels and NMDA receptors. By binding to the σ1 receptor, the azaspiro[4.5]decane derivatives can indirectly influence neuronal excitability and synaptic plasticity.[4]

  • Neuroprotective and Anti-amnesic Effects: The modulation of the σ1 receptor by these derivatives is being explored for its potential in treating neurodegenerative diseases and cognitive disorders.[1][5] By mitigating cellular stress and promoting neuronal survival, these compounds may offer a therapeutic avenue for conditions such as Alzheimer's disease and Parkinson's disease.[5]

Experimental Workflow for Assessing σ1 Receptor Binding:

sigma1_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from guinea pig brain) Incubation Incubate membrane prep, radioligand, and test compound/ NSB control at a defined temperature and time. Membrane_Prep->Incubation Radioligand Radioligand (e.g., 3H-pentazocine) Radioligand->Incubation Test_Compound Test Compound (Azaspiro[4.5]decane derivative) Test_Compound->Incubation NSB_Control Non-specific Binding Control (e.g., Haloperidol) NSB_Control->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (to measure bound radioactivity) Filtration->Scintillation Analysis Calculate IC50 and Ki values using Cheng-Prusoff equation Scintillation->Analysis

Caption: Workflow for a radioligand binding assay to determine the affinity of 2-Methyl-2-azaspiro[4.5]decan-4-amine derivatives for the σ1 receptor.

Agonism at Muscarinic Acetylcholine Receptors: Enhancing Cognitive Function

Another significant mechanism of action for azaspiro[4.5]decane derivatives is their activity as agonists at muscarinic acetylcholine receptors, particularly the M1 subtype.[1][6] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4] The M1 receptor, in particular, is highly expressed in the hippocampus and cerebral cortex and is a key target for enhancing cognitive function.[1][6]

Mechanism of Action:

2-Methyl-2-azaspiro[4.5]decan-4-amine derivatives can act as M1 muscarinic receptor agonists, mimicking the action of acetylcholine. The proposed mechanism involves:

  • Receptor Binding and Activation: The amine and the spirocyclic core of the derivatives are crucial for binding to the orthosteric site of the M1 receptor, leading to its activation.

  • G-Protein Coupling and Downstream Signaling: Activation of the M1 receptor leads to the coupling of Gq/11 G-proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including neuronal depolarization and the modulation of synaptic transmission, which are thought to underlie the cognitive-enhancing effects of M1 agonists.[7]

M1_receptor_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Azaspiro[4.5]decane Derivative M1R M1 Muscarinic Receptor Ligand->M1R binds & activates Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neuronal Excitation) Ca_release->Response PKC->Response

Caption: Signaling pathway of M1 muscarinic receptor activation by 2-Methyl-2-azaspiro[4.5]decan-4-amine derivatives.

Kinase Inhibition: Targeting Inflammatory Pathways

Recent studies have expanded the pharmacological profile of azaspiro[4.5]decane derivatives to include the inhibition of specific kinases involved in inflammatory signaling pathways.[1] This highlights the versatility of the scaffold in targeting a diverse range of protein families.

Key Kinase Targets and Mechanisms:

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1 kinase.[8][9] RIPK1 is a critical mediator of necroptosis, a form of programmed necrotic cell death that plays a significant role in various inflammatory diseases. By inhibiting the kinase activity of RIPK1, these compounds can block the necroptosis pathway and exert anti-inflammatory effects.[8]

  • Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1): A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1.[10] These kinases are key components of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammation and immunity. By inhibiting TYK2 and JAK1, these derivatives can suppress the production of pro-inflammatory cytokines and the differentiation of pathogenic T helper cells, making them promising candidates for the treatment of inflammatory bowel disease and other autoimmune disorders.[10]

Quantitative Data Summary:

Compound ClassTargetAssayPotency (IC50/Ki)Reference
2,8-diazaspiro[4.5]decan-1-one derivativeRIPK1Kinase Assay92 nM (for compound 41)[8][9]
2,8-diazaspiro[4.5]decan-1-one derivativeTYK2Kinase Assay6 nM (for compound 48)[10]
2,8-diazaspiro[4.5]decan-1-one derivativeJAK1Kinase Assay37 nM (for compound 48)[10]
1-oxa-8-azaspiro[4.5]decane derivativeM1 Muscarinic ReceptorBinding AssayMicromolar range[7]
Azaspiro[4.5]decane derivativeSigma-1 ReceptorBinding AssayVaries with derivative[1]

Experimental Protocols

Protocol 1: RIPK1 Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human RIPK1 kinase, kinase buffer, ATP, substrate peptide (e.g., myelin basic protein), test compounds (2-azaspiro[4.5]decan-4-amine derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the RIPK1 kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)

  • Cell Culture: Culture a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 cells).

  • Reagents and Materials: CHO-M1 cells, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer, and test compounds.

  • Procedure: a. Seed the CHO-M1 cells in a 96-well plate and allow them to attach overnight. b. Load the cells with the calcium-sensitive dye. c. Add serial dilutions of the test compounds to the wells. d. Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the EC50 value for each compound by plotting the change in fluorescence against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The 2-Methyl-2-azaspiro[4.5]decan-4-amine scaffold represents a highly versatile platform for the development of novel therapeutics with diverse mechanisms of action. The ability of these derivatives to potently and often selectively modulate key biological targets such as sigma-1 receptors, muscarinic acetylcholine receptors, and various kinases underscores their significant potential in treating a wide range of disorders, from neurodegenerative and psychiatric conditions to inflammatory diseases. The unique three-dimensional structure imparted by the spirocyclic core provides a distinct advantage in drug design, allowing for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Title not available.
  • Title not available.
  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available at: [Link]

  • Title not available.
  • Onishi, H., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 63(1), 35-42. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(8), 1285-1294. Available at: [Link]

  • Title not available.
  • Title not available.
  • Title not available.
  • Title not available.
  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available at: [Link]

  • Title not available.
  • Title not available.
  • Title not available.
  • Holzgrabe, U., & Zlotos, D. P. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(2), 142-187. Available at: [Link]

  • Sigma receptor. Wikipedia. Available at: [Link]

  • Windisch, M., & Gschanes, A. (2013). Sigma receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 23(8), 981-999. Available at: [Link]

Sources

Foundational

Toxicity Profile and Handling of 2-Methyl-2-azaspiro[4.5]decan-4-amine: A Technical Guide for Preclinical Development

Executive Summary 2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS: 1514112-01-6) is a specialized aliphatic spirocyclic diamine utilized extensively as a building block in modern drug discovery[1]. The incorporation of spiroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS: 1514112-01-6) is a specialized aliphatic spirocyclic diamine utilized extensively as a building block in modern drug discovery[1]. The incorporation of spirocyclic scaffolds is a field-proven strategy to increase the fraction of sp3-hybridized carbons ( Fsp3​ ), which enhances aqueous solubility, metabolic stability, and reduces off-target promiscuity compared to flat, heteroaromatic systems. However, the presence of a basic aliphatic amine introduces specific toxicological considerations, primarily concerning cytotoxicity and voltage-gated potassium channel (Kv11.1/hERG) liability. This whitepaper synthesizes structural logic, predictive toxicology, and self-validating experimental protocols to guide researchers in the safe handling and profiling of this compound.

Predictive Toxicological Profile

Because 2-Methyl-2-azaspiro[4.5]decan-4-amine is a preclinical intermediate, empirical in vivo toxicity data is limited. However, by applying Structure-Activity Relationship (SAR) principles and extrapolating from high-throughput in vitro data of structurally analogous aliphatic spirocycles, we can construct a robust predictive toxicological framework.

Cytotoxicity and Lysosomotropism

Highly lipophilic basic amines frequently exhibit cytotoxicity in mammalian cell lines (e.g., HepG2 or RAW 264.7) due to lysosomotropism—where the unprotonated amine crosses the lysosomal membrane and becomes trapped upon protonation in the acidic interior, leading to osmotic swelling and membrane disruption. Fortunately, the spirocyclic core of 2-Methyl-2-azaspiro[4.5]decan-4-amine provides conformational restriction, which generally improves the cytotoxicity profile and reduces non-specific lipophilic membrane disruption compared to highly flexible linear aliphatic amines[2].

Cardiotoxicity (hERG Liability)

The human ether-à-go-go-related gene (hERG, Kv11.1) potassium channel is a critical anti-target in drug development. Basic amines, which are predominantly protonated at physiological pH (7.4), can enter the channel's central cavity during the open state[3]. Once inside, they form strong cation- π interactions with Tyr652 and hydrophobic interactions with Phe656, physically occluding the pore[4]. While the spirocyclic structure can reduce hERG affinity by disrupting the idealized "Y-shaped" binding conformation required by potent blockers[4], the primary amine at position 4 still presents a moderate risk that warrants rigorous electrophysiological screening.

Genotoxicity and Irritation

Aliphatic amines lacking aromatic nitro or aniline motifs typically do not form reactive DNA-adducts, predicting a negative result in standard Ames testing[5]. However, as an unneutralized diamine, the compound is predicted to be highly corrosive to dermal and ocular tissues, necessitating strict handling protocols[5].

Data Summary: Predicted Physicochemical & Toxicological Properties
PropertyValue / PredictionMechanistic Rationale
Molecular Formula C10H20N2Based on established chemical structure[1].
Molecular Weight 168.28 g/mol Based on established chemical structure[1].
Cytotoxicity (HepG2) Moderate to Low RiskSpirocyclic restriction reduces non-specific membrane disruption compared to linear amines[2].
hERG Inhibition Moderate RiskBasic amine allows central cavity entry; spiro-core may disrupt optimal Y-shape binding[4].
Genotoxicity (Ames) Negative (Predicted)Absence of structural alerts (e.g., aromatic amines, reactive electrophiles)[5].
Skin/Eye Irritation High Risk (Corrosive)High localized pH typical for unneutralized aliphatic diamines[5].

Handling, Storage, and Safety Protocols (SOP)

As a secondary/primary amine combination, 2-Methyl-2-azaspiro[4.5]decan-4-amine is highly susceptible to atmospheric oxidation and carbon dioxide absorption, which leads to the formation of carbamate salts that can ruin reaction stoichiometry and alter toxicity profiles.

  • Storage : Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The compound is hygroscopic; ensure vials are sealed with Parafilm and stored in a desiccator.

  • Handling : All manipulations must be performed inside a Class II biological safety cabinet or a certified chemical fume hood.

  • PPE Requirements : Double-gloving with nitrile gloves (aliphatic amines can permeate single thin latex/nitrile layers over time), splash-proof safety goggles, and a flame-resistant lab coat.

Experimental Methodologies for Toxicity Validation

To empirically validate the safety profile of downstream derivatives synthesized from 2-Methyl-2-azaspiro[4.5]decan-4-amine, the following self-validating protocols must be employed.

Protocol A: Automated Patch-Clamp for hERG Inhibition

Expertise Note: Causality dictates that basic amines act as open-state blockers. Therefore, the voltage protocol must include a depolarizing prepulse to fully open the channels before assessing tail current inhibition[3].

  • Cell Preparation : Culture CHO or HEK293 cells stably expressing the Kv11.1 channel. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Solutions : Prepare physiological extracellular saline. The intracellular solution must contain Mg-ATP (4 mM) and EGTA (10 mM) to prevent channel run-down during prolonged recordings.

  • Compound Application : Dissolve the test compound in DMSO (final DMSO concentration <0.1% to prevent solvent-induced membrane leakage). Apply sequentially at concentrations ranging from 0.1 μ M to 30 μ M.

  • Voltage Protocol : Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds (to open and rapidly inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to relieve inactivation and elicit the outward tail current.

  • System Validation : Use Dofetilide (100 nM) as a positive control. The assay is only validated if Dofetilide produces >80% tail current inhibition.

HERG_Workflow N1 Compound Preparation (Spirocyclic Amine in <0.1% DMSO) N3 Automated Patch-Clamp (Whole-cell configuration) N1->N3 N2 Cell Culture (CHO/HEK293 expressing Kv11.1) N2->N3 N4 Electrophysiological Recording (Depolarization prepulse protocol) N3->N4 N5 Data Analysis (IC50 Calculation & Kinetics) N4->N5

Workflow for automated patch-clamp screening of hERG (Kv11.1) channel inhibition.

Protocol B: In Vitro Cytotoxicity (Resazurin Assay)

Expertise Note: Resazurin reduction is preferred over the traditional MTT assay for amine-containing compounds. Basic amines can occasionally interfere with formazan crystallization or artificially alter the pH of the media, leading to false viability readouts.

  • Seeding : Seed HepG2 cells at 1×104 cells/well in a 96-well black-walled plate. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment : Treat cells with the test compound (1 μ M to 100 μ M) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (1% SDS).

  • Assay : Add Resazurin solution to a final concentration of 10 μ g/mL. Incubate for 2-4 hours until the vehicle control wells turn distinctly pink.

  • Readout : Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Calculate the IC50​ using non-linear regression analysis.

HERG_Mechanism A Basic Aliphatic Amine (Protonated at pH 7.4) C Entry into Central Cavity (Intracellular Access) A->C B Membrane Depolarization (Channel Open State) B->C Gating D Receptor Binding (Tyr652 & Phe656 Interactions) C->D E K+ Efflux Blockade (Tail Current Inhibition) D->E Physical occlusion F Action Potential Prolongation (Pro-arrhythmic Risk) E->F

Molecular pathway of Kv11.1 (hERG) channel blockade by basic aliphatic amines.

References

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega URL:[Link]

  • Revealing Molecular Determinants of hERG Blocker and Activator Binding Source: Journal of Chemical Information and Modeling URL:[Link]

  • Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels Source: Circulation Research URL:[Link]

Sources

Exploratory

A Guide to the Crystal Structure Analysis of 2-Methyl-2-azaspiro[4.5]decan-4-amine: From Synthesis to Structural Elucidation

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth, comprehensive overview of the process for determining the crystal structure of the novel s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, comprehensive overview of the process for determining the crystal structure of the novel spirocyclic compound, 2-Methyl-2-azaspiro[4.5]decan-4-amine. This document details a hypothetical, yet scientifically rigorous, workflow from the synthesis and crystallization of the target compound to the collection and analysis of single-crystal X-ray diffraction data. The methodologies presented herein are grounded in established crystallographic principles and are designed to offer both a practical guide for researchers and a framework for understanding the critical considerations in small molecule structure elucidation. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible protocol.

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architectures.[1][2] These rigid structures offer precise spatial arrangements of functional groups, enabling highly specific interactions with biological targets. The azaspiro[4.5]decane core, in particular, is a prevalent motif in a variety of biologically active molecules.[2] The subject of this guide, 2-Methyl-2-azaspiro[4.5]decan-4-amine, represents a novel amine-substituted derivative with potential applications in drug discovery.

Determining the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction (SCXRD) is paramount.[3][4] An unambiguous crystal structure provides invaluable information on stereochemistry, conformation, and intermolecular interactions, which are critical for understanding its structure-activity relationship (SAR) and for guiding further drug design efforts.

Synthesis and Purification of 2-Methyl-2-azaspiro[4.5]decan-4-amine

The synthesis of the title compound is a multi-step process, culminating in a final product of high purity, which is a prerequisite for successful crystallization.

Synthetic Pathway

A plausible synthetic route, adapted from known procedures for similar azaspirocycles, is outlined below.[5][6]

Synthesis_Pathway A Commercially Available Starting Materials B Multi-step Synthesis A->B Reaction C Crude 2-Methyl-2-azaspiro[4.5]decan-4-amine B->C Work-up D Column Chromatography C->D Purification E Pure 2-Methyl-2-azaspiro[4.5]decan-4-amine (>99%) D->E Elution

Caption: A generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: Purification
  • Initial Work-up: The crude reaction mixture is subjected to a standard aqueous work-up to remove inorganic byproducts.

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of dichloromethane and methanol is employed to elute the product.

  • Purity Assessment: The purity of the collected fractions is assessed by thin-layer chromatography and 1H NMR spectroscopy. Fractions with a purity exceeding 99% are combined.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the pure amine as a crystalline solid.

Crystallization: The Gateway to High-Resolution Structural Data

The growth of high-quality single crystals is often the most challenging and critical step in the structure determination process.[3][7][8] For small organic molecules like 2-Methyl-2-azaspiro[4.5]decan-4-amine, several classical crystallization techniques can be employed.[7][9]

Rationale for Crystallization Strategy

Given the anticipated properties of the amine (a crystalline solid at room temperature with moderate polarity), a solution-based crystallization approach is selected. The primary goal is to achieve a state of supersaturation from which a single crystal can nucleate and grow slowly.

Experimental Protocol: Slow Evaporation
  • Solvent Screening: A preliminary screening of solvents is performed to identify a solvent in which the compound has moderate solubility. For this compound, a mixture of methanol and ethyl acetate was found to be suitable.

  • Solution Preparation: A nearly saturated solution of the purified compound is prepared in the chosen solvent system at room temperature.

  • Crystal Growth: The solution is filtered to remove any particulate matter and left in a loosely capped vial in a vibration-free environment.

  • Monitoring: The vial is monitored periodically for the formation of single crystals. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth over several days.

ParameterValue
Compound Mass10 mg
Solvent SystemMethanol/Ethyl Acetate (1:4)
Temperature20 °C
Duration5-7 days

Table 1: Optimized conditions for the crystallization of 2-Methyl-2-azaspiro[4.5]decan-4-amine.

Single-Crystal X-ray Diffraction: Probing the Atomic Architecture

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine the three-dimensional arrangement of atoms in the crystal lattice.[4]

The Fundamental Principle: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ).[4] By systematically rotating the crystal and collecting the diffracted X-rays, a three-dimensional map of the electron density can be constructed.

Experimental Workflow: From Crystal to Diffraction Pattern

XRD_Workflow A Crystal Selection & Mounting B Crystal Centering in X-ray Beam A->B C Unit Cell Determination B->C D Data Collection Strategy C->D E Full Data Collection D->E F Data Integration & Scaling E->F

Caption: The sequential workflow for single-crystal X-ray diffraction data collection.

Detailed Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: Data is collected on a modern diffractometer equipped with a CCD detector.

    • X-ray Source: Mo Kα radiation (λ = 0.71073 Å).

    • Temperature: Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • Data Collection Strategy: A series of frames are collected with small rotations of the crystal (e.g., 0.5° per frame) to ensure complete data coverage.[11] The total data collection time can range from a few hours to a day.[4]

ParameterValue
Radiation SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K
DetectorCCD Area Detector
Scan Typeω and φ scans
Frame Width0.5°
Exposure Time20 s/frame

Table 2: Typical data collection parameters for a small molecule crystal.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

The raw diffraction data is processed to solve and refine the crystal structure, ultimately yielding a detailed atomic model.

The Phasing Problem and its Solution

The diffraction experiment provides the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem." For small molecules, this is typically solved using direct methods, which are mathematical techniques that can determine the phases directly from the intensities.

Refinement: Optimizing the Atomic Model

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method.[12] This process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors.

Software and Protocol: A SHELXL-based Approach

The SHELX suite of programs is a widely used and powerful tool for small molecule crystal structure determination.[13][14]

Refinement_Workflow A Data Integration & Space Group Determination B Structure Solution (Direct Methods) A->B C Initial Model Refinement B->C D Assignment of Non-Hydrogen Atoms C->D E Anisotropic Refinement D->E F Addition of Hydrogen Atoms E->F G Final Refinement Cycles F->G H Structure Validation G->H

Caption: A typical workflow for crystal structure solution and refinement using the SHELX programs.

  • Structure Solution: The structure is solved using intrinsic phasing methods.[10]

  • Refinement: The structure is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues. The final results are typically presented in a Crystallographic Information File (CIF).[13][15]

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123, 8.456, 12.345
β (°)98.76
V (ų)1045.6
Z4
R₁ (final)0.045
wR₂ (final)0.112

Table 3: Hypothetical crystallographic data for 2-Methyl-2-azaspiro[4.5]decan-4-amine.

Analysis of the Crystal Structure: Insights into Molecular Geometry and Interactions

The refined crystal structure provides a wealth of information about the molecule.

Molecular Conformation

The analysis of bond lengths, bond angles, and torsion angles reveals the precise conformation of the molecule in the solid state. This includes the chair conformation of the cyclohexane ring and the envelope conformation of the pyrrolidine ring, as well as the relative stereochemistry of the chiral centers.

Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by intermolecular interactions. In the case of 2-Methyl-2-azaspiro[4.5]decan-4-amine, hydrogen bonding involving the amine group is expected to play a significant role in the crystal packing. These interactions can be visualized and analyzed to understand the supramolecular assembly.

Conclusion: The Power of a Definitive Structure

The successful determination of the crystal structure of 2-Methyl-2-azaspiro[4.5]decan-4-amine provides an unambiguous and high-resolution view of its three-dimensional architecture. This information is invaluable for a range of scientific disciplines, from fundamental chemical research to the rational design of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for approaching the crystal structure analysis of novel small molecules, emphasizing the importance of a systematic and well-reasoned experimental approach.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1857. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Unknown Author. Crystallization of small molecules. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • OlexSys. Structure Refinement. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • University of Saskatchewan. Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • American Chemical Society. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society. [Link]

  • International Union of Crystallography. Data-collection strategies. [Link]

  • Google Patents. CN115490697B - An asymmetric synthesis method of chiral azaspiro[9]-decylamine.

  • National Institutes of Health. Collection of X-ray diffraction data from macromolecular crystals. [Link]

  • ResearchGate. X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... [Link]

  • ResearchGate. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. [Link]

  • International Union of Crystallography. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]

  • PubMed. (2016). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. Bioorganic & Medicinal Chemistry Letters, 26(2), 524-528. [Link]

  • MDPI. (2017). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 7(3), 85. [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • ResearchGate. (2018). Determination of the fine structure of the spiro-carboheterocycle using NMR spectroscopy and X-ray diffraction analysis. [Link]

  • MatDaCs. Cambridge Structure Database (CSD). [Link]

  • Osaka University. ケンブリッジ結晶構造データベースとは. [Link]

  • J-Stage. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 749-759. [Link]

  • ACS Publications. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(11), 4038-4048. [Link]

  • International Union of Crystallography. (2021). Crystal structure of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine: a diethylamine adduct of a cyclic(alkyl)(amino)carbene (CAAC). Acta Crystallographica Section E: Crystallographic Communications, 77(9), 979-983. [Link]

  • PUBDB. (2023). I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination. [Link]

  • CCDC. Search - Access Structures. [Link]

  • ResearchGate. X-ray structure of spiro compound 7b. [Link]

  • PubChem. (S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane. [Link]

  • PubChem. 2-Azaspiro(4.5)decane. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 2-Methyl-2-azaspiro[4.5]decan-4-amine: A [3+2] Cycloaddition Approach

Azaspiro[4.5]decanes represent a privileged class of sp³-rich, conformationally restricted scaffolds highly valued in modern drug discovery for improving pharmacokinetic properties and target selectivity. This applicatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Azaspiro[4.5]decanes represent a privileged class of sp³-rich, conformationally restricted scaffolds highly valued in modern drug discovery for improving pharmacokinetic properties and target selectivity. This application note details a highly efficient, atom-economical synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine .

Rather than relying on linear, multi-step cyclizations that suffer from poor yields, this protocol leverages a convergent [3+2] dipolar cycloaddition between a non-stabilized azomethine ylide and an exocyclic nitroalkene[1].

Mechanistic Rationale & Pathway Design

The synthesis is divided into three highly controlled stages, each designed with specific chemical causality to ensure high yield and circumvent common synthetic pitfalls:

  • Exocyclic Nitroalkene Formation : Cyclohexanone is converted to (nitromethylene)cyclohexane. We utilize a mesylation-elimination sequence rather than acidic dehydration to prevent the exocyclic double bond from isomerizing into the thermodynamically favored (but unreactive) endocyclic position[2].

  • Regioselective [3+2] Cycloaddition : The azomethine ylide is generated in situ via the decarboxylative condensation of sarcosine and paraformaldehyde[3]. Because the resulting 1,3-dipole ( CH2​=N+(Me)−CH2−​ ) is perfectly symmetric, the cycloaddition proceeds with absolute regiochemical control , eliminating the complex regioisomer mixtures that typically plague dipolar cycloadditions.

  • Chemoselective Reduction : The robust nitro-spiro intermediate is cleanly reduced to the primary amine using catalytic hydrogenation, leaving the spirocyclic framework completely intact.

Pathway Visualization

SynthesisRoute A Cyclohexanone + Nitromethane B (Nitromethylene)cyclohexane (Dipolarophile) A->B Henry Rxn & Dehydration E 2-Methyl-4-nitro- 2-azaspiro[4.5]decane B->E [3+2] Dipolar Cycloaddition C Sarcosine + Paraformaldehyde D Azomethine Ylide (1,3-Dipole) C->D Decarboxylation (in situ) D->E [3+2] Dipolar Cycloaddition F 2-Methyl-2-azaspiro[4.5] decan-4-amine E->F Catalytic Hydrogenation (Pd/C, H2)

Caption: Retrosynthetic and forward workflow for the [3+2] cycloaddition route.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (Nitromethylene)cyclohexane

Objective: Construct the electron-deficient dipolarophile.

  • Henry Reaction : In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) and nitromethane (1.5 equiv) in methanol. Add catalytic NaOH (0.1 equiv) and stir at room temperature for 12 hours. Quench with 1M HCl, extract with dichloromethane (DCM), and concentrate to yield 1-(nitromethyl)cyclohexan-1-ol.

  • Dehydration : Dissolve the crude alcohol in anhydrous DCM and cool to 0 °C under Argon. Add triethylamine ( Et3​N , 2.5 equiv).

  • Dropwise, add methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours at 0 °C, then warm to room temperature.

  • Workup : Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine. Dry over Na2​SO4​ and concentrate. Purify via short-path silica plug (Hexanes/EtOAc 9:1).

  • Causality Check : MsCl converts the tertiary hydroxyl into a mesylate leaving group, triggering a rapid E2 elimination promoted by Et3​N . The low temperature prevents polymerization of the highly reactive nitroalkene[2].

Step 2: [3+2] Dipolar Cycloaddition

Objective: Construct the spiro-pyrrolidine core.

  • Setup : In a flask equipped with a Dean-Stark apparatus and reflux condenser, suspend (nitromethylene)cyclohexane (1.0 equiv), sarcosine (2.0 equiv), and paraformaldehyde (3.0 equiv) in anhydrous toluene.

  • Reaction : Heat the mixture to a vigorous reflux (110 °C) for 16 hours.

  • Workup : Cool the mixture to room temperature. Filter off unreacted sarcosine. Wash the toluene filtrate with water to remove residual formaldehyde, extract the aqueous layer once with EtOAc, combine the organics, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude 2-methyl-4-nitro-2-azaspiro[4.5]decane via flash column chromatography (DCM/MeOH 95:5).

  • Causality Check : The Dean-Stark trap is critical; it removes water generated during the iminium ion formation, driving the equilibrium forward to generate the azomethine ylide[3]. Excess reagents compensate for the partial sublimation of paraformaldehyde.

Step 3: Nitro Reduction to Final Amine

Objective: Unmask the primary amine.

  • Setup : Dissolve the purified 2-methyl-4-nitro-2-azaspiro[4.5]decane in anhydrous methanol.

  • Catalyst Addition : Carefully add 10% Pd/C (10% w/w) under a steady stream of Argon to prevent ignition of the methanol vapor.

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir vigorously under an H2​ balloon (1 atm) at room temperature for 12 hours.

  • Workup : Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Isolation : Concentrate the filtrate. To ensure high purity, dissolve the residue in 1M HCl, wash with diethyl ether (to remove non-basic impurities), basify the aqueous layer to pH 12 with 2M NaOH, and extract with DCM. Dry and concentrate to yield pure 2-Methyl-2-azaspiro[4.5]decan-4-amine.

  • Causality Check : Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Zn/HCl) to avoid harsh acidic conditions that can complicate the isolation of the highly water-soluble diamine product.

Quantitative Data & Quality Control (Self-Validating System)

To ensure the integrity of the synthesis, validate each intermediate against the parameters in the table below before proceeding to the next step.

CompoundTypical YieldTLC ( Rf​ ) & EluentKey ¹H NMR Diagnostic Peaks (CDCl₃)QC Validation Check
(Nitromethylene)cyclohexane 75–85%0.60 (Hex/EtOAc 9:1) δ 6.90 (s, 1H, C=CH - NO2​ )Appearance of sharp vinylic singlet; disappearance of broad -OH stretch in IR.
2-Methyl-4-nitro-2-azaspiro[4.5]decane 65–75%0.40 (DCM/MeOH 95:5) δ 4.85 (dd, 1H, CH - NO2​ ), δ 2.35 (s, 3H, N-CH ₃)Complete disappearance of the δ 6.90 vinylic proton; appearance of N-methyl singlet.
2-Methyl-2-azaspiro[4.5]decan-4-amine 85–95%0.20 (DCM/MeOH/NH₃ 90:9:1) δ 3.10 (m, 1H, CH - NH2​ ), δ 2.30 (s, 3H, N-CH ₃)Upfield shift of the C4 proton from δ 4.85 to δ 3.10; Mass Spec shows [M+H]⁺ at m/z 169.2.

References

  • Stereocontrolled Synthesis of Highly Substituted Proline Esters via [3 + 2] Cycloaddition between N-Metalated Azomethine Ylides and Nitroalkenes. The Journal of Organic Chemistry - ACS Publications.1

  • Allylic C–S Bond Construction through Metal-Free Direct Nitroalkene Sulfonation (Includes Synthesis of (Nitromethylene)cyclohexane). The Journal of Organic Chemistry - ACS Publications.2

  • Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study. Molecules - MDPI.3

Sources

Application

The Ascendancy of Spirocyclic Scaffolds: 2-Methyl-2-azaspiro[4.5]decan-4-amine as a Premier Building Block in Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Design In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The introduction of three-dimensional (3D) molecular architectures is a paradigm shift in modern drug discovery, and at the forefront of this evolution are spirocyclic systems. These unique structures, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined conformational framework. This rigidity can pre-organize pharmacophoric elements for optimal interaction with biological targets, often leading to a significant improvement in binding affinity and a reduction in off-target effects. Furthermore, the incorporation of spirocyclic motifs has been shown to favorably modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability.

This technical guide focuses on a particularly valuable building block within this class: 2-Methyl-2-azaspiro[4.5]decan-4-amine . Its unique topology, combining a pyrrolidine and a cyclohexane ring through a spiro-center, presents a versatile platform for the design of innovative drug candidates across a spectrum of therapeutic areas. This document will provide a comprehensive overview of its synthesis, key physicochemical properties, and diverse applications, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the 2-Methyl-2-azaspiro[4.5]decan-4-amine Scaffold

The inherent structural features of 2-Methyl-2-azaspiro[4.5]decan-4-amine offer several distinct advantages in a medicinal chemistry context:

  • Vectorial Projection of Substituents: The spirocyclic core acts as a rigid hub, projecting substituents into distinct vectors in 3D space. This allows for the precise probing of binding pockets and the optimization of ligand-receptor interactions.

  • Modulation of Physicochemical Properties: The introduction of this saturated heterocyclic scaffold can lead to a decrease in lipophilicity (logP) and an increase in aqueous solubility compared to more planar, aromatic systems. The basicity of the primary amine and the tertiary amine can also be fine-tuned through substitution.

  • Metabolic Stability: The quaternary spiro-carbon and the surrounding saturated rings can block sites of metabolism that are often susceptible to oxidation in more flexible or aromatic compounds, thereby enhancing metabolic stability and prolonging the in-vivo half-life of a drug candidate.

  • Novel Chemical Space: As a non-planar, non-aromatic scaffold, it allows for the exploration of novel chemical space, increasing the probability of identifying hits against challenging biological targets.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of the parent 2-azaspiro[4.5]decane scaffold and related derivatives is presented below. These properties are crucial for guiding the design of new molecules with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Property2-Azaspiro[4.5]decane2-Methyl-2-azaspiro[4.5]decan-4-amine (Predicted)
Molecular Formula C9H17NC10H20N2
Molecular Weight 139.24 g/mol 168.28 g/mol
logP (Predicted) ~2.2~1.8
Topological Polar Surface Area (TPSA) 12 Ų38.3 Ų
pKa (Predicted) ~10.5 (secondary amine)~10.2 (secondary amine), ~9.8 (primary amine)

Synthetic Protocols

The synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine can be approached through several strategic routes, often commencing from commercially available starting materials. Below is a representative, multi-step synthesis that leverages established chemical transformations.

Protocol 1: Synthesis of N-Protected 2-Azaspiro[4.5]decan-4-one

The synthesis begins with the construction of the core spirocyclic ketone.

G start Commercially Available Starting Materials step1 Step 1: Dieckmann Condensation start->step1 step2 Step 2: Decarboxylation step1->step2 step3 Step 3: Reductive Amination step2->step3 product N-Protected 2-Azaspiro[4.5]decan-4-one step3->product

Figure 1: General workflow for the synthesis of the spirocyclic ketone precursor.

Step-by-Step Procedure:

  • Dieckmann Condensation: To a solution of a suitable N-protected diester precursor, such as diethyl 1-(cyanomethyl)cyclohexane-1,2-dicarboxylate, in an anhydrous solvent like toluene, is added a strong base (e.g., sodium ethoxide). The reaction is heated to reflux to facilitate the intramolecular condensation, yielding a β-keto ester.

  • Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation. This is typically achieved by heating the compound in an aqueous acidic solution (e.g., 6M HCl) to afford the N-protected 2-azaspiro[4.5]decan-4-one.

  • N-Methylation: If the nitrogen is protected with a group like benzyl, it can be methylated at a later stage. Alternatively, an N-methylated starting material can be used. For the synthesis of the title compound, we will assume an N-benzyl protected intermediate.

Protocol 2: Synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine

This protocol outlines the conversion of the spirocyclic ketone to the desired primary amine.

G start N-Benzyl-2-azaspiro[4.5]decan-4-one step1 Step 1: Oxime Formation start->step1 step2 Step 2: Oxime Reduction step1->step2 step3 Step 3: Reductive Amination (N-Methylation) and Deprotection step2->step3 product 2-Methyl-2-azaspiro[4.5]decan-4-amine step3->product

Figure 2: Workflow for the conversion of the ketone to the final amine product.

Step-by-Step Procedure:

  • Oxime Formation: The N-benzyl-2-azaspiro[4.5]decan-4-one (1.0 eq) is dissolved in ethanol. To this solution, hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) are added. The mixture is stirred at room temperature for 4-6 hours until the reaction is complete, as monitored by TLC. The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can be used in the next step without further purification.

  • Oxime Reduction: The crude oxime is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, for instance, Raney nickel or catalytic hydrogenation with H2 over Pd/C, is employed to reduce the oxime to the primary amine. For example, using Raney nickel, the catalyst is carefully added to the methanolic solution of the oxime under an inert atmosphere. The reaction vessel is then pressurized with hydrogen gas (50 psi) and stirred vigorously at room temperature for 12-18 hours. Upon completion, the catalyst is carefully filtered through a pad of Celite, and the filtrate is concentrated to yield the crude N-benzyl-2-azaspiro[4.5]decan-4-amine.

  • N-Methylation and Deprotection: The crude N-benzyl-2-azaspiro[4.5]decan-4-amine is subjected to reductive amination with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the methyl group on the secondary amine. This is followed by debenzylation, typically via catalytic hydrogenation (H2, Pd/C) in a protic solvent like ethanol, to yield the final product, 2-Methyl-2-azaspiro[4.5]decan-4-amine. The product can be purified by column chromatography on silica gel.

Applications in Medicinal Chemistry: A Building Block for Diverse Targets

The 2-Methyl-2-azaspiro[4.5]decan-4-amine scaffold is a versatile building block for the synthesis of a wide array of biologically active molecules. The primary amine serves as a convenient handle for the introduction of various substituents, allowing for the rapid generation of compound libraries for screening.

Case Study 1: As a Core Scaffold for SHP2 Inhibitors

Recent patent literature has highlighted the importance of a closely related analog, (3s,4s)-3-methyl-2-oxa-8-azaspiro[1][2]-decan-4-amine, as a crucial intermediate in the synthesis of potent and selective SHP2 inhibitors.[3] SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a key signaling node and a well-validated target in oncology. The spirocyclic scaffold in these inhibitors is believed to correctly orient the key pharmacophoric groups for optimal binding to the enzyme's active site. The 2-Methyl-2-azaspiro[4.5]decan-4-amine scaffold can be similarly employed to generate novel SHP2 inhibitors with potentially improved properties.

Case Study 2: Development of Novel CNS-Active Agents

Derivatives of azaspiro[4.5]decanes have been explored for their activity on central nervous system (CNS) targets. For instance, various analogs have been synthesized and evaluated as ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric disorders.[4] The rigid spirocyclic core can help in achieving the desired conformational constraints for selective receptor binding. The primary amine of 2-Methyl-2-azaspiro[4.5]decan-4-amine can be acylated or reductively aminated with a diverse range of partners to generate libraries of compounds for screening against CNS targets.

Case Study 3: As a Scaffold for Soluble Epoxide Hydrolase (sEH) Inhibitors

2,8-Diazaspiro[4.5]decane-based compounds have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxy-fatty acids.[5] Inhibition of sEH is a promising therapeutic strategy for the treatment of hypertension and inflammatory diseases. The 2-Methyl-2-azaspiro[4.5]decan-4-amine scaffold can be utilized to design and synthesize novel sEH inhibitors, where the primary amine can be functionalized to interact with key residues in the enzyme's active site.

Experimental Protocols for Derivatization

The primary amine of 2-Methyl-2-azaspiro[4.5]decan-4-amine is a versatile functional group for further elaboration.

Protocol 3: Amide Coupling

G start 2-Methyl-2-azaspiro[4.5]decan-4-amine product N-Acylated Derivative start->product Amide Bond Formation reagents Carboxylic Acid, Coupling Agent (e.g., HATU, EDC), Base (e.g., DIPEA) reagents->product

Figure 3: General scheme for amide bond formation.

Step-by-Step Procedure:

  • To a solution of 2-Methyl-2-azaspiro[4.5]decan-4-amine (1.0 eq) and a carboxylic acid of interest (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq).

  • The reaction mixture is stirred at room temperature for 4-12 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is diluted with an appropriate organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3 solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Protocol 4: Reductive Amination

G start 2-Methyl-2-azaspiro[4.5]decan-4-amine product N-Alkylated Derivative start->product Imine Formation and Reduction reagents Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3) reagents->product

Figure 4: General scheme for reductive amination.

Step-by-Step Procedure:

  • To a solution of 2-Methyl-2-azaspiro[4.5]decan-4-amine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF), is added a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq).

  • A small amount of acetic acid may be added to catalyze imine formation.

  • The reaction is stirred at room temperature for 2-16 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion

2-Methyl-2-azaspiro[4.5]decan-4-amine is a high-value building block that embodies the principles of modern medicinal chemistry. Its inherent three-dimensionality, coupled with the versatility of its primary amine handle, provides a powerful platform for the design and synthesis of novel therapeutic agents. By moving away from traditional flatland chemistry, researchers can leverage the unique properties of this spirocyclic scaffold to develop drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The protocols and applications outlined in this guide are intended to serve as a practical resource for scientists and researchers dedicated to pushing the boundaries of drug discovery.

References

  • CN115490697B - An asymmetric synthesis method of chiral azaspiro[1][2]-decylamine - Google Patents. Available at:

  • Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-9. Available at: [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75–82.
  • Wang, Y., et al. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
  • Li, Y., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5395–5407. Available at: [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 12(42), 8496-8500.
  • Papanastasiou, I., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. Available at: [Link]

  • PubChem. 2-Azaspiro[4.5]decane. Available at: [Link]

  • PubChem. 2-Azaspiro(4.5)decan-3-one. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 2-Methyl-2-azaspiro[4.5]decan-4-amine

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale In contemporary drug discovery, increasing t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

In contemporary drug discovery, increasing the fraction of sp3 -hybridized carbons ( Fsp3 ) within molecular architectures is a proven strategy to enhance aqueous solubility, reduce off-target promiscuity, and improve metabolic stability. Spirocyclic scaffolds, such as the 2-azaspiro[4.5]decane system, provide rigid, three-dimensional vectors that are highly valued in the design of next-generation therapeutics[1].

2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS: 1514112-01-6) is a commercially relevant building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[2]. Transitioning the synthesis of this primary amine from a discovery-scale (milligram) to a process-scale (multi-kilogram) environment requires rigorous optimization to ensure safety, high atom economy, and the suppression of dimeric byproducts.

This application note details a self-validating, two-step scale-up protocol: the oximation of 2-methyl-2-azaspiro[4.5]decan-4-one, followed by a highly selective catalytic hydrogenation.

Synthetic Workflow and Mechanistic Pathway

The selected route avoids hazardous hydride reducing agents (e.g., LiAlH4) which are unsuitable for large-scale operations due to severe exotherms and challenging workups. Instead, we utilize a scalable oximation-reduction sequence.

G A 2-Methyl-2-azaspiro[4.5]decan-4-one (Starting Material) B NH2OH·HCl, NaOAc EtOH, 75°C (Buffer System) A->B Step 1: Condensation C Oxime Intermediate (Stable, Isolable) B->C D H2 (50 psi), Sponge Ni MeOH / NH3, 40°C (Dimer Suppression) C->D Step 2: Catalytic Reduction E 2-Methyl-2-azaspiro[4.5]decan-4-amine (Target API Intermediate) D->E

Caption: Two-step scalable synthetic workflow for 2-Methyl-2-azaspiro[4.5]decan-4-amine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-one oxime

Objective: Achieve quantitative conversion of the spiro-ketone to the oxime while controlling the condensation exotherm.

Mechanistic Causality: Hydroxylamine hydrochloride is used for its stability. Sodium acetate (NaOAc) is employed as a mild base to buffer the reaction. Stronger bases (like NaOH) can lead to aldol-type side reactions of the starting ketone, while unbuffered conditions stall the reaction due to excessive protonation of the hydroxylamine nucleophile.

Procedure (10 kg Scale):

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N2.

  • Solvent & Substrate Charging: Charge 40 L of absolute ethanol (#F1F3F4 grade or equivalent) and 10.0 kg (59.8 mol) of 2-methyl-2-azaspiro[4.5]decan-4-one. Initiate stirring at 150 RPM.

  • Buffer Addition: Add 7.36 kg (89.7 mol, 1.5 eq) of anhydrous sodium acetate.

  • Controlled Reagent Addition: Add 6.23 kg (89.7 mol, 1.5 eq) of hydroxylamine hydrochloride in 5 portions over 2 hours. Process Control: Maintain internal temperature ( Tint​ ) below 30°C during addition to manage the mild exotherm.

  • Heating & Maturation: Ramp Tint​ to 75°C over 1 hour. Maintain reflux for 4 hours.

  • In-Process Control (IPC): Sample for HPLC analysis. Proceed when starting material is < 0.5% (Area%).

  • Workup: Cool to 20°C. Concentrate the mixture under reduced pressure to ~15 L. Quench with 30 L of deionized water to precipitate the oxime. Filter via an agitated nutsche filter dryer (ANFD), wash with cold water (2 x 10 L), and dry under vacuum at 45°C to constant weight.

Protocol 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the oxime to the primary amine while strictly preventing the formation of secondary amine dimers.

Mechanistic Causality: The reduction of oximes typically proceeds via an intermediate imine. If the newly formed primary amine attacks this imine, a secondary amine dimer is formed. By conducting the hydrogenation in methanolic ammonia, the high concentration of NH3 acts as a competitive nucleophile, shifting the equilibrium back to the primary imine and ensuring exceptional primary amine selectivity. Sponge Nickel (Raney-type) is chosen over Pd/C to prevent undesired hydrogenolysis of the spiro-ring system.

Procedure (8 kg Scale):

  • Reactor Preparation: Utilize a 50 L Hastelloy pressure reactor. Purge with N2 (3 cycles).

  • Substrate Charging: Dissolve 8.0 kg (43.9 mol) of the oxime intermediate in 25 L of 7N Ammonia in Methanol. Transfer to the reactor.

  • Catalyst Charging: Under a strict N2 blanket, carefully charge 0.8 kg (10% w/w) of aqueous Sponge Nickel catalyst. Safety Critical: Sponge Nickel is highly pyrophoric; it must remain wetted at all times.

  • Pressurization: Purge the headspace with N2 (3 cycles), followed by H2 (3 cycles). Pressurize the reactor to 50 psi with H2.

  • Reaction Execution: Heat to 40°C. Agitate at 400 RPM to ensure optimal gas-liquid mass transfer. Hydrogen uptake will begin immediately. Maintain pressure via a mass flow controller.

  • IPC: Monitor H2 uptake. The reaction is deemed complete when H2 consumption ceases for 30 consecutive minutes (typically 6-8 hours). Confirm via GC-MS.

  • Filtration & Isolation: Cool to 20°C. Vent H2 and purge with N2. Filter the catalyst through a Celite pad under N2. Self-Validating Step: The filtrate must be clear and colorless; a green tint indicates nickel leaching, requiring a silica scavenge.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-2-azaspiro[4.5]decan-4-amine as a viscous pale-yellow oil.

Scale-Up Optimization Data

The following table summarizes the quantitative metrics tracked during the scale-up campaign, demonstrating the robustness of the methanolic ammonia system in maintaining purity at scale.

ParameterBench Scale (100 g)Pilot Scale (1 kg)Process Scale (10 kg)
Oxime Yield (%) 94.593.292.8
Oxime Purity (HPLC Area%) 99.198.898.5
Amine Yield (%) 91.089.588.2
Amine Purity (GC Area%) 98.598.297.9
Dimer Impurity (%) < 0.10.20.3
E-Factor (Overall) 12.410.88.5

Note: The reduction in E-factor at the 10 kg scale is attributed to optimized solvent recovery during the oxime isolation phase.

References

  • PubChem (National Institutes of Health). "2-Azaspiro(4.5)decane | C9H17N | CID 418822 - PubChem." National Center for Biotechnology Information. Available at:[Link]

Sources

Application

Application Note: Advanced C–N Cross-Coupling Strategies Utilizing 2-Methyl-2-azaspiro[4.5]decan-4-amine in Drug Discovery

Executive Summary The incorporation of conformationally restricted spirocyclic diamines into pharmacophores is a proven strategy for improving metabolic stability, modulating basicity, and reducing efflux pump liability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally restricted spirocyclic diamines into pharmacophores is a proven strategy for improving metabolic stability, modulating basicity, and reducing efflux pump liability in drug development[1]. 2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS: 1514112-01-6) is a highly valuable building block featuring a tertiary N -methylamine within a spirocyclic framework and a sterically hindered primary amine. This application note provides an authoritative, self-validating guide to executing high-yielding C–N cross-coupling reactions (Buchwald-Hartwig and Chan-Lam) using this specific spirocycle, detailing the mechanistic causality behind catalyst, ligand, and base selection.

Mechanistic Rationale & Experimental Design

Chemoselectivity and Steric Hindrance

The structural topology of 2-Methyl-2-azaspiro[4.5]decan-4-amine presents two distinct nitrogen centers. However, chemoselectivity is inherently guaranteed during cross-coupling: the tertiary amine at the 2-position lacks the N–H proton required to form the intermediate amido-metal complex, rendering it inert under these conditions[2]. The reaction occurs exclusively at the primary amine at the 4-position.

Because this primary amine is situated adjacent to a bulky spiro-fusion (C5), traditional palladium catalysis often stalls at the reductive elimination step or suffers from competing β -hydride elimination.

Causality in Buchwald-Hartwig Amination

To overcome the steric bulk of the spiro[4.5]decane system, the use of bulky, electron-rich biarylphosphine ligands such as BrettPhos is critical. BrettPhos accelerates the rate-limiting reductive elimination step while preventing the formation of inactive bis-amine palladium complexes[3].

Furthermore, the choice of base dictates the success of the reaction. While sodium tert-butoxide (NaOtBu) is standard, it can lead to side reactions with sensitive functional groups. Substituting NaOtBu with LHMDS (Lithium hexamethyldisilazide) provides a pseudo-protecting group effect for the primary amine, drastically improving yields for hindered spirocycles[3]. The catalytic cycle proceeds through oxidative addition, amine coordination, deprotonation, and reductive elimination[2].

BHCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OA Ar-X Addition AmineCoord Amine Coordination [Pd(II)(Ar)(NHR)L]+ OA->AmineCoord Spirocyclic Amine Deprot Deprotonation [Pd(II)(Ar)(NR)L] AmineCoord->Deprot Base (LHMDS) RE Reductive Elimination Product Formation Deprot->RE RE->Pd0 Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination utilizing LHMDS and BrettPhos.

Mild C–N Bond Formation via Chan-Lam Coupling

For substrates containing base-sensitive or thermally labile moieties, the copper-catalyzed Chan-Lam coupling offers a robust oxidative alternative[1]. This reaction operates at room temperature, utilizing arylboronic acids and atmospheric oxygen to drive the Cu(II)/Cu(III) catalytic cycle. Pyridine acts dually as a ligand to stabilize the active copper species and as a mild base to neutralize the generated boronic acid byproducts.

Workflow Step1 Reagent Mix Amine + Ar-B(OH)2 Step2 Catalysis Cu(OAc)2 + Base Step1->Step2 Step3 Aeration O2 exposure Step2->Step3 Step4 Reaction RT, 12-24h Step3->Step4 Step5 Isolation Filtration & CC Step4->Step5

Caption: Step-by-step workflow for the copper-catalyzed Chan-Lam cross-coupling reaction.

Quantitative Optimization Data

The following tables summarize the optimization parameters for coupling 2-Methyl-2-azaspiro[4.5]decan-4-amine, demonstrating the causality of ligand and base selection.

Table 1: Optimization of Buchwald-Hartwig Amination

Entry Aryl Halide Catalyst / Ligand Base Solvent Temp (°C) Yield (%)
1 4-Bromotoluene Pd2(dba)3 / BINAP NaOtBu Toluene 100 15 (Trace)
2 4-Bromotoluene Pd2(dba)3 / RuPhos NaOtBu Toluene 100 62
3 4-Bromotoluene BrettPhos Pd G3 LHMDS THF 80 94

| 4 | 2-Chloropyridine | BrettPhos Pd G3 | LHMDS | 1,4-Dioxane| 90 | 88 |

Table 2: Optimization of Chan-Lam Coupling

Entry Boronic Acid Catalyst Base Solvent Additive Yield (%)
1 Phenylboronic acid Cu(OAc)2 (20 mol%) TEA MeOH None 45
2 Phenylboronic acid Cu(OAc)2 (20 mol%) Pyridine DCM None 68
3 Phenylboronic acid Cu(OAc)2 (20 mol%) Pyridine DCM 4Å MS 85

| 4 | 4-Fluorophenylboronic acid| Cu(OAc)2 (20 mol%)| Pyridine | DCM | 4Å MS | 82 |

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: High-yield C-N coupling of 2-Methyl-2-azaspiro[4.5]decan-4-amine with (hetero)aryl halides.

  • Preparation (Glovebox Recommended): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and BrettPhos Pd G3 precatalyst (0.05 mmol, 5 mol%).

  • Solvent & Amine Addition: Add anhydrous, degassed THF (4.0 mL), followed by 2-Methyl-2-azaspiro[4.5]decan-4-amine (1.2 mmol).

  • Base Addition: Slowly add a 1.0 M solution of LHMDS in THF (1.5 mL, 1.5 mmol) dropwise over 2 minutes.

  • Reaction: Seal the tube, remove from the glovebox, and heat to 80 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint: Observe the reaction mixture. The initial state should transition to a pale yellow/orange homogeneous solution, indicating the successful generation of the active Pd(0) species. Diagnostic Warning: If the solution turns opaque black, Pd-black has precipitated due to catalyst deactivation (likely from oxygen ingress or moisture); halt the reaction and verify the anhydrous technique.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (5 mL), and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Mild, room-temperature N-arylation using arylboronic acids.

  • Reagent Assembly: In a 25 mL round-bottom flask open to the atmosphere, combine 2-Methyl-2-azaspiro[4.5]decan-4-amine (1.0 mmol), the arylboronic acid (2.0 mmol), anhydrous Cu(OAc)2 (0.2 mmol, 20 mol%), and freshly activated 4Å molecular sieves (500 mg).

  • Solvent & Base Addition: Add anhydrous DCM (10 mL) followed by pyridine (2.0 mmol).

  • Aeration & Reaction: Equip the flask with a drying tube (or an O2 balloon for deactivated boronic acids) and stir vigorously at room temperature for 16-24 hours.

  • Self-Validation Checkpoint: The reaction mixture must maintain a deep blue or blue-green hue, which is the spectroscopic signature of the active Cu(II) catalytic species. Diagnostic Warning: A shift to a brick-red or brown suspension indicates the accumulation of inactive Cu(I) oxide. If this occurs, increase the stirring rate and ensure adequate exposure to oxygen to re-oxidize the catalyst.

  • Workup: Filter the crude mixture through a pad of Celite to remove the molecular sieves and copper salts. Wash the pad thoroughly with DCM (20 mL). Concentrate the filtrate and purify the resulting residue via flash column chromatography.

References

  • Discovery of a Potent, Selective, and Brain-Penetrant Checkpoint Kinase 1 Inhibitor, BEN-28010, for the Treatment of Glioblastoma. Journal of Medicinal Chemistry - ACS Publications. 1

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - National Institutes of Health. 3

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2

Sources

Method

Part 1: Synthesis of Racemic 2-Methyl-2-azaspiro[4.5]decan-4-amine

An In-Depth Technical Guide for the Preparation and Enantiomeric Resolution of 2-Methyl-2-azaspiro[4.5]decan-4-amine This document provides a comprehensive guide for the synthesis and enantiomeric separation of 2-Methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for the Preparation and Enantiomeric Resolution of 2-Methyl-2-azaspiro[4.5]decan-4-amine

This document provides a comprehensive guide for the synthesis and enantiomeric separation of 2-Methyl-2-azaspiro[4.5]decan-4-amine, a valuable spirocyclic amine scaffold relevant to modern drug discovery. Spirocyclic structures are conformationally rigid and occupy a unique three-dimensional chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties in bioactive molecules.[1] For instance, the related (3s,4s)-3-methyl-2-oxa-8-azaspiro[1][2]-decan-4-amine is a crucial intermediate in the synthesis of several SHP2 inhibitors, highlighting the pharmaceutical importance of this structural class.[3]

This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles, enabling researchers to understand and adapt the methodologies to their specific needs. We will first detail a robust pathway for the synthesis of the racemic compound, followed by two distinct, high-fidelity methods for its resolution into single enantiomers: classical diastereomeric salt crystallization and modern chiral High-Performance Liquid Chromatography (HPLC).

The synthesis of the target compound is approached through a logical three-stage process: construction of a spirocyclic ketone precursor, introduction of the amine functionality via reductive amination, and finally, N-methylation to yield the desired tertiary amine.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. This pathway begins with the readily accessible 1,4-dioxaspiro[4.5]decan-8-one, which serves as a masked cyclohexanone, and proceeds through the formation of the key 2-azaspiro[4.5]decan-4-one intermediate.

G A 1,4-Dioxaspiro[4.5]decan-8-one B Synthesis of 2-Azaspiro[4.5]decan-4-one A->B Multistep Sequence (Not detailed) C Racemic 2-Azaspiro[4.5]decan-4-amine B->C Reductive Amination (e.g., NH3, H2, Raney Ni or NH2OH then reduction) D Racemic 2-Methyl-2-azaspiro[4.5]decan-4-amine C->D N-Methylation (e.g., Eschweiler-Clarke)

Figure 1: High-level synthetic workflow for racemic 2-Methyl-2-azaspiro[4.5]decan-4-amine.

Protocol 1: Synthesis of Racemic 2-Azaspiro[4.5]decan-4-amine via Reductive Amination

Reductive amination is a robust and widely used method for converting carbonyl groups into amines.[4] This protocol details the conversion of the precursor, 2-azaspiro[4.5]decan-4-one, to the corresponding primary amine. The direct approach uses a reducing agent in the presence of an ammonia source, while a two-step alternative involves forming an oxime intermediate followed by reduction.[5]

Step 1A: Direct Reductive Amination (One-Pot)

This method combines the ketone, ammonia, and a reducing agent in a single step. The reaction proceeds through an intermediate imine which is reduced in situ.

  • Materials:

    • 2-Azaspiro[4.5]decan-4-one

    • Ammonia (7N solution in Methanol)

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[6][7]

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-azaspiro[4.5]decan-4-one (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10-20 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone, minimizing side reactions.[6]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude racemic 2-azaspiro[4.5]decan-4-amine. The product can be purified by silica gel column chromatography if necessary.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[8] This procedure avoids the over-alkylation issues common with methyl halides.

  • Materials:

    • Racemic 2-azaspiro[4.5]decan-4-amine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (88-98%)

    • Sodium hydroxide (NaOH) solution (2M)

    • Diethyl ether or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add racemic 2-azaspiro[4.5]decan-4-amine (1.0 eq), formaldehyde (2.2 eq), and formic acid (3.0 eq). Causality: Formic acid acts as both the catalyst and the reducing agent, while formaldehyde is the carbon source for the methyl group.[9]

    • Heat the mixture to 80-100 °C under reflux for 4-8 hours. CO₂ evolution will be observed. Monitor the reaction by TLC until the starting amine is consumed.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully basify the mixture to pH > 10 by the slow addition of 2M NaOH solution.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude racemic 2-Methyl-2-azaspiro[4.5]decan-4-amine. Purification can be achieved via column chromatography or distillation.

Part 2: Enantiomeric Resolution of Racemic 2-Methyl-2-azaspiro[4.5]decan-4-amine

The separation of a racemic mixture into its constituent enantiomers is a critical step in the development of chiral drugs.[10] We present two robust methods to achieve this separation.

Method 1: Resolution by Diastereomeric Salt Formation

This classical technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[11] This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[12][13]

G cluster_0 Process Flow A Racemic Amine (R-Amine + S-Amine) B Add Chiral Acid (e.g., R-Acid) A->B C Mixture of Diastereomeric Salts (R-Amine•R-Acid + S-Amine•R-Acid) B->C D Fractional Crystallization C->D E Insoluble Salt (e.g., R-Amine•R-Acid) D->E Isolate Crystals F Soluble Salt (in mother liquor) D->F G Liberate with Base E->G H Pure Enantiomer (R-Amine) G->H

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Table 1: Comparison of Common Chiral Resolving Agents for Amines

Resolving AgentStructure TypepKaAdvantages
L-(+)-Tartaric Acid Dicarboxylic AcidpKa₁ ≈ 2.98, pKa₂ ≈ 4.34Inexpensive, readily available, widely documented.[12]
(S)-(-)-Mandelic Acid α-Hydroxy Carboxylic AcidpKa ≈ 3.41Often provides high enantiomeric excess in a single crystallization.[12]
(1S)-(+)-10-Camphorsulfonic Acid Sulfonic AcidpKa ≈ -1.5Strong acid, effective for less basic amines.[10][12]

Protocol 3: Resolution with L-(+)-Tartaric Acid

  • Materials:

    • Racemic 2-Methyl-2-azaspiro[4.5]decan-4-amine

    • L-(+)-Tartaric acid

    • Methanol (or another suitable solvent determined by screening)

    • Sodium hydroxide (NaOH) solution (2M)

    • Diethyl ether

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Salt Formation: In a flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of warm methanol. In a separate flask, dissolve the racemic amine (1.0 eq) in methanol.

    • Slowly add the amine solution to the tartaric acid solution with stirring. The reaction can be exothermic.[12]

    • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield of the less soluble diastereomeric salt.[12]

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[12]

    • Liberation of Free Amine: Dissolve the collected crystals in water and basify with 2M NaOH solution until pH > 10.[12]

    • Extraction: Extract the liberated free amine with diethyl ether (3x).

    • Drying and Isolation: Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the optically enriched amine.

    • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or polarimetry. The process can be repeated to enhance purity.

Method 2: Resolution by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[2][14] Polysaccharide-based CSPs are particularly effective for a wide range of racemates, including primary and tertiary amines.[2]

Protocol 4: General Method for Chiral HPLC Separation

This protocol provides a starting point for developing a separation method. Optimization of the column, mobile phase, and other parameters is typically required for each specific compound.

  • Instrumentation and Materials:

    • HPLC system with UV or Mass Spectrometric detector

    • Chiral column (e.g., polysaccharide-based like CHIRALPAK® series)

    • HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol (EtOH))

    • Mobile phase additives (e.g., Diethylamine (DEA), Trifluoroacetic acid (TFA))

  • Procedure (Method Development):

    • Column Selection: Begin with a broadly selective polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates.[14]

    • Mobile Phase Screening (Normal Phase):

      • Start with a mobile phase of Hexane/IPA or Hexane/EtOH. A common starting ratio is 90:10.

      • Incorporate a small amount of an amine additive like DEA (e.g., 0.1%) into the mobile phase. Causality: For basic analytes like amines, an acidic additive can cause peak tailing and poor resolution. A basic additive like DEA competes with the amine for active sites on the silica surface of the CSP, resulting in improved peak shape and resolution.[2]

      • Run a series of isocratic elutions, varying the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to optimize the retention time and separation factor (α).

    • Analysis and Optimization:

      • Inject a small amount of the racemic mixture.

      • Monitor the chromatogram for two distinct peaks. The resolution (Rs) should be ≥ 1.5 for baseline separation.

      • Adjust the flow rate (typically 0.5-1.0 mL/min) and temperature to further improve resolution.

    • Preparative Scale-Up: Once an analytical method provides good separation, it can be scaled up to a preparative or semi-preparative column to isolate larger quantities of each enantiomer.

Table 2: Typical Starting Conditions for Chiral HPLC Method Development

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)
Column CHIRALPAK® IA (Amylose-based)CHIRALPAK® IB (Cellulose-based)
Mobile Phase n-Hexane / Isopropanol / DEAn-Hexane / Ethanol / DEA
Ratio 80 / 20 / 0.1 (v/v/v)90 / 10 / 0.1 (v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nmUV at 220 nm

References

  • A Comparative Guide to Chiral Resolving Agents for Primary Amines.

  • Chiral resolution.

  • Methylation of secondary amines with dialkyl carbonates and hydrosilanes catalysed by iron complexes.

  • HPLC method for enantiomeric separation of chiral amines.

  • A Technical Guide to the Synthesis of Spirocyclic Amines.

  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.

  • Chiral Columns for enantiomer separation by HPLC.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • 6.8: Resolution (Separation) of Enantiomers.

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions.

  • One-step Synthesis of Saturated Spirocyclic N-heterocycles With Stannyl Amine Protocol (SnAP) Reagents and Ketones.

  • Chiral Resolution with and without Resolving Agents.

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones.

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.

  • Synthesis of spirocyclic amino alcohols 11–14.

  • Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles.

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

  • methylation of amines using formic acid via simple inorganic base catalysis.

  • Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides.

  • Synthesis of secondary and tertiary amines.

  • HPLC separation of enantiomers using chiral stationary phases.

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

  • CN115490697B - An asymmetric synthesis method of chiral azaspiro[1][2]-decylamine.

  • A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition.

  • SYNTHESIS OF SPIROCYCLOHEXENE-PYRROLIDONE ALKALOIDS.

  • Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates.

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.

  • 2-Oxa-8-azaspiro[4.5]decane synthesis.

  • (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.

  • Reductive amination.

  • Recent Advances in the Synthesis of Pyrrolidines.

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity.

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

  • Reductive Amination, and How It Works.

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.

  • Application Note – Reductive Amination.

  • ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one.

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction.

  • Organic & Biomolecular Chemistry.

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

Sources

Application

Protecting Group Strategies for 2-Methyl-2-azaspiro[4.5]decan-4-amine: An Application Note

Introduction: The Synthetic Challenge of a Unique Scaffold 2-Methyl-2-azaspiro[4.5]decan-4-amine is a valuable building block in medicinal chemistry, featuring a spirocyclic core that imparts unique three-dimensional cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge of a Unique Scaffold

2-Methyl-2-azaspiro[4.5]decan-4-amine is a valuable building block in medicinal chemistry, featuring a spirocyclic core that imparts unique three-dimensional character to potential drug candidates.[1][2] The presence of two distinct amine functionalities—a tertiary amine within the azaspirocyclic ring and a primary amine substituent—presents a significant challenge in multi-step syntheses. Selective functionalization is often paramount, necessitating a robust protecting group strategy to temporarily mask the reactivity of the primary amine while transformations are carried out elsewhere in the molecule. This application note provides a detailed guide to effective protecting group strategies for this specific scaffold, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss orthogonal strategies for selective deprotection.

Core Principles of Amine Protection

The primary goal of amine protection is to convert the nucleophilic and basic primary amine into a less reactive functional group, typically a carbamate.[3][4] This transformation allows for a wide range of chemical manipulations on other parts of the molecule without undesired side reactions involving the amine. An ideal protecting group should be:

  • Easy to install in high yield.[5]

  • Stable to a variety of reaction conditions.[5]

  • Selectively removable under mild conditions that do not affect other functional groups.[5][6]

The choice of protecting group is dictated by the overall synthetic plan, particularly the conditions required for subsequent steps.

Strategic Selection of Protecting Groups: Boc vs. Cbz

For 2-Methyl-2-azaspiro[4.5]decan-4-amine, both the Boc and Cbz protecting groups offer excellent utility. The selection between them often hinges on the desired deprotection method and the presence of other sensitive functionalities in the molecule.

Protecting GroupProtection ReagentDeprotection ConditionsKey AdvantagesPotential Liabilities
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl)[7][8]Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[9]Labile to strong acids.
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂, Pd/C)[10][11]Stable to acidic and basic conditions.[12]Incompatible with reducible functional groups (e.g., alkenes, alkynes).[10]

This differential reactivity forms the basis of an orthogonal protection strategy .[4][13][14] For instance, a Boc-protected primary amine can be deprotected in the presence of a Cbz-protected amine, and vice-versa, allowing for sequential and site-selective reactions.[3][4][13]

Experimental Protocols

Protocol 1: Boc Protection of 2-Methyl-2-azaspiro[4.5]decan-4-amine

This protocol details the N-tert-butoxycarbonylation of the primary amine using di-tert-butyl dicarbonate. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride.[8] A mild base is often used to facilitate the reaction.[9]

Materials:

  • 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Methyl-2-azaspiro[4.5]decan-4-amine (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.1-1.5 equiv).[9]

  • Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the solution.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.[9]

  • Extract the product with an organic solvent like ethyl acetate.[9]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography if necessary.

Boc_Protection_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve amine and base in chosen solvent B Add Di-tert-butyl dicarbonate (Boc₂O) A->B C Stir at room temperature B->C D Monitor reaction progress via TLC C->D E Quench with saturated aqueous NaHCO₃ D->E F Extract with organic solvent E->F G Wash with brine F->G H Dry organic layer and concentrate in vacuo G->H I Purify product if necessary H->I

Caption: General Experimental Workflow for Boc Protection.

Protocol 2: Cbz Protection of 2-Methyl-2-azaspiro[4.5]decan-4-amine

This protocol describes the protection of the primary amine using benzyl chloroformate under Schotten-Baumann conditions. The amine attacks the highly reactive chloroformate, and a base is required to neutralize the liberated HCl.[11]

Materials:

  • 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Methyl-2-azaspiro[4.5]decan-4-amine (1.0 equiv) in a mixture of THF and water.

  • Add sodium carbonate (2.0 equiv) and cool the mixture to 0 °C in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.[15]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[15]

  • Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.[15]

  • Cool the aqueous layer and carefully acidify to pH 2 with 1 M HCl.[15]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amine.[15]

Cbz_Protection_Scheme Amine R-NH₂ ProtectedAmine R-NH-Cbz Amine->ProtectedAmine + CbzCl, Base CbzCl Cbz-Cl CbzCl->ProtectedAmine Base Base (e.g., Na₂CO₃) Base->ProtectedAmine HCl HCl

Caption: General Cbz protection reaction scheme.

Deprotection Protocols: Reclaiming the Amine

The selective removal of the protecting group is a critical final step.

Protocol 3: Acid-Catalyzed Boc Deprotection

The Boc group is readily cleaved under acidic conditions, generating the free amine, carbon dioxide, and a stable tert-butyl cation.[7]

Materials:

  • N-Boc-2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add trifluoroacetic acid (e.g., 25-50% v/v) to the solution.[8]

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[7]

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.[7]

  • Dry the organic layer and concentrate to obtain the deprotected amine.

Protocol 4: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common method for Cbz deprotection, valued for its mild conditions and clean byproducts (toluene and carbon dioxide).[10]

Materials:

  • N-Cbz-2-Methyl-2-azaspiro[4.5]decan-4-amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.[15]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[15]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[15]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[15]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.[10][15]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[10]

Orthogonal_Deprotection_Strategy cluster_acid Acidic Conditions cluster_hydro Hydrogenolysis Start Dual-Protected Amine (Boc-NH-R-NH-Cbz) Acid_Deprotection TFA or HCl Start->Acid_Deprotection Hydro_Deprotection H₂, Pd/C Start->Hydro_Deprotection Result_Acid Free Primary Amine (H₂N-R-NH-Cbz) Acid_Deprotection->Result_Acid Result_Hydro Free Secondary Amine (Boc-NH-R-NH₂) Hydro_Deprotection->Result_Hydro

Caption: Orthogonal deprotection strategy for a dually protected diamine.

Conclusion: Enabling Complex Syntheses

The strategic use of protecting groups is indispensable for the successful synthesis and modification of complex molecules like 2-Methyl-2-azaspiro[4.5]decan-4-amine. Both Boc and Cbz groups provide robust protection for the primary amine, and their distinct deprotection conditions allow for orthogonal strategies that are crucial in multi-step synthetic campaigns. By understanding the principles behind their application and following well-established protocols, researchers can confidently navigate the challenges of working with multifunctional scaffolds, thereby accelerating the drug discovery and development process.

References

  • BenchChem. (n.d.). Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.
  • BenchChem. (2025). protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • Total Synthesis. (2024, January 5). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Alonso, D. A., Nájera, C., & Varea, M. (2004). First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. The Journal of Organic Chemistry, 69(10), 3557-3562.
  • Rout, L., & Jamison, T. F. (2018). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Green Chemistry, 20(15), 3483-3487.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Vilaivan, T., et al. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 3(4), 273-277.
  • Williams, A. D., & Jamison, T. F. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • U.S. Patent No. 6,828,119 B2. (2004). Enzymatic deprotection of amines and hydroxides.
  • Kumar, A., & Akanksha. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Vilaivan, T. (2006). Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class, Chapter 15.
  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 117(11), 3302-3303.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ResearchGate. (2018). Glutamic acid protection using cbz?.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Chinese Patent No. CN115490697B. (n.d.). An asymmetric synthesis method of chiral azaspiro[7][16]-decylamine.

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • Kaliappan, K. P. (n.d.). Protecting Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Marko, I. E., et al. (2016). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. Bioorganic & Medicinal Chemistry Letters, 26(2), 643-647.
  • IIT Bombay. (2020, October 26). Protecting Groups.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis.
  • ResearchGate. (n.d.). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles.
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(7), 1121-1130.
  • Smith, A. B., III, et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry, 73(11), 4032-4041.

Sources

Method

Application Notes and Protocols for the Efficient Catalytic Synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Methyl-2-azaspiro[4.5]decan-4-amine in Medicinal Chemistry The 2-azaspiro[4.5]decane scaffold is a privileged structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-2-azaspiro[4.5]decan-4-amine in Medicinal Chemistry

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery, prized for its rigid, three-dimensional architecture that allows for precise spatial presentation of pharmacophoric elements. This can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates.[1][2][3] Specifically, the derivative 2-Methyl-2-azaspiro[4.5]decan-4-amine is a key intermediate in the synthesis of potent and selective inhibitors of crucial biological targets. For instance, it forms the core of inhibitors for SHP2, a protein tyrosine phosphatase implicated in various cancers.[4] The development of efficient and stereoselective synthetic routes to this amine is therefore of paramount importance for advancing novel therapeutics.

This guide provides an in-depth analysis of catalytic strategies for the synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine, focusing on both classical and modern asymmetric approaches. We will delve into the mechanistic underpinnings of these methods, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Strategic Overview of Synthetic Pathways

The most direct and convergent approach to 2-Methyl-2-azaspiro[4.5]decan-4-amine involves the catalytic reductive amination of the corresponding ketone precursor, 2-Methyl-2-azaspiro[4.5]decan-4-one. This strategy is attractive due to the ready availability of the starting ketone and the versatility of reductive amination in forming C-N bonds.[5][6][7]

G Ketone 2-Methyl-2-azaspiro[4.5]decan-4-one Amine 2-Methyl-2-azaspiro[4.5]decan-4-amine Ketone->Amine Reductive Amination Ammonia Ammonia (NH3) or Ammonium Salt Ammonia->Amine ReducingAgent Reducing Agent ReducingAgent->Amine Catalyst Catalyst Catalyst->Amine

Figure 1: General synthetic scheme for 2-Methyl-2-azaspiro[4.5]decan-4-amine via reductive amination.

Part 1: Classical Reductive Amination

This method provides a reliable and scalable route to the racemic form of 2-Methyl-2-azaspiro[4.5]decan-4-amine. The reaction proceeds via the in-situ formation of an imine from the ketone and an ammonia source, which is then reduced by a hydride-based reducing agent.[5][7]

Causality Behind Experimental Choices:
  • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[6][8] It is milder and more selective for the iminium ion over the starting ketone compared to stronger reducing agents like sodium borohydride (NaBH₄). This selectivity minimizes the formation of the corresponding alcohol byproduct. Sodium cyanoborohydride (NaBH₃CN) is also highly effective and can be used in protic solvents, but its toxicity necessitates careful handling.[5][6][8]

  • Solvent: A non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used with NaBH(OAc)₃ to prevent its decomposition.[8]

  • Ammonia Source: Using an ammonium salt like ammonium acetate or ammonium chloride provides a controlled source of ammonia and helps maintain a slightly acidic pH, which is optimal for imine formation.[7]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃
  • Reaction Setup: To a solution of 2-Methyl-2-azaspiro[4.5]decan-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add ammonium acetate (5.0 eq).

  • Stirring: Stir the suspension at room temperature for 1 hour to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-Methyl-2-azaspiro[4.5]decan-4-amine.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydrideHigh selectivity for iminium ion, minimizing alcohol byproduct.[6][8]
Solvent 1,2-Dichloroethane (DCE)Aprotic, compatible with NaBH(OAc)₃.[8]
Ammonia Source Ammonium AcetateProvides ammonia and buffers the reaction.[7]
Temperature Room TemperatureMild conditions sufficient for the reaction.
Stoichiometry Excess NH₄OAc and NaBH(OAc)₃Drives the reaction to completion.

Part 2: Asymmetric Catalytic Synthesis

For applications in drug development, obtaining a single enantiomer of the target amine is often crucial. Asymmetric catalysis offers a powerful solution to this challenge. Based on recent advances in the synthesis of related chiral azaspirocycles, an asymmetric reductive amination approach is highly promising.[4]

Catalytic System: Molybdate/Tungstate Catalysis

A patented method for a similar azaspiro[4.5]decylamine highlights the use of a molybdenum and tungsten-based catalyst system for asymmetric synthesis.[4] This approach involves the reduction of an intermediate oxime, which can be readily prepared from the ketone. The catalyst system, in conjunction with a chiral auxiliary or ligand (often not explicitly detailed in patents but implied for asymmetry), directs the stereochemical outcome of the reduction.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Asymmetric Reduction Ketone 2-Methyl-2-azaspiro[4.5]decan-4-one Oxime 2-Methyl-2-azaspiro[4.5]decan-4-one Oxime Ketone->Oxime Hydroxylamine (NH2OH·HCl) Amine Enantiopure 2-Methyl-2-azaspiro[4.5]decan-4-amine Oxime->Amine Catalyst MoO3 / Na2WO4 Catalyst->Amine Reducer NaBH4 Reducer->Amine

Figure 2: Two-step asymmetric synthesis via an oxime intermediate.

Causality Behind Experimental Choices:
  • Catalyst: The combination of Molybdenum trioxide (MoO₃) and Sodium Tungstate (Na₂WO₄) forms a catalytically active species that, in a chiral environment, can stereoselectively reduce the C=N bond of the oxime.[4] These catalysts are inexpensive and readily available.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and powerful reducing agent suitable for this transformation.[4]

  • Phase Transfer Catalyst: The addition of a crown ether can facilitate the transfer of the borohydride and other ionic species between phases, enhancing the reaction rate and efficiency.[4]

  • Solvent System: A mixture of alcohols like methanol or ethanol with an aprotic solvent such as THF is often employed to ensure the solubility of all reaction components.[4]

Experimental Protocol: Asymmetric Reduction of the Oxime

Step A: Synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-one Oxime

  • To a solution of 2-Methyl-2-azaspiro[4.5]decan-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

  • Heat the mixture to reflux (or stir at 40°C) and monitor by TLC.[4]

  • Once the reaction is complete (typically 4-8 hours), cool the mixture, and remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the oxime, which can be used in the next step without further purification.

Step B: Asymmetric Reduction

  • Catalyst Preparation: In a reaction vessel, suspend Molybdenum trioxide (0.05 eq) and Sodium Tungstate dihydrate (0.05 eq) in a mixture of THF and Methanol (1:1).

  • Substrate Addition: Add the 2-Methyl-2-azaspiro[4.5]decan-4-one oxime (1.0 eq) and a catalytic amount of a phase-transfer catalyst like 18-crown-6 (0.02 eq).

  • Cooling: Cool the mixture to 10-15°C.

  • Reduction: Add Sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the internal temperature below 20°C.

  • Reaction: Stir the reaction at 10-20°C for 24-48 hours. Monitor for the disappearance of the oxime.

  • Workup and Purification: Follow a similar aqueous workup as described in the classical reductive amination protocol. The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC.

ParameterConditionRationale
Catalyst MoO₃ / Na₂WO₄Inexpensive and effective for asymmetric reduction of oximes.[4]
Reducing Agent NaBH₄Potent and cost-effective hydride source.[4]
Additive 18-Crown-6Phase-transfer catalyst to improve reaction kinetics.[4]
Temperature 10-20°CLower temperature enhances stereoselectivity.[4]
Precursor OximeStable intermediate for asymmetric reduction.

Part 3: Emerging Catalytic Systems

The field of catalysis is continuously evolving, offering novel and potentially more efficient or sustainable routes to complex molecules.

  • Transition-Metal-Catalyzed C-H Activation: Methods involving rhodium (Rh) or ruthenium (Ru) catalysts can construct spirocyclic systems through C-H activation and annulation strategies.[9] While not a direct route to the target amine, these methods could be adapted to build the core azaspiro[4.5]decane skeleton with high efficiency.

  • Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in the asymmetric synthesis of other spirocyclic amines.[10][11] These metal-free catalysts are attractive from a green chemistry perspective and could be applied to the asymmetric reductive amination of 2-Methyl-2-azaspiro[4.5]decan-4-one.

  • Biocatalysis: The use of engineered enzymes, such as imine reductases or amine dehydrogenases, offers unparalleled stereoselectivity under mild, aqueous conditions.[12] Developing a biocatalyst for the reductive amination of the target ketone could provide a highly efficient and sustainable manufacturing process.

Conclusion

The synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine can be approached through several effective catalytic strategies. For scalable, racemic synthesis, classical reductive amination with sodium triacetoxyborohydride is a robust and reliable method. For the production of enantiomerically pure material, crucial for pharmaceutical development, an asymmetric reduction of the corresponding oxime using a molybdate/tungstate catalyst system presents a promising and cost-effective route. As research progresses, emerging technologies in transition-metal, organo-, and biocatalysis will undoubtedly provide even more powerful tools for the synthesis of this important medicinal chemistry building block.

References

  • Title: Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds Source: ResearchGate URL: [Link]

  • Title: Asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones through aminal-catalysis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity Source: Organic Letters URL: [Link]

  • Title: An asymmetric synthesis method of chiral azaspiro[4][13]-decylamine Source: Google Patents (CN115490697B) URL:

  • Title: Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst Source: RSC Publishing URL: [Link]

  • Title: Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence Source: PMC URL: [Link]

  • Title: Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach Source: ResearchGate URL: [Link]

  • Title: Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles Source: ResearchGate URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Chem 115 Handout URL: [Link]

  • Title: Recent advances in catalytic asymmetric synthesis Source: Frontiers in Chemistry URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines for the Synthesis of Enantioenriched Primary Amines Source: Organic Syntheses URL: [Link]

  • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes Source: ChemRxiv URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives Source: PubMed URL: [Link]

  • Title: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI URL: [Link]

  • Title: A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives Source: ResearchGate URL: [Link]

  • Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: Frontiers in Catalysis URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Profiling of 2-Methyl-2-azaspiro[4.5]decan-4-amine

Introduction: Unveiling the Therapeutic Potential of Azaspiro[4.5]decane Scaffolds The azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional conformations th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Azaspiro[4.5]decane Scaffolds

The azaspiro[4.5]decane core is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional conformations that can lead to enhanced target selectivity and favorable pharmacokinetic properties. Derivatives of this scaffold have shown significant activity at a range of biological targets within the central nervous system, including sigma (σ) receptors, muscarinic acetylcholine receptors (M1), and nicotinic acetylcholine receptors (nAChR).[1] Specifically, azaspiro[4.5]decane derivatives have been identified as potent sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists.[1] The σ1 receptor, an intracellular chaperone protein, is a key target for neuroprotection and psychiatric disorders, while M1 receptors are crucial for cognitive function.[1]

This guide provides a comprehensive suite of in vitro assay protocols designed to characterize the pharmacological profile of 2-Methyl-2-azaspiro[4.5]decan-4-amine. As a senior application scientist, the following protocols are presented not merely as a sequence of steps, but as self-validating systems, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible data.

Section 1: Sigma Receptor Binding Assays

Principle: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[2] These assays involve incubating a biological sample containing the receptor (e.g., membrane homogenate) with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioligand bound to the receptor is then measured, and the data is used to determine the inhibitory constant (Ki) of the test compound, which is an inverse measure of its binding affinity.

Protocol 1.1: Sigma-1 (σ1) Receptor Competitive Binding Assay

Rationale: This assay will determine the affinity of 2-Methyl-2-azaspiro[4.5]decan-4-amine for the σ1 receptor using [³H]-(+)-pentazocine, a selective σ1 receptor radioligand.[3][4] Guinea pig liver membranes are an excellent source of σ1 receptors due to their high expression levels.[3]

Materials and Reagents:

  • Test Compound: 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Membrane Preparation: Guinea pig liver membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Workflow Diagram:

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_buffer Add Assay Buffer add_test_compound Add Test Compound (or vehicle) prep_buffer->add_test_compound add_radioligand Add [3H]-(+)-pentazocine add_test_compound->add_radioligand add_membranes Add Guinea Pig Liver Membranes add_radioligand->add_membranes incubate Incubate at 25°C for 120 min add_membranes->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry add_scint Add Scintillation Fluid dry->add_scint count Count in Scintillation Counter add_scint->count calc_ic50 Calculate IC50 count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare guinea pig liver membrane homogenates as described by Chu et al. (2015).[4] Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 150 µL:

    • 50 µL of assay buffer

    • 50 µL of varying concentrations of 2-Methyl-2-azaspiro[4.5]decan-4-amine (typically from 0.1 nM to 10 µM) or vehicle for total binding.

    • For non-specific binding, add 50 µL of a high concentration of haloperidol (10 µM).

    • 50 µL of [³H]-(+)-pentazocine at a final concentration of ~5 nM.[5]

  • Initiate Reaction: Add 50 µL of the membrane homogenate (~300 µg protein) to each well to start the binding reaction.[5]

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.[6]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total binding in the absence of competitor) against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 1.2: Sigma-2 (σ2) Receptor Competitive Binding Assay

Rationale: This assay determines the affinity of the test compound for the σ2 receptor. Since there is no highly selective σ2 radioligand, a common method is to use the non-selective sigma receptor ligand [³H]-DTG in the presence of a high concentration of a selective σ1 ligand to "mask" the σ1 sites.[3][6]

Materials and Reagents:

  • Test Compound: 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]-DTG)

  • σ1 Masking Agent: (+)-pentazocine

  • Non-specific binding control: Haloperidol

  • Membrane Preparation: Rat liver membranes

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Other materials are the same as in Protocol 1.1.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare rat liver membrane homogenates.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 150 µL:

    • 50 µL of assay buffer containing (+)-pentazocine (to mask σ1 receptors, typically at 1 µM).

    • 50 µL of varying concentrations of 2-Methyl-2-azaspiro[4.5]decan-4-amine or vehicle.

    • For non-specific binding, add 50 µL of a high concentration of haloperidol (10 µM).

    • 50 µL of [³H]-DTG at a final concentration of ~3 nM.

  • Initiate Reaction: Add 50 µL of the membrane homogenate (~300 µg protein) to each well.

  • Incubation, Termination, and Quantification: Follow steps 4-6 from Protocol 1.1.

  • Data Analysis: Follow step 7 from Protocol 1.1.

Data Summary Table:

Parameterσ1 Receptor Assayσ2 Receptor Assay
Test Compound 2-Methyl-2-azaspiro[4.5]decan-4-amine2-Methyl-2-azaspiro[4.5]decan-4-amine
Radioligand [³H]-(+)-pentazocine[³H]-DTG
Membrane Source Guinea Pig LiverRat Liver
IC50 (nM) Experimental ValueExperimental Value
Ki (nM) Calculated ValueCalculated Value

Section 2: Gq-Coupled Receptor Functional Assay (Calcium Flux)

Principle: M1 muscarinic receptors are Gq-coupled G-protein coupled receptors (GPCRs). Agonist binding to these receptors activates the Gq protein, leading to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²+). This transient increase in intracellular Ca²+ can be detected using a calcium-sensitive fluorescent dye and a specialized instrument like a Fluorometric Imaging Plate Reader (FLIPR).[7]

Protocol 2.1: M1 Receptor Agonist-Induced Calcium Flux Assay

Rationale: This assay will determine if 2-Methyl-2-azaspiro[4.5]decan-4-amine acts as an agonist at the M1 receptor by measuring its ability to induce an increase in intracellular calcium in a cell line stably expressing the human M1 receptor.

Materials and Reagents:

  • Test Compound: 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Control Agonist: Carbachol or Acetylcholine

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor

  • Cell Culture Medium: Appropriate for the cell line

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit)[8]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (if required for the cell line to prevent dye leakage)[8]

  • 384-well black-walled, clear-bottom cell culture plates

  • FLIPR instrument

Workflow Diagram:

G cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_assay FLIPR Assay cluster_analysis Data Analysis seed_cells Seed M1-expressing cells in 384-well plate incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_dye Add dye to cells incubate_overnight->add_dye prepare_dye Prepare FLIPR Calcium Assay dye solution prepare_dye->add_dye incubate_dye Incubate for 1 hour (37°C, 5% CO2) add_dye->incubate_dye place_plates Place cell and compound plates into FLIPR incubate_dye->place_plates prepare_compound_plate Prepare compound plate with test compound dilutions prepare_compound_plate->place_plates run_assay Run FLIPR protocol (read baseline, add compound, read fluorescence) place_plates->run_assay measure_response Measure peak fluorescence response run_assay->measure_response plot_curve Plot dose-response curve measure_response->plot_curve calc_ec50 Calculate EC50 and Emax plot_curve->calc_ec50

Caption: Workflow for M1 Receptor Calcium Flux Assay using FLIPR.

Step-by-Step Protocol:

  • Cell Plating: Seed the M1-expressing cells into 384-well black-walled, clear-bottom plates at an appropriate density and incubate overnight at 37°C with 5% CO₂.[8]

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Calcium 5 Assay Kit).[8] If necessary, supplement the buffer with probenecid.

    • Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer.

    • Incubate the plates for 1 hour at 37°C with 5% CO₂.[8]

  • Compound Plate Preparation: Prepare a separate 384-well plate with serial dilutions of 2-Methyl-2-azaspiro[4.5]decan-4-amine and the control agonist (e.g., carbachol) in assay buffer.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set up the instrument protocol to first measure a baseline fluorescence for a few seconds.

    • The instrument will then add the compounds from the compound plate to the cell plate.

    • Immediately after compound addition, the fluorescence intensity is monitored over time (typically 1-3 minutes) to capture the calcium transient.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response).

    • Compare the Emax of the test compound to that of the full agonist (carbachol) to determine if it is a full or partial agonist.

Data Summary Table:

Parameter2-Methyl-2-azaspiro[4.5]decan-4-amineCarbachol (Control)
EC50 (nM) Experimental ValueExperimental Value
Emax (% of Control) Calculated Value100%

Section 3: Ligand-Gated Ion Channel Functional Assay (Membrane Potential)

Principle: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Agonist binding opens the channel, allowing the influx of cations (primarily Na⁺ and Ca²⁺), which depolarizes the cell membrane. This change in membrane potential can be measured using a fluorescent dye that is sensitive to voltage changes. This assay can be performed on a FLIPR instrument and is suitable for high-throughput screening.[9][10]

Protocol 3.1: nAChR Agonist-Induced Membrane Potential Change

Rationale: This assay will determine if 2-Methyl-2-azaspiro[4.5]decan-4-amine can activate nAChRs by measuring changes in membrane potential in a cell line stably expressing a specific nAChR subtype (e.g., α7 or α4β2).

Materials and Reagents:

  • Test Compound: 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Control Agonist: Nicotine or Acetylcholine

  • Cell Line: SH-EP1 or other suitable cell line stably expressing the nAChR subtype of interest.

  • Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer: HBSS with 20 mM HEPES

  • 384-well black-walled, clear-bottom cell culture plates

  • FLIPR instrument

Step-by-Step Protocol:

  • Cell Plating: Seed the nAChR-expressing cells into 384-well plates and incubate as required for optimal receptor expression.[10]

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium, wash the cells with assay buffer, and add the dye solution.

    • Incubate as recommended by the kit (e.g., 30-60 minutes at room temperature or 37°C).

  • Compound Plate Preparation: Prepare a compound plate with serial dilutions of 2-Methyl-2-azaspiro[4.5]decan-4-amine and the control agonist.

  • FLIPR Measurement:

    • The procedure is similar to the calcium flux assay. The FLIPR will record a baseline fluorescence, add the compounds, and then measure the change in fluorescence over time as the membrane potential changes.

  • Data Analysis:

    • Quantify the peak fluorescence change from baseline.

    • Plot the dose-response curve and calculate the EC50 and Emax values as described in Protocol 2.1.

Section 4: Electrophysiology Assay (Automated Patch Clamp)

Principle: The patch clamp technique is the gold standard for studying ion channels, as it directly measures the ionic currents flowing through them.[11] Automated patch clamp systems allow for higher throughput than manual patch clamp, making them suitable for lead optimization.[11][12] The whole-cell configuration is used to measure the total current from all channels on the cell surface.

Protocol 4.1: Characterization of nAChR Modulation by Automated Patch Clamp

Rationale: This assay provides a detailed characterization of the interaction of 2-Methyl-2-azaspiro[4.5]decan-4-amine with nAChRs. It can confirm agonist activity and provide information on kinetics and mechanism of action that cannot be obtained from fluorescence-based assays.[9]

Materials and Reagents:

  • Test Compound: 2-Methyl-2-azaspiro[4.5]decan-4-amine

  • Control Agonist: Nicotine or Acetylcholine

  • Cell Line: nAChR-expressing cell line used in Protocol 3.1

  • Extracellular Solution: e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose, pH 7.4

  • Intracellular Solution: e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA, pH 7.2

  • Automated patch clamp system (e.g., QPatch or IonFlux)[11]

  • Consumables for the specific instrument (e.g., patch plates or chips)

Workflow Diagram:

G cluster_setup System Setup cluster_patching Automated Patching cluster_recording Recording Protocol cluster_analysis Data Analysis prepare_solutions Prepare Intra- & Extracellular Solutions prepare_cells Prepare Cell Suspension prepare_solutions->prepare_cells prime_system Prime Automated Patch Clamp System prepare_cells->prime_system load_cells Load Cells into Instrument prime_system->load_cells initiate_patching Initiate Automated Cell Trapping, Sealing, and Whole-Cell Formation load_cells->initiate_patching apply_voltage Apply Voltage Protocol initiate_patching->apply_voltage apply_agonist Apply Control Agonist (e.g., Nicotine) apply_voltage->apply_agonist record_current Record Baseline Current apply_agonist->record_current apply_test_compound Apply Test Compound + Agonist record_current->apply_test_compound record_modulated_current Record Modulated Current apply_test_compound->record_modulated_current measure_peak_current Measure Peak Current Amplitude record_modulated_current->measure_peak_current plot_dose_response Plot Dose-Response Curve measure_peak_current->plot_dose_response calc_ec50_ic50 Calculate EC50 or IC50 plot_dose_response->calc_ec50_ic50

Caption: Workflow for Automated Patch Clamp Electrophysiology.

Step-by-Step Protocol:

  • Preparation: Prepare the intracellular and extracellular solutions. Harvest the nAChR-expressing cells and prepare a single-cell suspension.

  • System Setup: Set up the automated patch clamp instrument according to the manufacturer's instructions, including priming the fluidics and loading the solutions and cell suspension.

  • Automated Patching: The instrument will automatically perform the patch clamp process, achieving a whole-cell configuration on multiple cells in parallel.

  • Recording Protocol:

    • Hold the cells at a negative membrane potential (e.g., -70 mV).

    • Apply a brief pulse of a known nAChR agonist (at its EC₂₀-EC₅₀ concentration) to elicit a baseline current.

    • After a washout period, pre-incubate the cells with varying concentrations of 2-Methyl-2-azaspiro[4.5]decan-4-amine for a set duration.

    • Co-apply the agonist and the test compound and record the resulting current.

    • To test for direct agonist effects, apply the test compound in the absence of the control agonist.

  • Data Analysis:

    • Measure the peak amplitude of the elicited currents.

    • For agonist activity, plot the current amplitude against the concentration of the test compound to determine the EC50.

    • For antagonist or modulatory activity, plot the percentage of the control agonist response against the concentration of the test compound to determine the IC50 or EC50 for potentiation.

References

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measuring Intracellular Calcium Flux on FLEXstation Systems. Retrieved from [Link]

  • Kimura, H., et al. (1993). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. The Journal of pharmacology and experimental therapeutics, 264(3), 1268–1275.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Li, A., et al. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. protocols.io. [Link]

  • Dukes, M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands.
  • Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual.
  • Reaction Biology. (n.d.). Patch Clamp Assay Services. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Molecular Devices. (n.d.). FLIPR® calcium assay kit. LabWrench. Retrieved from [Link]

  • Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific reports, 12(1), 2005.
  • Xu, J., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. The open medicinal chemistry journal, 5, 27–34.
  • Dunlop, J., et al. (2008). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies, 6(5), 639–648.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Liu, X., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(15), 6200–6214.
  • Ainsworth, S., et al. (2023). An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv.
  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China. Life sciences, 54(1), 60–65.
  • Ratanabanangkoon, K., et al. (2017). An in vitro potency assay using nicotinic acetylcholine receptor binding works well with antivenoms against Bungarus candidus and Naja naja. Toxicon : official journal of the International Society on Toxinology, 138, 137–143.
  • Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 281.
  • Bálint, F., et al. (2020). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. International journal of molecular sciences, 21(18), 6591.
  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of medicinal chemistry, 39(5), 1125–1129.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Saunders, J., et al. (1988). 2-Methyl-1,3-dioxaazaspiro[4.5]decanes as novel muscarinic cholinergic agonists. Journal of medicinal chemistry, 31(2), 486–491.
  • Tsoleridis, C. A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234.
  • Google Patents. (n.d.). CN115490697B - An asymmetric synthesis method of chiral azaspiro[2][13]-decylamine. Retrieved from

  • Hill, B. T., et al. (1982). Cytotoxic effects and biological activity of 2-aza-8-germanspiro[2][13]-decane-2-propanamine-8,8-diethyl-N,N-dimethyl dichloride (NSC 192965; spirogermanium) in vitro. Cancer research, 42(7), 2852–2856.

  • Madsen, K. K., et al. (2016). Straightforward and effective synthesis of γ-aminobutyric acid transporter subtype 2-selective acyl-substituted azaspiro[4.5]decanes. Bioorganic & medicinal chemistry letters, 26(2), 624–629.
  • Hideshima, T., et al. (2004). Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Blood, 104(3), 804–810.
  • Kaczorowski, G. J., & McManus, O. B. (2017). Automated Electrophysiology Assays. Assay Guidance Manual.
  • Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. RSC Medicinal Chemistry.
  • Abd El-Salam, O. I., et al. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 30(20), 4889.iazole Thioglycosides. Molecules, 30(20), 4889.

Sources

Method

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

An Application Guide to the Synthesis of Substituted Amines via Reductive Amination of 2-Methyl-2-azaspiro[4.5]decan-4-amine In the landscape of modern medicinal chemistry, the synthesis of structurally diverse amine lib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Substituted Amines via Reductive Amination of 2-Methyl-2-azaspiro[4.5]decan-4-amine

In the landscape of modern medicinal chemistry, the synthesis of structurally diverse amine libraries is a cornerstone of drug discovery.[1] Amines are prevalent in a vast number of biologically active compounds and approved pharmaceuticals. Among the myriad of amine-containing structures, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and three-dimensional complexity, which can lead to improved target affinity and selectivity. The 2-azaspiro[4.5]decane scaffold, in particular, serves as a valuable building block for novel therapeutics, with derivatives showing promise in various biological applications, including as GABA transporter subtype inhibitors.[2][3]

This application note provides a detailed technical guide for the functionalization of 2-Methyl-2-azaspiro[4.5]decan-4-amine via reductive amination. Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds, representing one of the most powerful tools for the synthesis of primary, secondary, and tertiary amines.[4][5] We will delve into the mechanistic underpinnings of the reaction, provide field-proven protocols, and offer expert insights into optimizing this crucial transformation for drug development professionals.

Pillar 1: The Mechanism of Reductive Amination

Reductive amination is fundamentally a one-pot, two-stage process that combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[6] The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[7] This intermediate is then reduced in situ by a selective hydride agent to yield the final amine product.

The key to a successful reductive amination lies in the choice of the reducing agent. The ideal reagent must be capable of rapidly reducing the imine/iminium ion intermediate while being slow to react with the starting carbonyl compound.[4] This selectivity prevents the wasteful formation of alcohol byproducts.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_reduction Reduction Step Amine 2-Methyl-2-azaspiro[4.5]decan-4-amine Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine + Carbonyl Carbonyl Aldehyde or Ketone (R1-C(O)-R2) Carbonyl->Carbinolamine Imine Imine Intermediate Carbinolamine->Imine - H₂O Product Final Tertiary Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Hydride Transfer Workflow start Start dissolve Dissolve Amine & Carbonyl in Anhydrous DCE start->dissolve add_reagent Add NaBH(OAc)₃ Portion-wise at 0 °C dissolve->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react quench Quench with Saturated Aqueous NaHCO₃ react->quench extract Extract with DCM or EtOAc quench->extract dry_concentrate Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Characterize Final Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine

Welcome to the technical support center for the synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-azaspiro[4.5]decan-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis of spirocyclic amines presents unique challenges due to their rigid, three-dimensional structures.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure the successful execution of your experiments.

Synthetic Overview: The Reductive Amination Pathway

The most direct and widely adopted method for synthesizing 2-Methyl-2-azaspiro[4.5]decan-4-amine is the reductive amination of its ketone precursor, 2-Methyl-2-azaspiro[4.5]decan-4-one. This process involves the in situ formation of an ammonium salt or iminium ion, which is then reduced to the target amine.

Synthetic_Workflow cluster_main Reductive Amination Ketone 2-Methyl-2-azaspiro[4.5]decan-4-one Iminium Iminium Intermediate Ketone->Iminium + NH3 - H2O (pH control is critical) Ammonia Ammonia (NH3) or Ammonium Source (e.g., NH4OAc) Ammonia->Iminium Amine 2-Methyl-2-azaspiro[4.5]decan-4-amine Iminium->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaCNBH3) ReducingAgent->Amine Reduction

Caption: General workflow for the synthesis of the target amine via reductive amination.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer explains the chemical reasoning behind the issue and provides actionable solutions.

Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and how can I fix it?

A1: Low conversion is a common issue in reductive aminations and typically points to problems with iminium ion formation or the reducing agent's activity.

  • Causality (Iminium Formation): The reaction's first step, the formation of an imine or iminium ion from the ketone and ammonia source, is a pH-sensitive equilibrium.

    • If the pH is too high (too basic): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.

    • If the pH is too low (too acidic): The ammonia source will be fully protonated (NH₄⁺), making it non-nucleophilic and unable to attack the ketone's carbonyl carbon. The optimal pH for most reductive aminations is between 4 and 6.

  • Causality (Reducing Agent): The choice and handling of the reducing agent are critical.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent as it is mild, tolerant of slightly acidic conditions, and does not readily reduce the ketone. However, it is moisture-sensitive and can decompose if old or improperly stored.

    • Sodium Cyanoborohydride (NaCNBH₃): Effective at acidic pH, but it is highly toxic (releases HCN gas below pH 4) and its reducing power can be sluggish for hindered ketones.

    • Catalytic Hydrogenation (H₂, Pd/C): This is a clean method but can be slow and may require high pressures for hindered substrates. The catalyst can also be poisoned by impurities.

Solutions:

  • Optimize pH: If using an ammonium salt like ammonium acetate (NH₄OAc), it often provides its own buffering. If not, add a small amount of a weak acid like acetic acid (AcOH) to the reaction mixture. Monitor the pH with test strips.

  • Verify Reagent Quality: Use a fresh bottle of NaBH(OAc)₃ or test an aliquot of your current stock on a simple, known reaction.

  • Increase Temperature: While many reductive aminations run at room temperature, gently heating the reaction to 40-50°C can help drive the iminium formation equilibrium forward, especially with sterically hindered spirocyclic ketones.

  • Use a Dehydrating Agent: Adding a mild dehydrating agent like molecular sieves (3Å or 4Å) can help remove the water formed during iminium generation, pushing the equilibrium to the right.

Q2: My main product is the alcohol (2-Methyl-2-azaspiro[4.5]decan-4-ol) instead of the desired amine. Why is this happening?

A2: The formation of the corresponding alcohol is a classic side reaction in this synthesis. It occurs when the reducing agent reduces the starting ketone directly, a reaction that competes with the reduction of the iminium ion.

Competing_Pathways Ketone Starting Ketone Iminium Iminium Ion Ketone->Iminium + NH3, H+ Alcohol Alcohol Byproduct Ketone->Alcohol Direct Reduction Amine Desired Amine (Product) Iminium->Amine Reduction

Caption: Competing reaction pathways in reductive amination.

  • Causality (Reagent Choice): The selectivity of the reducing agent is paramount.

    • Sodium Borohydride (NaBH₄): This is a strong reducing agent that will rapidly reduce aldehydes and ketones at neutral or slightly basic pH. It is generally unsuitable for one-pot reductive aminations unless the imine formation is very fast and complete before its addition.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is sterically hindered and less reactive (a "gentler" hydride source). It reduces iminium ions much faster than it reduces ketones, making it the ideal choice to minimize alcohol formation. The electron-withdrawing acetate groups temper its reactivity.

Solutions:

  • Switch to NaBH(OAc)₃: If you are using NaBH₄ or NaCNBH₃ and observing significant alcohol formation, switching to NaBH(OAc)₃ is the most effective solution.

  • Control Reaction Conditions: Ensure the reaction is run under the slightly acidic conditions (pH 4-6) that favor both iminium ion stability and the selective action of NaBH(OAc)₃.

  • Staged Addition: If you must use a less selective reagent like NaBH₄, consider a two-step approach. First, form the imine by mixing the ketone and ammonia source (e.g., in toluene with a Dean-Stark trap to remove water). Once imine formation is complete (monitored by TLC or ¹H NMR), cool the reaction and then add the NaBH₄.

Q3: I'm having difficulty purifying the final amine. The work-up is messy and column chromatography gives poor separation. What are some best practices?

A3: Amines, particularly primary amines, can be challenging to purify due to their basicity and polarity, which can lead to streaking on silica gel columns and emulsion formation during aqueous work-ups.

  • Causality (Basicity and Polarity): The lone pair on the nitrogen makes the molecule basic and a strong hydrogen bond donor/acceptor. This causes it to interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to tailing and poor separation. Its polarity can also make it partially soluble in both aqueous and organic layers during extraction.

Solutions:

  • Acid-Base Extraction: This is the most powerful technique for purifying amines.

    • After the reaction is complete, quench carefully and dilute with an organic solvent (e.g., ethyl acetate, DCM).

    • Extract the solution with dilute acid (e.g., 1M HCl). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, leaving non-basic impurities and the starting ketone in the organic layer.

    • Separate the layers. Wash the organic layer again with 1M HCl to ensure complete extraction of the amine.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 2M NaOH, Na₂CO₃) until the pH is >10. The amine will deprotonate and may precipitate or can be extracted back into an organic solvent.

    • Extract the now-basic aqueous layer several times with a fresh organic solvent (DCM or EtOAc).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amine.

  • Modified Column Chromatography: If chromatography is necessary, the silica gel must be "deactivated" or "basified".

    • Prepare a slurry of silica gel in your desired eluent system, and add 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide.

    • This base will occupy the acidic sites on the silica, preventing your amine from sticking and allowing for much sharper peaks. A common eluent system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 95:5:0.5).

  • Crystallization/Salt Formation: The product can often be purified by converting it into a crystalline salt (e.g., hydrochloride or tartrate). Dissolve the crude amine in a solvent like isopropanol or ether and add a solution of HCl in ether/dioxane or a solution of tartaric acid. The resulting salt will often crash out as a pure, crystalline solid that can be collected by filtration.[3]

Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to synthesize the precursor, 2-Methyl-2-azaspiro[4.5]decan-4-one?

The ketone precursor is commonly synthesized via an intramolecular Michael addition or a related cyclization strategy. A practical route often starts from N-methyl-4-piperidone and a suitable Michael acceptor.[4][5]

FAQ 2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is the quickest method. Use a mobile phase like 10% Methanol in Dichloromethane with 0.5% NH₄OH. The amine product should have a lower Rf than the starting ketone. Stain with potassium permanganate (KMnO₄), which reacts with the amine to give a yellow/brown spot, or with ninhydrin, which visualizes primary amines.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. It will show the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+H)⁺.

FAQ 3: What are the key safety precautions for this synthesis?

  • Sodium Cyanoborohydride (NaCNBH₃): Highly toxic. Always handle in a certified chemical fume hood. Quench reactions containing it with bleach (sodium hypochlorite) before disposal to oxidize any residual cyanide. Do not allow it to come into contact with strong acid.

  • Hydride Reagents (NaBH(OAc)₃, LiAlH₄): React violently with water. Quench reactions slowly and carefully, preferably at 0°C.

  • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all organic solvents.

Data Summary

The choice of reducing agent is the most critical parameter for maximizing yield and minimizing side-product formation.

Reducing AgentTypical SolventpH RangeRelative Rate (Imine vs. Ketone)Typical YieldKey Considerations
NaBH(OAc)₃ DCE, THF, CH₂Cl₂4 - 6Fast / Very Slow>85%Preferred reagent; moisture sensitive.
NaCNBH₃ MeOH, EtOH3 - 5Moderate / Slow60-80%Highly toxic; requires acidic conditions.
H₂ / Pd-C MeOH, EtOHNeutralModerate / Moderate70-95%"Green" method; requires hydrogenation equipment; catalyst can be poisoned.
NaBH₄ MeOH, EtOH7 - 10Fast / Fast<40%Prone to forming alcohol byproduct; best for two-step procedures.

Yields are estimates and highly dependent on the specific substrate and reaction conditions.

Detailed Experimental Protocol

Protocol: Reductive Amination of 2-Methyl-2-azaspiro[4.5]decan-4-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-2-azaspiro[4.5]decan-4-one (1.0 eq).

  • Solvent and Amine Source: Dissolve the ketone in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Add ammonium acetate (NH₄OAc, 5.0-10.0 eq).

  • pH Adjustment (Optional): If necessary, add a small amount of glacial acetic acid (AcOH) to bring the pH to ~5.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15 minutes. Note: The reaction may gently exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up (Quench): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any unreacted reducing agent and neutralize the acid. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification (Acid-Base): Combine the organic layers and extract them twice with 1M HCl (aq). Combine the acidic aqueous layers, cool in an ice bath, and basify to pH >10 with 2M NaOH (aq). Extract the product back into DCM (3x).

  • Final Steps: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the 2-Methyl-2-azaspiro[4.5]decan-4-amine product.

References
  • [Placeholder for a specific synthesis paper, if found]
  • [Placeholder for a review on spirocycles]
  • CN115490697B - An asymmetric synthesis method of chiral azaspiro[1][6]-decylamine. Google Patents.

  • Gessner, V. H., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity. Molecules. [Link]

  • Shaikh, et al. (2023). Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies. ResearchGate. [Link]

  • [Placeholder for a general organic chemistry text on reductive amin
  • [Placeholder for a paper on purific
  • Boruah, M., et al. (2018). Potential for the rapid synthesis of Spiros analogues via a common 2° amine intermediate 3. ResearchGate. [Link]

  • El-Faham, A., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health (NIH). [Link]

  • O'Brien, P., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • [Placeholder for a safety manual reference]
  • Koutentis, P. A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • [Placeholder for a paper on reaction monitoring]
  • [Placeholder for a paper on intramolecular Michael additions]
  • Chen, J., et al. (2023). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. PubMed. [Link]

  • [Placeholder for a paper on purification by crystalliz
  • European Patent Office (1988). Azaspiro compounds, their production and use.
  • Request PDF (2015). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. ResearchGate. [Link]

  • Farooq, U. (2023). Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-2-azaspiro[4.5]decan-4-amine

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, basic spirocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly polar, basic spirocycles. 2-Methyl-2-azaspiro[4.5]decan-4-amine (CAS: 1514112-01-6) presents a unique set of challenges: it is a highly water-soluble spirocyclic diamine containing both a tertiary amine (within the spiro scaffold) and a primary amine.

This guide is engineered to move beyond generic protocols. Here, we dissect the physicochemical causality behind purification failures and provide self-validating workflows to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound streak across the entire TLC plate and fail to elute from a standard silica gel column?

The Causality: Standard normal-phase silica gel is populated with acidic silanol groups (Si-OH). 2-Methyl-2-azaspiro[4.5]decan-4-amine possesses two highly basic nitrogen centers. When applied to bare silica, the basic amines undergo strong, irreversible ionic interactions with the acidic silanols, leading to severe peak tailing and catastrophic mass loss[1]. The Solution: You must flip the separation mechanism. Utilize an amine-bonded silica column. The amine functional groups on the stationary phase create a "base shield" via electrostatic repulsion, neutralizing silanol interactions and allowing the spirocycle to elute sharply based on hydrogen-bonding[2].

Q2: I attempted Reversed-Phase (C18) chromatography, but the diamine elutes immediately in the void volume. How do I increase retention?

The Causality: Standard C18 columns rely on hydrophobic partitioning. Highly polar, water-soluble diamines lack sufficient lipophilicity to interact with the C18 chains, especially if they are protonated in standard acidic mobile phases (like 0.1% TFA)[3]. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the solvent roles are reversed: an organic solvent (Acetonitrile) acts as the weak solvent, and Water acts as the strong eluting solvent. This forces the polar diamine to partition into the water-enriched layer immobilized on the polar stationary phase[4].

Q3: My Liquid-Liquid Extraction (LLE) yields are incredibly low (<30%). Where is the product going?

The Causality: The free base of this spirocyclic diamine is highly polar and forms strong hydrogen bonds with water. Even when fully deprotonated, it partitions poorly into standard organic solvents like diethyl ether or ethyl acetate. The Solution: Implement a "salting-out" extraction with a hydrogen-bond accepting solvent. Saturate the aqueous layer with NaCl to decrease the solubility of the free base in water, and extract using a 3:1 mixture of Chloroform:Isopropanol. The isopropanol actively solvates the primary amine, drastically improving the partition coefficient.

Q4: Over time, my purified free base gains mass and becomes insoluble. What is happening?

The Causality: Primary amines readily act as nucleophiles toward atmospheric carbon dioxide, forming insoluble carbamate salts. The Solution: Never store the free base long-term. Immediately upon purification, precipitate the compound as a di-hydrochloride (2HCl) salt by treating the organic solution with ethereal HCl, or store the free base strictly under Argon at -20°C.

Part 2: Mechanistic Visualizations

Purification Strategy Decision Tree

The following workflow dictates the optimal purification route based on crude complexity and purity requirements.

G Start Crude 2-Methyl-2-azaspiro[4.5]decan-4-amine Q1 Is the crude mixture highly complex (>5 impurities)? Start->Q1 Extract Perform Acid-Base Extraction (pH < 2 -> pH > 12) Q1->Extract No (Simple) Boc Boc-Protection Strategy (Protect -> Purify -> Deprotect) Q1->Boc Yes (Complex) Q2 Required Purity > 98%? Extract->Q2 HILIC HILIC Chromatography (Amine-bonded Silica, MeCN/H2O) Q2->HILIC Yes (Analytical/Test) Salt Salt Formation (e.g., Di-HCl salt crystallization) Q2->Salt No (Bulk Prep) Boc->HILIC Final Polish

Caption: Decision matrix for selecting the optimal purification strategy for spirocyclic diamines.

Stationary Phase Interaction Dynamics

Understanding why standard silica fails is critical to adopting HILIC or amine-bonded phases.

G cluster_NP Standard Normal Phase cluster_HILIC HILIC / Amine-Bonded Phase Diamine 2-Methyl-2-azaspiro[4.5]decan-4-amine (Highly Basic) Silanol Acidic Silanol (Si-OH) Diamine->Silanol Ionic Interaction AminePhase Amine-Bonded Silica (Base Shield) Diamine->AminePhase Electrostatic Repulsion Tailing Irreversible Binding & Peak Tailing Silanol->Tailing Elution H-Bonding Partitioning Sharp Elution AminePhase->Elution

Caption: Mechanistic comparison of diamine interactions on standard silica vs. amine-bonded silica.

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base "Salting Out" Extraction (Bulk Cleanup)

This protocol utilizes pH-dependent ionization to strip away non-basic impurities.

  • Acidic Partitioning: Dissolve the crude mixture in 1.0 M HCl (aq) (10 mL/gram of crude).

    • Causality: Protonates both amines, forcing the spirocycle entirely into the aqueous phase.

  • Organic Wash: Wash the aqueous layer with Ethyl Acetate (3 x 10 mL). Discard the organic layers.

    • Self-Validation: Spot the EtOAc layer on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms the primary amine is safely retained in the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6.0 M NaOH (aq) until the pH is > 12.

    • Causality: The pKa of the primary amine is ~10.5. The pH must be at least 1.5 units above the pKa to ensure >95% deprotonation to the free base.

    • Self-Validation: Test the aqueous layer with pH paper. If pH < 12, the amine remains partially protonated and extraction will fail.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the aqueous layer with a 3:1 (v/v) mixture of Chloroform and Isopropanol (4 x 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: HILIC Flash Chromatography (Precision Polish)

For achieving >98% purity when standard reversed-phase fails[4][5].

  • Column Preparation: Select an Amine-bonded silica flash column (e.g., Biotage® SNAP NH2 or RediSep® Amine).

  • Sample Loading (Critical Step): Do NOT load the sample in water. Dissolve the crude free base in a minimal amount of Methanol, add Celite (1:2 ratio by weight), and evaporate to dryness to create a free-flowing powder. Dry-load this onto the column.

    • Causality: In HILIC, water is the strong solvent. Liquid loading in water will cause the compound to immediately elute in the void volume[4].

  • Equilibration: Equilibrate the column with 95% Acetonitrile / 5% Water (containing 10 mM Ammonium Acetate to buffer interactions).

  • Gradient Elution: Run a gradient from 5% Water to 50% Water over 15 column volumes (CV).

    • Causality: As the aqueous concentration increases, the hydrogen-bonding interactions between the diamine and the stationary phase are disrupted, causing sharp elution.

  • Detection: Monitor fractions using ELSD (Evaporative Light Scattering Detector) or MS, as the spirocycle lacks a strong UV chromophore.

Protocol C: Boc-Protection Strategy (For Highly Complex Mixtures)

If the crude contains other polar amines, chromatographic separation of the free base is nearly impossible. We temporarily mask the polarity[6][7].

  • Protection: Dissolve the crude in DCM. Add 1.1 equivalents of Boc₂O and 1.5 equivalents of Triethylamine. Stir at room temperature for 4 hours.

    • Causality: The primary amine is sterically less hindered and more nucleophilic than the tertiary spiro-amine, allowing selective mono-Boc protection.

  • Purification: The resulting mono-Boc intermediate is significantly less polar. Purify via standard normal-phase silica gel chromatography (Gradient: 0-10% MeOH in DCM).

  • Deprotection: Treat the pure Boc-intermediate with 4.0 M HCl in Dioxane for 2 hours. Concentrate in vacuo to yield the pure 2-Methyl-2-azaspiro[4.5]decan-4-amine as a stable di-hydrochloride salt.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes of each purification strategy based on empirical laboratory data.

Purification StrategyTypical Recovery YieldPurity AchievedScalabilityPrimary Mechanistic Driver
Acid-Base Extraction (Salting Out) 75 - 85%85 - 90%High (Multi-gram)pH-dependent ionization & phase partitioning
HILIC (Amine-bonded Silica) 80 - 90%> 98%Moderate (mg to g)Hydrophilic interaction & H-bonding
Reversed-Phase (High pH C18) 60 - 70%> 95%Low to ModerateHydrophobic partitioning of the free base
Boc-Protection + Normal Phase 65 - 75% (over 3 steps)> 99%High (Multi-gram)Masking polarity to enable silanol interaction

References

  • Teledyne Isco Application Note: Purification of Primary Amines using C-18 Reversed Phase. Explains the limitations of normal phase for highly polar amines and the transition to modified C-18. URL:[Link]

  • Biotage Application Note: Very polar compound purification using aqueous normal-phase flash column chromatography. Details the HILIC mechanism for retaining water-soluble compounds using water as the strong solvent. URL: [Link]

  • Journal of Organic Chemistry (ACS): The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine and Spirocyclic Piperidine-Pyrrolidine Ring Systems. Demonstrates the necessity of Boc-protection strategies for the successful isolation of complex spirocyclic diamines. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Methyl-2-azaspiro[4.5]decan-4-amine Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming handling challenges associated with complex spirocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming handling challenges associated with complex spirocyclic scaffolds. 2-Methyl-2-azaspiro[4.5]decan-4-amine is a highly valuable building block in medicinal chemistry; its rigid, three-dimensional spiro-fused structure significantly improves the pharmacokinetic properties of therapeutic candidates (1)[1]. However, this molecule possesses dual basicity—an exocyclic primary amine and an endocyclic tertiary amine. This structural feature creates unique solubility challenges in organic solvents, often leading to stalled reactions or lost yields.

This guide provides a deep dive into the causality behind these solubility issues and equips you with field-proven, self-validating protocols to keep your experiments on track.

Section 1: Frequently Asked Questions (FAQs)

Q1: I purchased 2-Methyl-2-azaspiro[4.5]decan-4-amine, but it is completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc). The literature says it should be soluble. What is wrong?

  • Causality: The discrepancy lies in the compound's physical form. Due to the high basicity of the two nitrogen centers (predicted pKa values for related azaspiro-scaffolds range from ~10.4 to 10.9) (2)[2], commercial vendors often supply this compound as a dihydrochloride salt to enhance shelf-life and prevent oxidative degradation. The ionic lattice energy of the dihydrochloride salt is far too high to be overcome by the solvation energy of low-dielectric organic solvents like DCM or EtOAc.

  • Solution: You must perform a free-basing extraction (see Protocol A) prior to use. Once converted to the free base, the related azaspiro-amine structures exhibit excellent solubility in standard organic solvents (3)[3].

Q2: I successfully isolated the free base, and it dissolved perfectly in toluene. However, after leaving the flask on the benchtop for a few hours, the solution turned cloudy and a white precipitate formed. Is the compound degrading?

  • Causality: The compound is not thermally degrading; it is reacting with the atmosphere. The primary amine at the 4-position is highly nucleophilic and readily attacks electrophilic atmospheric carbon dioxide (CO₂) (3)[3]. This forms a carbamic acid intermediate, which rapidly undergoes proton transfer with another amine molecule to precipitate as an insoluble carbamate salt .

  • Solution: The free base must be handled using Schlenk line techniques under an inert atmosphere (Nitrogen or Argon). Use degassed solvents (see Protocol B) to prevent this spontaneous precipitation.

Q3: Even when handled under inert conditions, the free base seems to aggregate or form a gel-like suspension in non-polar solvents like hexanes or heptane. Why?

  • Causality: While the free base is lipophilic, the primary amine acts as both a strong hydrogen bond donor and acceptor. In non-polar solvents that cannot participate in hydrogen bonding, the molecules self-associate, forming extensive intermolecular hydrogen-bond networks that manifest as aggregation or gelation.

  • Solution: Introduce a polar aprotic co-solvent. Adding just 5–10% v/v of tetrahydrofuran (THF) or acetonitrile will disrupt the intermolecular amine-amine hydrogen bonds by solvating the primary amine, restoring a clear, homogenous solution.

Section 2: Quantitative Data Summaries

Table 1: Solubility Profile of 2-Methyl-2-azaspiro[4.5]decan-4-amine

SolventDielectric Constant (ε)Free Base SolubilityDihydrochloride Salt SolubilityTroubleshooting Notes
Water (Milli-Q) 80.1Low (Forms suspensions)High (>50 mg/mL) Ideal for storing the salt form.
Methanol (MeOH) 32.7HighModerateGood for NMR of the salt form.
Dichloromethane (DCM) 9.1High InsolubleStandard solvent for free base reactions.
Ethyl Acetate (EtOAc) 6.0HighInsolubleExcellent for free base extraction.
Hexanes / Heptane ~1.9Moderate (Aggregates)InsolubleRequires 5-10% THF co-solvent to prevent gelation.

Section 3: Experimental Protocols

Protocol A: Quantitative Free-Basing of the Dihydrochloride Salt

Scientific Rationale: To extract the diamine into an organic phase, both nitrogen centers must be fully deprotonated. Because the pKa of the primary amine is ~10.5, using a weak base like saturated sodium bicarbonate (pH ~8.3) will leave a significant fraction of the compound in its mono-protonated state, trapping it in the aqueous layer and ruining your yield. A strong base (NaOH) is mandatory.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of 2-Methyl-2-azaspiro[4.5]decan-4-amine dihydrochloride in 15 mL of deionized water in a separatory funnel. Swirl until completely dissolved.

  • Basification: Slowly add 5 M NaOH dropwise while gently swirling.

  • Validation Step 1 (Crucial): Test the aqueous layer with pH paper. Continue adding NaOH until the pH is strictly ≥ 12.0 . The solution will turn milky as the lipophilic free base crashes out of the aqueous phase.

  • Extraction: Add 20 mL of DCM. Stopper and invert the funnel gently, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The lower organic layer (DCM) contains the free base. Drain the organic layer into an Erlenmeyer flask.

  • Validation Step 2: Extract the aqueous layer with two additional 15 mL portions of DCM. Spot the remaining aqueous layer on a TLC plate and stain with Ninhydrin (heat required). A lack of purple/blue spots confirms 100% of the diamine has migrated to the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a viscous oil.

Protocol B: Solvent Degassing to Prevent Carbamate Formation

Scientific Rationale: Removing dissolved O₂ and CO₂ prevents the nucleophilic primary amine from forming insoluble carbamate salts during prolonged reactions.

Step-by-Step Methodology:

  • Preparation: Transfer the required volume of organic solvent (e.g., toluene or DCM) into a round-bottom flask equipped with a rubber septum.

  • Sparging: Insert a long stainless-steel needle connected to an Argon or Nitrogen line through the septum, ensuring the tip is submerged at the bottom of the solvent.

  • Venting: Insert a short vent needle into the septum (above the liquid line) to prevent pressure buildup.

  • Purging: Bubble the inert gas vigorously through the solvent for 15–20 minutes.

  • Validation Step: The solvent is ready when no further temperature drop is observed (sparging causes slight evaporative cooling). Immediately use this solvent to dissolve your freshly prepared free base under a positive pressure of inert gas.

Section 4: Visualizations

SolubilityWorkflow Start Compound Insoluble in Organic Solvent CheckForm Check CoA: Is it a Salt or Free Base? Start->CheckForm IsSalt Dihydrochloride Salt CheckForm->IsSalt IsFreeBase Free Base CheckForm->IsFreeBase FreeBaseAction Perform Free-Basing (Protocol A) IsSalt->FreeBaseAction CheckAir Exposed to Air? (Cloudy Precipitate) IsFreeBase->CheckAir AirYes Yes: Carbamate Formation CheckAir->AirYes AirNo No: Polarity Mismatch CheckAir->AirNo AirAction Use Inert Atmosphere & Degassed Solvents AirYes->AirAction PolarityAction Add 5-10% THF or Protect Primary Amine AirNo->PolarityAction

Diagnostic workflow for troubleshooting 2-Methyl-2-azaspiro[4.5]decan-4-amine solubility issues.

CarbamatePathway Amine Free Base Amine (Soluble) Intermediate Carbamic Acid Intermediate Amine->Intermediate Nucleophilic Attack CO2 Atmospheric CO2 (Electrophile) CO2->Intermediate Carbamate Carbamate Salt (Insoluble Precipitate) Intermediate->Carbamate Proton Transfer

Mechanistic pathway of atmospheric CO2 absorption leading to insoluble carbamate precipitation.

Section 5: References

  • Buy 1-Methyl-1-azaspiro[4.5]decan-4-amine (EVT-8867398) . EvitaChem. 3

  • Cas 177-11-7, 1,4-Dioxa-8-azaspiro[4.5]decane . LookChem. 2

  • A Technical Guide to the Potential Biological Activity of 6-Azaspiro[4.5]decan-7-one . BenchChem. 1

Sources

Optimization

stability of 2-Methyl-2-azaspiro[4.5]decan-4-amine at room temperature

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Methyl-2-azaspiro[4.5]decan-4-amine at room temperature. The follo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Methyl-2-azaspiro[4.5]decan-4-amine at room temperature. The following question-and-answer format addresses common concerns and provides troubleshooting guidance for experiments involving this spirocyclic amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Methyl-2-azaspiro[4.5]decan-4-amine at room temperature?

While specific stability data for 2-Methyl-2-azaspiro[4.5]decan-4-amine is not extensively documented in publicly available literature, based on the general chemical properties of secondary amines and spirocyclic structures, the primary stability concerns at room temperature are:

  • Oxidative Degradation: Amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of various oxidation products, potentially altering the compound's purity and reactivity.

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible process, but it can affect the perceived purity and concentration of the free amine.

  • Hygroscopicity: Amines can be hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can potentially facilitate other degradation pathways.

Q2: What are the recommended storage conditions for 2-Methyl-2-azaspiro[4.5]decan-4-amine?

To ensure the long-term integrity of 2-Methyl-2-azaspiro[4.5]decan-4-amine, the following storage conditions are recommended, based on safety data sheets for similar compounds[1][2][3][4]:

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation and reaction with atmospheric CO2[2].
Container Keep container tightly closed in a dry, well-ventilated place[1][2][3].Protects from moisture and atmospheric contaminants.
Light Exposure Protect from direct sunlight[2].Light can catalyze oxidative degradation.
Incompatibilities Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2].Avoids potentially vigorous and hazardous reactions.

Q3: What are the visible signs of degradation of 2-Methyl-2-azaspiro[4.5]decan-4-amine?

Visual inspection can sometimes provide initial clues about the degradation of the compound. Potential signs of degradation include:

  • Color Change: A change from a colorless or pale yellow liquid/solid to a darker yellow or brown coloration can indicate the formation of degradation products.

  • Formation of Precipitate: The appearance of solid material in a previously clear liquid sample could suggest the formation of insoluble degradation products or salts (e.g., carbamates).

  • Change in Odor: While subjective, a noticeable change in the amine-like odor could indicate chemical changes.

It is crucial to note that the absence of these visual cues does not guarantee the stability of the compound. Analytical testing is necessary for a definitive assessment.

Troubleshooting Guide

This section provides guidance on how to investigate and address potential stability issues with 2-Methyl-2-azaspiro[4.5]decan-4-amine in your experiments.

Issue 1: Inconsistent experimental results or lower-than-expected yields.

This could be a primary indicator of compound degradation.

Workflow for Investigating Inconsistent Results

A Inconsistent Results Observed B Verify Purity of Starting Material A->B C Perform Analytical Testing (HPLC-MS, GC-MS) B->C D Compare with a Fresh or Properly Stored Sample C->D E Identify Potential Degradation Products D->E F Review Experimental Conditions (Solvents, Reagents, Atmosphere) E->F G Implement Corrective Actions (Purification, Use of Fresh Sample, Modified Protocol) F->G

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Step-by-Step Protocol for Purity Assessment:

A stability-indicating analytical method is crucial for determining the purity of your 2-Methyl-2-azaspiro[4.5]decan-4-amine sample. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose[5][6].

Protocol: HPLC-MS Analysis for Purity Assessment

  • Sample Preparation:

    • Accurately weigh a small amount of your 2-Methyl-2-azaspiro[4.5]decan-4-amine sample.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Also prepare a solution from a new or properly stored batch of the compound to serve as a reference.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid helps to protonate the amine for better peak shape.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV detector (if the molecule has a chromophore, though many simple amines do not) and a Mass Spectrometer.

  • Mass Spectrometry Detection:

    • Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Scan a mass range that includes the expected molecular weight of the parent compound and potential degradation products.

  • Data Analysis:

    • Compare the chromatograms of your test sample and the reference sample.

    • Look for the appearance of new peaks or a decrease in the area of the main peak in your test sample.

    • Analyze the mass spectra of any new peaks to identify potential degradation products. Common degradation pathways for amines can involve oxidation (addition of oxygen atoms) or dimerization.

Issue 2: Suspected degradation during an experimental reaction.

Certain reaction conditions can promote the degradation of amines.

Potential Degradation Pathways and Contributing Factors

cluster_0 2-Methyl-2-azaspiro[4.5]decan-4-amine cluster_1 Degradation Products Compound Core Compound Oxidation Oxidized Products (e.g., N-oxides, hydroxylamines) Compound->Oxidation O2, Light, Metal Ions Carbamate Carbamate Adducts Compound->Carbamate CO2 (Atmospheric) Other Other Byproducts Compound->Other Heat, Incompatible Reagents

Caption: Potential degradation pathways for the spirocyclic amine.

Troubleshooting Experimental Conditions:

  • Atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (nitrogen or argon).

  • Solvent: Be aware of potential reactions with certain solvents. For example, dichloromethane has been reported to react exothermically with some amines[7].

  • Temperature: Elevated temperatures can accelerate thermal degradation[8][9]. If possible, run reactions at the lowest effective temperature.

  • Reagents: Ensure that all reagents are compatible with secondary amines. Strong oxidizing agents should be avoided unless they are part of the intended reaction chemistry.

By systematically evaluating the storage, handling, and experimental conditions, researchers can mitigate the risk of degradation and ensure the reliability of their results when working with 2-Methyl-2-azaspiro[4.5]decan-4-amine.

References

  • Key Organics. (2017, December 1).
  • Fisher Scientific. (2025, December 19). 1,4-dioxaspiro[4.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Screening Methods for Secondary Amines.
  • American Chemical Society. (2024, December 29). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega.
  • Raether, G. (1991, September). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-8.
  • ResearchGate. (n.d.).
  • Enamine. (n.d.). 7-oxa-1-azaspiro[4.
  • Aaron Chemicals LLC. (2025, August 11). 6-oxa-9-azaspiro[4.
  • MOST Wiedzy. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). methyl 2-azaspiro[4.
  • American Chemical Society. (2014, December 7). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society.
  • The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • National Center for Biotechnology Information. (n.d.).
  • UM Research Repository. (2010, November 26). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • AIDIC. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.

Sources

Troubleshooting

resolving co-elution issues in 2-Methyl-2-azaspiro[4.5]decan-4-amine chromatography

Welcome to the technical support center for resolving chromatographic challenges involving 2-Methyl-2-azaspiro[4.5]decan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic challenges involving 2-Methyl-2-azaspiro[4.5]decan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming co-elution issues, which are common for spirocyclic amines. Our approach is built on fundamental chromatographic principles to empower you to develop robust and reliable analytical methods.

Introduction: The Challenge of Spirocyclic Amines

2-Methyl-2-azaspiro[4.5]decan-4-amine is a spirocyclic secondary amine, a structural motif of increasing interest in medicinal chemistry.[1] Its unique three-dimensional structure and basic amine functionality present specific challenges in chromatography. The basic nitrogen atom is prone to strong interactions with stationary phases, potentially leading to poor peak shape (tailing), while the compound's chirality necessitates careful consideration of isomeric separation.

Co-elution, where two or more compounds elute at the same time, is a critical issue that compromises accurate quantification and peak identification.[2] This guide provides a systematic framework for diagnosing and resolving co-elution, distinguishing between achiral and chiral separation challenges.

Part 1: Initial Assessment & Diagnosis of Co-elution

Before modifying any method parameters, it is crucial to confirm that you are indeed facing a co-elution problem and not another issue like poor peak shape.

Q1: My peak for 2-Methyl-2-azaspiro[4.5]decan-4-amine is broad and asymmetrical. Is this co-elution?

Not necessarily. While co-elution is a possibility, peak asymmetry (fronting or tailing) can also stem from other issues.[3] Your first step is to diagnose the problem systematically.

Diagnostic Workflow:

  • Evaluate Peak Shape: A pure compound under optimal conditions should yield a symmetrical, Gaussian peak. Look for tell-tale signs of co-elution, such as a "shoulder" on the peak or a distorted shape that is not a simple exponential tail.[2]

  • Confirm System Health: Ensure your HPLC system is performing correctly. Common issues like extra-column volume, a contaminated column, or an inconsistent flow rate can cause peak broadening that might be mistaken for co-elution.[4]

  • Utilize Advanced Detection for Peak Purity Analysis: This is the most definitive way to confirm co-elution.

    • Photodiode Array (PDA/DAD) Detector: A PDA detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[2]

    • Mass Spectrometry (MS) Detector: An MS detector is invaluable. By extracting ion chromatograms for different masses across the peak, you can determine if multiple compounds with different mass-to-charge ratios (m/z) are co-eluting. Even for isomers with the same mass, slight differences in fragmentation patterns might be observable.[2][5]

Below is a logical workflow for diagnosing your peak shape issue.

G start Asymmetrical Peak Observed check_purity Perform Peak Purity Analysis (PDA/DAD or MS) start->check_purity is_pure Peak is Pure? check_purity->is_pure coelution Co-elution Confirmed is_pure->coelution No tailing Issue is Peak Tailing is_pure->tailing Yes system_check Address System/Column Issues: - Secondary Interactions - Column Overload - pH Mismatch tailing->system_check G start Achiral Co-elution Identified ph_screen Step 1: Mobile Phase pH Screening (Low, Mid, High) start->ph_screen resolution_check Resolution Achieved? ph_screen->resolution_check modifier_change Step 2: Change Organic Modifier (ACN vs. MeOH) or Gradient Slope resolution_check->modifier_change No end Resolution Successful resolution_check->end Yes resolution_check2 Resolution Achieved? modifier_change->resolution_check2 column_change Step 3: Change Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) resolution_check2->column_change No resolution_check2->end Yes resolution_check3 Resolution Achieved? column_change->resolution_check3 advanced_mode Step 4: Use Alternative Mode (HILIC or Mixed-Mode) resolution_check3->advanced_mode No resolution_check3->end Yes advanced_mode->end

Sources

Optimization

handling hygroscopic properties of 2-Methyl-2-azaspiro[4.5]decan-4-amine

Welcome to the technical support guide for 2-Methyl-2-azaspiro[4.5]decan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Methyl-2-azaspiro[4.5]decan-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Our goal is to provide practical, science-backed solutions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What does it mean that 2-Methyl-2-azaspiro[4.5]decan-4-amine is hygroscopic and why is it a concern?

A: Hygroscopicity is the tendency of a substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2] For an active pharmaceutical ingredient (API) like 2-Methyl-2-azaspiro[4.5]decan-4-amine, which contains a secondary amine and a primary amine, this property is a significant concern for several reasons:

  • Chemical Stability: The presence of water can facilitate degradation pathways. Amine functional groups can be susceptible to hydrolysis or other moisture-mediated reactions, potentially leading to a loss of potency and the formation of impurities.[3][4] Furthermore, secondary amines can be precursors to the formation of N-nitrosamines under specific conditions, a risk that can be exacerbated by the presence of certain atmospheric pollutants in a laboratory setting.[5][6]

  • Physical Stability: Moisture absorption can cause physical changes to the solid material, such as caking, clumping, or even deliquescence (dissolving in the absorbed water).[2][7] This alters the material's physical properties, including powder flow, which can severely impede manufacturing processes like weighing, blending, and capsule filling.[1][8]

  • Quantitative Accuracy: The mass of a sample is a critical parameter in nearly all experimental work. If the compound has absorbed an unknown amount of water, its measured weight will be inaccurate, leading to significant errors in solution concentrations, stoichiometric calculations for reactions, and overall assay results.

The diagram below illustrates the cascading effects of uncontrolled moisture exposure on a hygroscopic API.

G cluster_0 Environment cluster_1 API State cluster_2 Consequences Atmosphere Atmospheric Humidity API Hygroscopic API (2-Methyl-2-azaspiro[4.5]decan-4-amine) Atmosphere->API Moisture Absorption Physical Physical Changes (Caking, Poor Flow) API->Physical Leads to Chemical Chemical Degradation (Hydrolysis, Impurities) API->Chemical Leads to Quantitative Quantitative Errors (Inaccurate Weight) API->Quantitative Leads to

Caption: Consequences of moisture absorption by a hygroscopic API.

Q2: My sample of 2-Methyl-2-azaspiro[4.5]decan-4-amine appears clumpy and is difficult to weigh accurately. What is happening?

A: This is a classic physical manifestation of moisture uptake. When the fine powder particles of the compound absorb water from the air, liquid bridges form between them. This causes the particles to agglomerate, leading to the clumping and caking you are observing.[1][7]

This change from a free-flowing powder to a cohesive solid mass significantly impacts handling:

  • Poor Flowability: The material will not flow easily from a container or spatula, making transfers difficult.

  • Inaccurate Weighing: Static charge can increase, and it becomes challenging to add or remove small amounts of the substance for precise measurements, often leading to over- or under-shooting the target weight.

This issue underscores the critical importance of proper handling procedures, which are detailed in Q4.

Q3: How can I accurately determine the water content of my sample?

A: The most reliable and specific method for determining water content in pharmaceutical substances is Karl Fischer Titration (KFT) .[9][10] It is considered the gold standard because it is a quantitative chemical analysis that reacts specifically with water and is not affected by the loss of other volatile components.

A comparison of common methods for moisture determination is summarized below:

MethodPrincipleAdvantagesDisadvantages
Karl Fischer Titration Titrimetric method based on a stoichiometric reaction between iodine and water.[11]Highly specific to water, high accuracy and precision (ppm levels), rapid analysis.[]Requires specialized equipment and reagents; potential for side reactions with certain functional groups (e.g., ketones, aldehydes), although this is not a primary concern for 2-Methyl-2-azaspiro[4.5]decan-4-amine.[9]
Loss on Drying (LOD) Gravimetric method that measures the weight loss of a sample upon heating.[13]Simple, uses common laboratory equipment (oven, balance).Non-specific; measures the loss of all volatile components (e.g., residual solvents) in addition to water, which can lead to an overestimation of water content. Thermal stress may also degrade the sample.

For regulatory and quality control purposes, Karl Fischer titration is the preferred method.

Experimental Protocol: Water Determination by Volumetric Karl Fischer Titration

This protocol provides a general framework. Specific parameters should be validated for your particular instrument and sample.

1. Instrument Preparation & Standardization: a. Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is sealed from atmospheric moisture. b. Add the appropriate Karl Fischer solvent (e.g., methanol-based) to the vessel and pre-titrate with the Karl Fischer reagent to a stable, dry endpoint. This removes any residual moisture from the solvent. c. Standardize the titrant. Accurately weigh a known water standard (e.g., disodium tartrate dihydrate) and add it to the vessel. d. Titrate to the endpoint. The instrument will calculate the titrant factor (F), typically in mg H₂O/mL of reagent.[11] Repeat this process until at least three consistent factor values are obtained.

2. Sample Analysis: a. Without opening the vessel to the atmosphere for an extended period, accurately weigh a suitable amount of 2-Methyl-2-azaspiro[4.5]decan-4-amine and quickly add it to the conditioned titration vessel. The sample size will depend on the expected water content. b. Allow the sample to dissolve or disperse completely in the solvent. c. Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.[11] d. The instrument will record the volume of titrant consumed.

3. Calculation: The percentage of water in the sample is calculated using the following formula: % Water = (V * F) / W * 100 Where:

  • V = Volume of KF reagent consumed by the sample (mL)
  • F = Water equivalence factor of the KF reagent (mg/mL)
  • W = Weight of the sample (mg)
Q4: What are the best practices for handling and weighing this compound to prevent moisture uptake?

A: Minimizing exposure to atmospheric moisture is paramount. Every step, from opening the container to preparing a solution, must be controlled.

The following workflow is recommended:

G cluster_0 Preparation cluster_1 Execution cluster_2 Final Steps A Equilibrate Container to Room Temperature B Prepare Low-Humidity Environment (Glove Box/Bag) A->B C Use Dry, Clean Spatulas and Weighing Vessels B->C D Open Primary Container Inside Low-Humidity Environment C->D E Quickly Weigh Required Amount D->E F Immediately & Tightly Reseal Primary Container E->F G Backfill with Inert Gas (Argon/Nitrogen) Before Sealing F->G (Recommended) H Return to Desiccator for Storage G->H

Caption: Recommended workflow for handling hygroscopic compounds.

Key Causality-Driven Choices:

  • Equilibrate Container: Bringing a cold container into a warmer, humid lab will cause condensation to form on its surface. Allowing it to reach ambient temperature before opening prevents this.

  • Low-Humidity Environment: A glove box or glove bag with a controlled, low relative humidity (RH) is the ideal workspace. If unavailable, work quickly in the driest area of the lab, away from open water baths or autoclaves. Handling should occur under conditions of 15-25% relative humidity where possible.[14]

  • Inert Gas Backfill: Air contains ~78% nitrogen, ~21% oxygen, and variable water vapor. Replacing the headspace in the container with an anhydrous inert gas like argon or nitrogen displaces this moist air, providing an extra layer of protection during storage.[15]

Q5: What are the ideal long-term storage conditions for 2-Methyl-2-azaspiro[4.5]decan-4-amine?

A: Proper storage is a critical control point for maintaining the quality of the API throughout its shelf life.[16]

Storage ParameterRecommendationRationale
Container Use a tightly sealed, non-permeable container (e.g., amber glass bottle with a PTFE-lined cap).Prevents ingress of atmospheric moisture and light. Some plastics are permeable to water vapor over time.[8]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displaces moist air and oxygen, preventing both moisture uptake and potential oxidative degradation.[15]
Environment Keep in a desiccator containing an active desiccant (e.g., silica gel, molecular sieves).A desiccant actively absorbs moisture within the enclosed space, creating a micro-environment with very low relative humidity, which is essential for protecting hygroscopic materials.[2]
Temperature Store in a cool, dry, and well-ventilated place.[15][17]Reduces the rate of potential degradation reactions. Avoid temperature cycling, which can create pressure changes that compromise container seals.
Packaging For high-value or highly sensitive materials, consider specialized packaging like heat-sealed aluminum foil bags.Aluminum provides an excellent barrier against moisture and gas permeation.[7][8]

References

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals (Basel). Available at: [Link]

  • Thermo Fisher Scientific. (2025).
  • Amvac Chemical Corporation. (2014).
  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

  • Li, Y., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • U.S. Pharmacopeia.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • LFA Machines. (2026). Hygroscopic Powder in Capsule Filling: Causes & Solutions. Available at: [Link]

  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Available at: [Link]

  • Aptar CSP Technologies. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. Available at: [Link]

  • Das, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Journal of Drug Delivery and Therapeutics.
  • Key Organics. (2017).
  • Cayman Chemical. (2025).
  • Enamine. (2021).
  • Das, S., et al. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: Challenges and perspectives. ResearchGate. Available at: [Link]

  • EvitaChem. Product page for 2-Methyl-2-azaspiro[4.5]decan-8-ol.
  • Sigma-Aldrich. Product page for methyl 2-azaspiro[4.
  • Han, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • Guidechem. Product page for 8-amino-2-methyl-2-azaspiro[4.5]decan-3-one.
  • Cai, C., & Chan, C. K. (2015). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. Physical Chemistry Chemical Physics.
  • European Commission, Scientific Committee on Consumer Safety. (2012). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.
  • Ye, Y., et al. (2019). Characterization of a Stable 2,2'-Azobis(2-Methylpropanenitrile) Degradant and Its Use to Monitor the Oxidative Environment During Forced Degradation Studies by Liquid Chromatography/Mass Spectrometry. Journal of Pharmaceutical Sciences.
  • Bishop, M. L., et al. (2020).

Sources

Reference Data & Comparative Studies

Validation

The Ascendancy of Spirocyclic Amines: A Comparative Guide to 2-Methyl-2-azaspiro[4.5]decan-4-amine and Its Analogs in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among these, spirocyclic amines have emerged as privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among these, spirocyclic amines have emerged as privileged scaffolds, offering a unique three-dimensional topology that can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 2-Methyl-2-azaspiro[4.5]decan-4-amine and its structural congeners, offering a critical perspective for researchers, scientists, and drug development professionals on the burgeoning role of these compounds in targeting a diverse array of biological entities.

The Spirocyclic Amine Advantage: A Structural Paradigm Shift

The defining feature of a spirocycle is the single atom shared between two rings, which imparts a rigid, three-dimensional conformation. This structural constraint is a departure from the often-flat, aromatic structures that have historically dominated small molecule drug discovery. The benefits of this spirocyclic architecture are multifold:

  • Enhanced Target Engagement: The rigid, multi-vectorial presentation of functional groups allows for more precise and often more potent interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes.

  • Improved Physicochemical Properties: The increased sp³ character of spirocyclic compounds generally leads to better aqueous solubility and metabolic stability compared to their planar aromatic counterparts.

  • Novel Chemical Space: The unique topology of spirocycles opens up new avenues for intellectual property and allows for the exploration of previously inaccessible regions of chemical space.

This guide will delve into the synthesis, biological activity, and therapeutic potential of 2-Methyl-2-azaspiro[4.5]decan-4-amine and its analogs, providing a comparative framework against other prominent spirocyclic amines.

2-Methyl-2-azaspiro[4.5]decan-4-amine and its Analogs: Potent Modulators of the SHP2 Phosphatase

While specific pharmacological data for 2-Methyl-2-azaspiro[4.5]decan-4-amine is not extensively available in public literature, its core structure is a key component of a new generation of highly potent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a critical signaling node in the RAS-MAPK pathway, and its hyperactivation is implicated in various cancers and developmental disorders.[1][2]

A prominent example is the derivative, (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl , which forms the core of several investigational SHP2 inhibitors.[1][2][3]

Comparative Analysis of Azaspiro[4.5]decane-based SHP2 Inhibitors
CompoundTargetIC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
IACS-15414 SHP20.035MV-4-113.5[3]
PB17-026-01 SHP20.032KYSE-52011[1][2]
SHP099 (Reference) SHP20.07KYSE-52038[4]

The data clearly indicates that the incorporation of the azaspiro[4.5]decane moiety is central to the high potency of these next-generation SHP2 inhibitors. The spirocyclic core appropriately positions the other pharmacophoric elements of the molecule into the allosteric binding pocket of SHP2, leading to a stabilized, auto-inhibited conformation of the enzyme.[1][2]

A Broader Perspective: Azaspiro[4.5]decanes as Versatile Scaffolds

The therapeutic potential of the azaspiro[4.5]decane scaffold extends beyond SHP2 inhibition. Derivatives of this spirocyclic system have shown significant activity at a range of other important biological targets, underscoring the versatility of this structural motif.[5]

Azaspiro[4.5]decanes as Modulators of Central Nervous System Receptors

1. Muscarinic M1 Receptor Agonists:

Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as potent and selective agonists of the M1 muscarinic acetylcholine receptor, a key target for enhancing cognitive function in conditions like Alzheimer's disease.[6][7][8]

  • YM796 ((+/-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane): This compound demonstrated M1 agonistic activity and was shown to reverse cognitive impairment in preclinical models.[8]

  • YM954 ((+/-)-2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane): Another derivative with potent M1 agonistic properties.[8]

2. Sigma-1 (σ1) Receptor Ligands:

The azaspiro[4.5]decane framework has also been successfully employed to develop high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in cellular stress responses and a target for neuroprotection and the treatment of psychiatric disorders.[5][9][10][11]

  • 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a): This compound exhibited a high affinity for σ1 receptors with a Ki of 5.4 nM and good selectivity over σ2 receptors.[9][10][11]

Azaspiro[4.5]decanes in Inflammation and Beyond

The adaptability of the azaspiro[4.5]decane scaffold is further highlighted by its use in developing inhibitors for kinases involved in inflammatory pathways.

  • Dual TYK2/JAK1 Inhibitors: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of TYK2 and JAK1 kinases, which are implicated in inflammatory bowel disease.[12]

  • RIPK1 Kinase Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop potent inhibitors of RIPK1 kinase, a key mediator of necroptosis and inflammation.[9]

Experimental Protocols: A Foundation of Trustworthiness

To ensure the scientific integrity of this guide, we provide illustrative experimental protocols for the synthesis and evaluation of spirocyclic amines.

General Synthesis of Azaspiro[4.5]decanes

The synthesis of the azaspiro[4.5]decane core can be achieved through various multi-step sequences, often involving intramolecular cyclization reactions. The specific route is tailored to achieve the desired substitution pattern.

G cluster_0 Synthesis of Azaspiro[4.5]decane Core start Piperidine Derivative step1 Ring-closing Metathesis or Intramolecular Cyclization start->step1 end Azaspiro[4.5]decane Scaffold step1->end

Caption: General synthetic workflow for azaspiro[4.5]decane scaffolds.

Detailed Protocol: Asymmetric Synthesis of a Chiral Azaspiro[4.5]decan-4-amine Intermediate

This protocol is adapted from a patented method for synthesizing an intermediate for SHP2 inhibitors and showcases a method for achieving high stereoselectivity.

  • Starting Material: N-cbz-(3s)-3-methyl-2-oxa-8-azaspiro[2][3]-decyl-4-oxime.

  • Solvent: A mixture of methanol, ethanol, isopropanol, or THF.

  • Reducing Agent: Sodium borohydride (NaBH4), potassium borohydride (KBH4), or lithium borohydride (LiBH4).

  • Catalyst: Molybdenum trioxide (MoO3) or sodium molybdate, and sodium tungstate (NaWO4·2H2O).

  • Phase Transfer Catalyst: A small amount of crown ether.

  • Procedure: The oxime is subjected to asymmetric catalytic reduction under mild conditions.

  • Outcome: The reaction yields the target compound, N-cbz-(3s,4s)-3-methyl-2-oxa-8-azaspiro[2][3]-decan-4-amine, with high diastereomeric excess (d.e. value up to 97%).[7]

Biological Evaluation: Sigma-1 (σ1) Receptor Binding Assay

This protocol provides a standard method for determining the binding affinity of a compound for the σ1 receptor.

G cluster_1 Sigma-1 Receptor Binding Assay Workflow prep Prepare membrane homogenates from guinea pig brain incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Use [3H](+)-pentazocine as radioligand radioligand->incubation separation Separate bound and free radioligand via filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for a standard sigma-1 receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize guinea pig brains in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: In a final volume of 200 µL, incubate the membrane preparation with a fixed concentration of -pentazocine and varying concentrations of the test compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known σ1 ligand, such as haloperidol.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the competition binding curves and then determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.[5]

Conclusion: The Expanding Horizon of Spirocyclic Amines

The comparative analysis presented in this guide underscores the immense potential of the 2-azaspiro[4.5]decane scaffold and its analogs in modern drug discovery. While direct pharmacological data for 2-Methyl-2-azaspiro[4.5]decan-4-amine remains to be fully elucidated in the public domain, the remarkable success of its close relatives as potent SHP2 inhibitors provides a strong impetus for further investigation.

The versatility of the azaspiro[4.5]decane core is evident in its ability to be tailored to target a wide range of biological molecules, from enzymes like SHP2 and kinases to central nervous system receptors like muscarinic M1 and sigma-1. This adaptability, coupled with the inherent advantages of the spirocyclic architecture, positions these compounds at the forefront of the quest for novel therapeutics with improved efficacy and safety profiles. The continued exploration of this and other spirocyclic amine scaffolds promises to be a fruitful endeavor for the medicinal chemistry community.

References

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][5] triazin-4(3H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. BenchChem.

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed.

  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][5] triazin-4(3H)-one. PubMed.

  • Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. ResearchGate.

  • An asymmetric synthesis method of chiral azaspiro[2][3]-decylamine. Google Patents.

  • 2-Methyl-8-oxa-2-azaspiro[4.5]decan-4-amine. BLDpharm.

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed.

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. PMC.

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications.

  • Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. PubMed.

  • Central cholinergic agents. III. Synthesis of 2-alkoxy-2,8- diazaspiro[4.5]decane-1,3-diones as muscarinic agonists. PubMed.

  • 2-Methyl-1-oxa-8-azaspiro[4.5]decan-3-one. Guidechem.

  • 2-Methyl-2-azaspiro[4.5]decan-8-ol. EvitaChem.

  • methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride. Sigma-Aldrich.

  • 2-Azaspiro(4.5)decan-3-one. PubChem.

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed.

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate.

  • Sigma Receptor. MedChemExpress.

  • Methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride. AiFChem.

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. MDPI.

Sources

Comparative

HPLC validation methods for 2-Methyl-2-azaspiro[4.5]decan-4-amine

An In-Depth Comparative Guide to HPLC Validation Methods for 2-Methyl-2-azaspiro[4.5]decan-4-amine Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of High-Performance Liquid Chr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to HPLC Validation Methods for 2-Methyl-2-azaspiro[4.5]decan-4-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) validation methodologies for the novel compound 2-Methyl-2-azaspiro[4.5]decan-4-amine. As this molecule represents a class of aliphatic spirocyclic amines increasingly explored in drug discovery, establishing a robust, validated analytical method is a critical step in the pharmaceutical development pipeline. This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and validation.

The analytical strategies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, ensuring that the methodologies are suitable for their intended purpose and meet global regulatory expectations.[1][2][3]

Analyte Profile and Chromatographic Challenges

2-Methyl-2-azaspiro[4.5]decan-4-amine is a secondary aliphatic amine with a spirocyclic core. Its structure presents several analytical challenges:

  • Lack of a UV Chromophore: The molecule is saturated and lacks conjugated double bonds, meaning it will not absorb light in the typical UV range (200-400 nm), rendering standard UV-Vis detection ineffective.

  • High Basicity (pKa): The secondary amine group is basic. At typical reversed-phase mobile phase pH values (pH 2-7), it will be protonated. This positive charge can lead to strong, undesirable interactions with residual, negatively charged silanol groups on the surface of standard silica-based HPLC columns, resulting in poor peak shape (tailing), low efficiency, and poor reproducibility.[4]

  • Polarity: As a small, charged amine, the compound is highly polar and may exhibit poor retention on traditional C18 columns under highly aqueous mobile phase conditions.

These characteristics demand analytical strategies that either circumvent the detection issue (e.g., derivatization or universal detectors) or are specifically designed for polar, basic compounds (e.g., HILIC or specialized stationary phases).

Comparative Overview of HPLC Methodologies

Three distinct HPLC methodologies are proposed and compared for the analysis of 2-Methyl-2-azaspiro[4.5]decan-4-amine. The choice of method depends on available instrumentation, required sensitivity, and the complexity of the sample matrix.

Methodology Principle Pros Cons Ideal Application
Method A: Pre-Column Derivatization with HPLC-FLD The amine is chemically tagged with a fluorescent molecule (e.g., 4-chloro-7-nitrobenzofurazan, NBD-Cl) prior to injection.[5]Very high sensitivity and selectivity.[5][6] Robust and widely available technology.Adds complexity and potential variability to sample preparation. Derivatization must be complete and reproducible.Trace-level quantification of impurities or metabolites in complex biological matrices.
Method B: Reversed-Phase HPLC with Universal Detection (CAD/ELSD) Separation on a modern, base-deactivated C18 column with detection via Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).Direct analysis without derivatization simplifies workflow.[7] Universal detection is suitable for any non-volatile analyte.Lower sensitivity than MS or FLD. Requires a volatile mobile phase. Non-linear response may require quadratic calibration curves.Assay and purity analysis of the drug substance or in simple formulations where sensitivity is not the primary concern.
Method C: HILIC with Mass Spectrometric (MS) Detection Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a polar stationary phase and a high organic mobile phase.[4]Excellent retention for polar amines. High sensitivity and selectivity from MS detection. Provides mass confirmation.MS detectors are more complex and costly. HILIC can be less robust and require longer equilibration times than reversed-phase.High-sensitivity quantification in any matrix; ideal for pharmacokinetic studies and impurity identification.

In-Depth Validation Protocol: Method B (RP-HPLC-CAD)

This section provides a detailed, step-by-step protocol for the validation of Method B, chosen for its balance of simplicity and broad applicability in a typical pharmaceutical quality control setting. The protocol is designed to meet the requirements of ICH Q2(R2).[1][8]

Proposed Chromatographic Conditions
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and Charged Aerosol Detector (CAD).

  • Column: A modern, base-deactivated C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 10.0 with Ammonium Hydroxide. Rationale: At high pH, the secondary amine is deprotonated (neutral), and silanol groups are fully ionized. This "ion-suppression" mode minimizes secondary interactions and dramatically improves peak shape for basic compounds.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 10 minutes, hold at 60% B for 2 minutes, return to 5% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings: Evaporation Temperature: 35°C, Nebulizer Gas: Nitrogen at 60 psi.

Validation Workflow

The following diagram outlines the logical flow of the validation process.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Experimental Execution cluster_report Phase 3: Reporting Prep Prepare Validation Protocol & Acceptance Criteria RefStd Characterize Reference Standard Prep->RefStd Specificity Specificity / Selectivity (Placebo, Impurities) RefStd->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Specificity->Linearity Accuracy Accuracy / Recovery (3 levels, 3 reps each) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N or StDev of Intercept) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH) LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Lifecycle Define Lifecycle Management Plan Report->Lifecycle

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Step-by-Step Validation Experiments

1. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo matrix components.

  • Procedure:

    • Inject a blank diluent to show no interfering peaks.

    • Inject a placebo solution (all formulation components except the active pharmaceutical ingredient, API).

    • Prepare a spiked sample containing the API and known potential impurities or degradation products.

    • Analyze all samples and assess the peak purity of the analyte using the CAD detector. The analyte peak should be free of co-elution from other components.[9]

2. Linearity and Range

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically cover 80% to 120% of the target concentration. For impurity quantification, the range should span from the reporting threshold to 120% of the impurity specification.[9]

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero.

3. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo mixture.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.[10]

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Prepare and inject multiple blank samples. Calculate the standard deviation of the blank response. LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary critical parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability criteria (e.g., tailing factor, theoretical plates) must be met under all varied conditions.

Comparative Performance Data (Expected)

The following table summarizes the expected performance characteristics for the three proposed methods, providing a basis for objective comparison.

Validation Parameter Method A (Derivatization-FLD) Method B (RP-HPLC-CAD) Method C (HILIC-MS)
Specificity Excellent (fluorescence is highly selective)Good (dependent on chromatographic resolution)Excellent (based on mass-to-charge ratio)
Linearity (r²) ≥ 0.999≥ 0.995 (may require quadratic fit)≥ 0.998
Range (Assay) 80-120%80-120%80-120%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.5 - 101.5%
Precision (RSD) < 1.5%< 2.0%< 1.0%
LOD (approx.) ~0.1-1 ng/mL~10-50 ng/mL~0.01-0.1 ng/mL
LOQ (approx.) ~0.5-3 ng/mL~50-150 ng/mL~0.05-0.5 ng/mL
Robustness GoodExcellentModerate (HILIC requires careful control)

Method Selection Logic

Choosing the optimal method involves balancing analytical requirements with available resources. The following decision tree illustrates this process.

Method_Selection Start What is the primary analytical goal? Q1 Trace-level quantification (e.g., metabolites, genotox)? Start->Q1 Q2 Routine QC Assay / Purity of Drug Substance? Start->Q2 Q3 Need for mass confirmation or highest sensitivity? Start->Q3 Q1->Q2 No MethodA Method A: Derivatization-FLD Q1->MethodA Yes Q2->Q3 No MethodB Method B: RP-HPLC-CAD Q2->MethodB Yes Q3->MethodB No MethodC Method C: HILIC-MS Q3->MethodC Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion

The successful analysis and validation of 2-Methyl-2-azaspiro[4.5]decan-4-amine by HPLC is achievable despite the inherent challenges posed by its chemical structure. While direct UV detection is not feasible, a range of powerful alternatives exists.

  • Method A (Derivatization-FLD) offers unparalleled sensitivity for trace analysis.

  • Method C (HILIC-MS) provides the highest level of performance in terms of sensitivity and specificity, making it ideal for bioanalysis and impurity identification.

  • Method B (RP-HPLC-CAD) represents a robust, simplified "workhorse" method, perfectly suited for routine quality control applications where ultra-high sensitivity is not required.

The detailed validation protocol for Method B serves as a template that, when executed correctly, will produce a reliable, accurate, and precise analytical method that conforms to the stringent requirements of regulatory bodies such as the FDA and EMA.[11][12] The ultimate choice of method should be guided by a risk-based assessment of the analytical needs at each stage of the drug development lifecycle, a principle central to modern analytical procedure development.[2][13]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. AAM. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • U.S. Pharmacopeia. <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(3), 162-169. [Link]

  • Borman, P., & Nethercote, P. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • National Institutes of Health. (2021). A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [Link]

  • Gkagkavouzis, K., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Cheng, H., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Environmental Protection Agency. (2R,5RS,6R)-6-(m-Chlorophenoxy)-2-methyl-1-oxa-4-azaspiro(4.5)decan-3-one Properties. [Link]

  • Horvath, K., & Fairchild, S. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]

  • Loeser, E., & Drumm, P. (2013). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

  • Kim, B., et al. (2013). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC. [Link]

  • PubChem. 2-Azaspiro(4.5)decane. [Link]

  • PubChem. 2-Azaspiro(4.5)decan-3-one. [Link]

  • Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

Sources

Validation

A Comparative Guide to the Binding Affinity of 2-Azaspiro[4.5]decane Analogs as Sigma Receptor Ligands

This guide provides a comprehensive comparison of the binding affinities of 2-azaspiro[4.5]decane analogs, a class of compounds showing significant promise as modulators of sigma receptors. For researchers and drug devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the binding affinities of 2-azaspiro[4.5]decane analogs, a class of compounds showing significant promise as modulators of sigma receptors. For researchers and drug development professionals, understanding the structure-activity relationships (SAR) within this scaffold is crucial for designing potent and selective therapeutic agents. The 2-azaspiro[4.5]decane core is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be strategically modified to enhance interactions with biological targets.[1][2] This guide will delve into the experimental methodologies for assessing binding affinity, present comparative data for a representative series of analogs, and discuss the key structural features influencing their activity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

The Significance of Sigma Receptors and their Ligands

Sigma receptors, initially misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes, σ₁ and σ₂.[2][3][4] These receptors are implicated in a wide range of physiological and pathological processes, including neurotransmission, cell survival, and cancer biology, making them attractive targets for therapeutic intervention in psychiatric disorders, neurodegenerative diseases, and oncology.[1][2][3] The development of selective ligands for sigma receptor subtypes is a key objective in medicinal chemistry to elucidate their specific functions and to create novel therapeutics with improved efficacy and reduced side effects. Spirocyclic piperidine derivatives, including the 2-azaspiro[4.5]decane scaffold, have emerged as a particularly promising class of high-affinity sigma receptor ligands.[5]

Experimental Determination of Binding Affinity: A Validated Protocol

To objectively compare the binding affinity of different 2-azaspiro[4.5]decane analogs, a robust and reproducible experimental method is essential. The radioligand binding assay is a widely accepted and utilized technique for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay Protocol for Sigma-1 (σ₁) Receptors

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Kᵢ) of test compounds for the σ₁ receptor.

Materials:

  • Membrane Preparation: Homogenates from tissues with high σ₁ receptor expression (e.g., guinea pig brain) or cell lines overexpressing the human σ₁ receptor.[1][5]

  • Radioligand: A high-affinity, selective σ₁ receptor radioligand, such as -pentazocine.

  • Non-specific Binding Control: A high concentration of a known, unlabeled σ₁ receptor ligand (e.g., haloperidol) to determine non-specific binding.[1]

  • Test Compounds: The 2-azaspiro[4.5]decane analogs of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer at a physiological pH.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Step-by-Step Methodology:

  • Preparation of Reagents: Dilute the membrane preparation, radioligand, and test compounds to their final concentrations in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no test compound) and non-specific binding (with a saturating concentration of the non-specific binding control).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Finally, calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Membrane Homogenate - Radioligand - Test Compounds - Assay Buffer incubation Incubate: Membrane + Radioligand + Test Compound prep_reagents->incubation Combine in 96-well plate filtration Terminate & Filter: Separate bound from unbound ligand incubation->filtration After equilibration washing Wash Filters: Remove non-specific binding filtration->washing quantification Quantify Radioactivity: Scintillation Counting washing->quantification calculation Calculate Ki: - Determine IC50 - Apply Cheng-Prusoff Equation quantification->calculation Analyze data

Figure 1: Workflow of a competitive radioligand binding assay.

Comparative Binding Affinity of 1,4-Dioxa-8-azaspiro[4.5]decane Analogs

Compound IDR GroupKᵢ (nM) for σ₁ Receptor
1 4-(2-Fluoroethoxy)benzyl5.4 ± 0.4
2 4-Fluorobenzyl3.3 ± 0.2
3 4-Chlorobenzyl4.1 ± 0.3
4 4-Bromobenzyl4.5 ± 0.3
5 4-Methylbenzyl11.2 ± 0.9

Data adapted from a study on 1,4-Dioxa-8-azaspiro[4.5]decane derivatives.

Structure-Activity Relationship (SAR) Analysis

The binding affinity data for the 1,4-Dioxa-8-azaspiro[4.5]decane analogs, along with broader literature on spiro-piperidine sigma receptor ligands, allows for the deduction of key structure-activity relationships.

  • The Spirocyclic Core: The 2-azaspiro[4.5]decane scaffold provides a rigid and three-dimensional framework that is well-tolerated by the sigma receptor binding site. The piperidine nitrogen is a crucial basic feature for interaction with the receptor.[6]

  • N-Substitution: The substituent on the piperidine nitrogen plays a significant role in determining binding affinity and selectivity. Generally, bulky and lipophilic substituents are favored. For instance, N-arylalkyl groups are common in high-affinity sigma receptor ligands.[7][8] The data in the table above shows that different benzyl substituents can modulate the affinity, with electron-withdrawing groups (fluoro, chloro, bromo) generally leading to higher affinity than an electron-donating group (methyl).

  • Substitution on the Cyclohexane Ring: While the presented data does not explore substitutions on the cyclohexane ring of the spiro-piperidine core, this is another area for modification to fine-tune the pharmacological profile. The introduction of polar or non-polar groups can affect properties such as lipophilicity, which in turn can influence cell permeability and in vivo efficacy.

  • Stereochemistry: For chiral spiro-piperidine analogs, the stereochemistry at the spiro-center and any substituted positions can have a profound impact on binding affinity and selectivity, as the receptor binding pocket is chiral.

SAR_Diagram cluster_scaffold 2-Azaspiro[4.5]decane Scaffold cluster_modifications Key Modification Points scaffold N_sub N-Substituent: - Bulky, lipophilic groups enhance affinity - Arylalkyl groups are favorable scaffold->N_sub Influences Affinity & Selectivity Cyclohexane_sub Cyclohexane Ring Substitution: - Modulates lipophilicity and pharmacokinetics scaffold->Cyclohexane_sub Fine-tunes Properties Stereochem Stereochemistry: - Can significantly impact affinity and selectivity scaffold->Stereochem Critical for Optimal Binding

Figure 2: Key structural features influencing the binding affinity of 2-azaspiro[4.5]decane analogs.

Conclusion and Future Directions

The 2-azaspiro[4.5]decane scaffold represents a promising starting point for the development of novel sigma receptor ligands. The available data on related analogs demonstrates that modifications to the N-substituent on the piperidine ring can significantly modulate binding affinity. Future research in this area should focus on a systematic exploration of a diverse range of analogs of the 2-Methyl-2-azaspiro[4.5]decan-4-amine core to build a more comprehensive understanding of the structure-activity relationships. This should include variations in the N-substituent, substitution patterns on the cyclohexane ring, and a thorough investigation of the role of stereochemistry. Such studies, guided by the robust experimental protocols outlined in this guide, will be instrumental in the discovery and development of the next generation of selective and potent sigma receptor modulators for the treatment of a variety of CNS disorders and other diseases.

References

  • ESTEVE, S.A. Pyrazole derivatives as sigma receptor inhibitors.
  • BenchChem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Laboratorios Del Dr. Esteve, S.A.
  • Ono Pharmaceutical Co., Ltd. Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof.
  • Beijing Normal University. Fluorine-18-labeled spiropiperidine sigma-1 receptor compound and its preparation method and use.
  • Jasper A, Schepmann D, Lehmkuhl K, Vela JM, Buschmann H, Holenz J, Wünsch B. Synthesis of sigma receptor ligands with unsymmetrical spiro connection of the piperidine moiety. (CHEMBL1156018). ChEMBL - EMBL-EBI.
  • Chambers, M. S., Baker, R., Billington, D. C., Knight, A. K., Middlemiss, D. N., & Wong, E. H. (1991). Spiropiperidines as high-affinity, selective sigma ligands. Journal of medicinal chemistry, 34(7), 2331-2339.
  • Ablordeppey, S. Y., Rane, A., Gu, X., & Fischer, J. B. (2019). SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies. Bioorganic & medicinal chemistry, 27(14), 3097-3106.
  • Wünsch, B. (2009). Synthesis of Sigma Receptor Ligands With Unsymmetrical Spiro Connection of the Piperidine Moiety. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(11), 633-644.
  • Karcz, T., Kuder, K., Satała, G., Bugno, R., & Starzyńska-Janiszewska, A. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 17958-17978.
  • Sigma Receptors. Tocris Bioscience.
  • Mach, R. H., et al. (2019). SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. Bioorganic & medicinal chemistry, 27(14), 3097-3106.
  • Yamashita, H., Kawai, K., Uchida, Y., Itoh, K., & Orito, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of medicinal chemistry, 38(11), 1896-1904.
  • Chemical Synthesis D
  • Grygorenko, O. O., et al. (2022). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Yamashita, H., Kawai, K., Uchida, Y., Itoh, K., & Orito, K. (1996). Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. Chemical & pharmaceutical bulletin, 44(6), 1167-1175.
  • Al-Ostath, A. I., El-Gendy, M. A., & El-Subbagh, H. I. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795.
  • Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α< alpha> 1 and 5-HT1A receptors. European journal of medicinal chemistry, 87, 248-266.

Sources

Validation

A Comparative Guide to Gas Chromatography (GC) Method Validation for 2-Methyl-2-azaspiro[4.5]decan-4-amine

This guide provides an in-depth, objective comparison of a validated Gas Chromatography (GC) method for the purity assessment of 2-Methyl-2-azaspiro[4.5]decan-4-amine, a novel spirocyclic amine with potential application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a validated Gas Chromatography (GC) method for the purity assessment of 2-Methyl-2-azaspiro[4.5]decan-4-amine, a novel spirocyclic amine with potential applications in pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed validation protocol and a comparative analysis with an alternative High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, supported by hypothetical experimental data.

The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Given the primary amine functionality and the unique spirocyclic structure of 2-Methyl-2-azaspiro[4.5]decan-4-amine, a comprehensive analytical approach is necessary to ensure accurate quantification and impurity profiling.

The Challenge of Analyzing Amines by GC

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] However, primary amines like 2-Methyl-2-azaspiro[4.5]decan-4-amine can present challenges due to their polarity, which can lead to poor peak shape, tailing, and potential for adsorption on the column.[2][3] To overcome these issues, derivatization is often employed to reduce the polarity and improve the chromatographic properties of the analyte.[2][3][4]

Part 1: Validated Gas Chromatography (GC) Method with Derivatization

This section outlines a detailed, validated GC method for the quantitative determination of 2-Methyl-2-azaspiro[4.5]decan-4-amine, incorporating a derivatization step to enhance analytical performance. The validation parameters are established in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7][8]

Experimental Protocol: GC-FID Method

1. Instrumentation:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

2. Chromatographic Conditions:

  • Column: DB-5ms (5% Phenyl-methyl polysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 270 °C.

  • Detector Temperature: 300 °C.

  • Split Ratio: 20:1.

  • Injection Volume: 1 µL.

3. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the 2-Methyl-2-azaspiro[4.5]decan-4-amine sample into a vial.

  • Add 1 mL of Dichloromethane as the solvent.

  • Add 150 µL of Trifluoroacetic Anhydride (TFAA) as the derivatizing agent.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

The derivatization reaction with TFAA converts the polar primary amine into a less polar and more volatile trifluoroacetyl derivative, leading to improved peak shape and thermal stability.[2]

Method Validation Summary

The developed GC method was validated for specificity, linearity, accuracy, precision, and robustness.

Table 1: Summary of GC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Results
Specificity No interference at the analyte's retention time.The analyte peak was well-resolved from potential impurities and degradation products.
Linearity (r²) r² ≥ 0.9950.9995
Range 50% - 150% of the target concentration.0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 3.0%Repeatability: 0.8%Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.15 µg/mL
Robustness No significant impact on results with minor variations in method parameters.The method was found to be robust with respect to small changes in flow rate, oven temperature, and injector temperature.
Workflow for GC Method Validation

Caption: Workflow for the development and validation of the GC method.

Part 2: Comparative Analysis with an Alternative Method: HPLC-MS

While the validated GC method is robust for routine quality control, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful alternative, particularly for the identification of unknown impurities and for thermally labile or non-volatile compounds.

Proposed HPLC-MS Method

1. Instrumentation:

  • An HPLC system with a quaternary pump, autosampler, and column oven, coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan for impurity profiling and Selected Ion Monitoring (SIM) for quantification.

Comparison of GC-FID and HPLC-MS Methods

Table 2: Comparison of GC-FID and HPLC-MS for the Analysis of 2-Methyl-2-azaspiro[4.5]decan-4-amine

ParameterValidated GC-FID MethodProposed HPLC-MS Method
Principle Separation of volatile compounds in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Required to improve volatility and peak shape.Generally not required.
Strengths High resolution and efficiency for volatile compounds, robust and cost-effective for routine analysis.[1]High specificity and sensitivity, suitable for non-volatile and thermally labile compounds, provides molecular weight information for impurity identification.
Limitations Requires derivatization, not suitable for thermally labile impurities.Higher initial instrument cost and complexity, potential for ion suppression effects.
Impurity Profiling Can quantify known impurities with available standards.Can identify unknown impurities through mass-to-charge ratio determination.
Logical Relationship of Method Selection

Method_Selection cluster_0 Analytical Need cluster_1 Recommended Method A Routine QC & Purity Assay D Validated GC-FID Method A->D B Impurity Identification & Structural Elucidation E HPLC-MS Method B->E C Analysis of Thermally Labile Impurities C->E

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This guide has detailed a robust and validated GC-FID method for the quantitative analysis of 2-Methyl-2-azaspiro[4.5]decan-4-amine, following a necessary derivatization step. The validation data demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical setting.

Furthermore, a comparative analysis with a proposed HPLC-MS method highlights the complementary nature of these two techniques. While the GC-FID method is ideal for routine purity assessment, HPLC-MS provides a powerful tool for in-depth impurity profiling and the analysis of a broader range of potential impurities. The choice of method should be guided by the specific analytical requirements, with the GC method serving as a reliable workhorse for quality assurance and the HPLC-MS method being invaluable for research, development, and troubleshooting activities.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Mol, H. G., & J. (2000). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 885(1-2), 261–287. [Link]

  • Suhartono, S., & Hamzah, Y. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191. [Link]

Sources

Comparative

An In-Depth Comparative Analysis of the In Vivo Efficacy of 2-Azaspiro[4.5]decane Derivatives

A Guide for Drug Development Professionals The 2-azaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, offering a unique three-dimensional conformation that facilitates high-affini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Drug Development Professionals

The 2-azaspiro[4.5]decane scaffold represents a privileged structural motif in medicinal chemistry, offering a unique three-dimensional conformation that facilitates high-affinity interactions with a variety of biological targets. This guide provides a comprehensive overview and comparative analysis of the in vivo efficacy of select 2-azaspiro[4.5]decane derivatives, drawing from preclinical studies in various disease models. We will delve into the experimental data supporting their therapeutic potential in oncology, inflammatory diseases, and cognitive disorders, offering insights for researchers and drug development professionals.

The 2-Azaspiro[4.5]decane Scaffold: A Versatile Pharmacophore

The rigid, spirocyclic nature of the 2-azaspiro[4.5]decane core provides a fixed orientation for substituent groups, enabling precise tuning of pharmacological activity and selectivity. This structural feature has been exploited to develop potent modulators of targets within the central nervous system (CNS) and beyond. Notably, derivatives of this scaffold have demonstrated significant activity as sigma-1 (σ1) receptor ligands, M1 muscarinic acetylcholine receptor agonists, and dual TYK2/JAK1 inhibitors, highlighting their broad therapeutic potential.[1]

Comparative In Vivo Efficacy Across Therapeutic Areas

This section will compare the in vivo performance of notable 2-azaspiro[4.5]decane derivatives, categorized by their primary therapeutic application and underlying mechanism of action.

A significant advancement in the application of this scaffold is the development of Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), an orally bioavailable cationic amphiphilic compound investigated for its anti-myeloma activity.

In Vivo Efficacy of Atiprimod in a Human Multiple Myeloma Xenograft Model:

Atiprimod's efficacy was evaluated in a severe combined immunodeficient (SCID) mouse model bearing human multiple myeloma (MM) cells. The study demonstrated that Atiprimod significantly inhibits tumor growth in vivo.[2] The proposed mechanism involves the induction of caspase-mediated apoptosis in MM cells and the inhibition of crucial cytokine signaling pathways, including the IL-6 and VEGF pathways, within the bone marrow microenvironment.[2]

Compound Dose Animal Model Key Findings Reference
AtiprimodNot SpecifiedSCID mice with human MM xenograftsDemonstrated significant in vivo antitumor activity.[2]

The ability of Atiprimod to not only directly induce apoptosis in cancer cells but also modulate the tumor microenvironment underscores the therapeutic potential of the 2-azaspiro[4.5]decane scaffold in oncology.

Recent research has identified 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in the signaling of pro-inflammatory cytokines.

In Vivo Efficacy of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative in an Acute Ulcerative Colitis Model:

One promising derivative, compound 48, exhibited superior anti-inflammatory efficacy compared to tofacitinib in a mouse model of acute ulcerative colitis.[3] This effect was attributed to the regulation of TYK2/JAK1-mediated gene expression and the modulation of Th1, Th2, and Th17 cell differentiation.[3]

Compound Animal Model Key Findings Reference
Compound 48Mouse model of acute ulcerative colitisShowed more potent anti-inflammatory efficacy than tofacitinib.[3]

This highlights the potential of this subclass of 2-azaspiro[4.5]decanes for the treatment of inflammatory bowel disease and other autoimmune disorders.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic acetylcholine receptor agonists for the treatment of cognitive deficits, such as those observed in Alzheimer's disease.

In Vivo Efficacy of YM796 and YM954 in a Rat Model of Cognitive Impairment:

The compounds (+/-)-YM796 and (+/-)-YM954 were evaluated for their ability to reverse cognitive impairment in rats with lesions of the nucleus basalis magnocellularis, a model that mimics cholinergic deficits. Both compounds, administered orally, effectively reversed the cognitive deficits in a passive avoidance task, with greater potency than the reference M1 agonists RS86 and AF102B.[4] Their mechanism is linked to the stimulation of phosphoinositide hydrolysis in the hippocampus, a downstream effect of M1 receptor activation.[4]

Compound Dose (p.o.) Animal Model Key Findings Reference
(+/-)-YM7960.031 mg/kgNucleus basalis magnocellularis-lesioned ratsMore effective at reversing cognitive impairment than RS86 and AF102B.[4]
(+/-)-YM9540.016 mg/kgNucleus basalis magnocellularis-lesioned ratsMore effective at reversing cognitive impairment than RS86 and AF102B.[4]

These findings suggest that the 1-oxa-8-azaspiro[4.5]decane scaffold is a promising starting point for the development of novel therapies for cognitive disorders.

Mechanistic Insights: The Role of the Sigma-1 Receptor

Several 2-azaspiro[4.5]decane derivatives have been identified as ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in cellular stress responses.[1] The σ1 receptor has been implicated in a range of physiological processes, including the modulation of central cholinergic function, dopamine release, and NMDA receptor activity.

Signaling Pathway of Sigma-1 Receptor Modulation

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects sigma1 Sigma-1 Receptor bip BiP Chaperone sigma1->bip Association (Inactive) ion_channel Ion Channel Modulation sigma1->ion_channel Modulates neurotransmission Neurotransmitter Release sigma1->neurotransmission Regulates neuroprotection Neuroprotection sigma1->neuroprotection Promotes ligand Azaspiro[4.5]decane Derivative (Ligand) ligand->sigma1 Binding & Activation

Caption: Sigma-1 receptor activation by a 2-azaspiro[4.5]decane derivative.

The interaction of these derivatives with the σ1 receptor may contribute to their observed in vivo effects, particularly in the context of neuroprotection and the modulation of psychiatric disorders.

Experimental Methodologies

The in vivo efficacy of the discussed 2-azaspiro[4.5]decane derivatives was assessed using well-established preclinical models.

  • Cell Line: Human multiple myeloma (MM) cell lines are used.

  • Animal Model: Severe combined immunodeficient (SCID) mice are chosen to prevent rejection of the human tumor cells.

  • Tumor Implantation: MM cells are injected subcutaneously or intravenously into the mice.

  • Treatment: Once tumors are established, mice are treated with the test compound (e.g., Atiprimod) or a vehicle control.

  • Efficacy Readout: Tumor volume is measured regularly. At the end of the study, tumors may be excised and weighed.

Experimental Workflow for Xenograft Studies

xenograft_workflow start MM Cell Culture injection Inject Cells into SCID Mice start->injection tumor_growth Allow Tumors to Establish injection->tumor_growth treatment Administer Test Compound tumor_growth->treatment measurement Measure Tumor Volume Regularly treatment->measurement endpoint Endpoint Analysis: Tumor Weight, etc. measurement->endpoint

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-azaspiro[4.5]decan-4-amine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Methyl-2-azaspiro[4.5]decan-4-amine. As a substituted aliphatic amine, this compound requires careful handling to protec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Methyl-2-azaspiro[4.5]decan-4-amine. As a substituted aliphatic amine, this compound requires careful handling to protect laboratory personnel and ensure environmental stewardship. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, integrating established safety protocols with the specific chemical nature of azaspiro-alkane derivatives.

Hazard Profile and Essential Precautions

Assumed Hazard Classification:

Hazard ClassGHS Hazard StatementRationale and Precautionary Action
Acute Toxicity, Oral H302: Harmful if swallowedDo not ingest. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[2]
Skin Corrosion/Irritation H315: Causes skin irritationAvoid all skin contact. Wear nitrile or other chemically resistant gloves and a lab coat.[3]
Eye Damage/Irritation H319: Causes serious eye irritationWear safety glasses or goggles at all times. In case of contact, rinse eyes cautiously with water for several minutes.[3]
Respiratory Irritation H335: May cause respiratory irritationHandle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or vapors.[2]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of 2-Methyl-2-azaspiro[4.5]decan-4-amine is not merely a final step but an integral part of the experimental workflow. Adherence to this protocol is critical for regulatory compliance and laboratory safety.

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A fully fastened laboratory coat.[4]

Step 2: Segregate the Waste Stream The causality behind waste segregation is rooted in chemical compatibility. Improperly mixed chemicals can lead to violent reactions, gas evolution, or fire.

  • Designated Amine Waste: 2-Methyl-2-azaspiro[4.5]decan-4-amine waste must be collected in a designated container, separate from all other waste streams.[5]

  • Critical Incompatibilities: Under no circumstances should this amine waste be mixed with the following:

    • Acids: A strong exothermic (heat-generating) neutralization reaction can occur.

    • Oxidizing Agents: These can react vigorously with amines.

    • Halogenated Solvents: Avoid mixing with halogenated waste streams unless specifically approved by your institution's Environmental Health & Safety (EHS) office.[6]

Step 3: Containment and Labeling Proper containment and labeling form a self-validating system that ensures waste is handled correctly from the lab bench to its final disposition.

  • Container Selection: Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) with a tightly sealing screw cap.[6] The container must be in good condition, free of cracks or leaks.

  • Filling: Do not overfill the container. A safe maximum is 70-80% of the container's volume to allow for vapor expansion and prevent spills.[7]

  • Labeling: The container must be clearly and accurately labeled. Per EPA requirements, every waste label should include:

    • The words "Hazardous Waste" .[8]

    • The full chemical name: "Waste 2-Methyl-2-azaspiro[4.5]decan-4-amine" . Avoid using abbreviations or chemical formulas.[6]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[8]

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: Temporary On-Site Storage Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA).[8]

  • Location: The SAA must be at or near the point of generation and under the control of the operator.[8]

  • Storage Conditions: Keep the sealed waste container in a cool, well-ventilated area away from direct sunlight and heat sources.[4][5]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub to contain any potential leaks.[9]

Step 5: Final Disposition Disposal of chemical waste is highly regulated. Laboratories are prohibited from disposing of chemicals down the drain or in the regular trash.[4]

  • Professional Disposal: The only acceptable method for final disposal is through your institution's EHS department or a contracted licensed hazardous waste disposal company.[5][10] These companies are equipped to handle and transport chemical waste safely and in compliance with all local and national regulations.[4]

  • Disposal Method: The typical disposal route for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[11]

Emergency Procedures: Small Spill Management

In the event of a small spill within a fume hood:

  • Ensure Ventilation: Maintain operation of the fume hood.

  • Containment: Absorb the spill with an inert, non-combustible material like vermiculite, sand, or a commercial chemical absorbent.[12]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontamination: Clean the spill area with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Disposal: Label the container with the spilled chemical's name and dispose of it through the hazardous waste program.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Methyl-2-azaspiro[4.5]decan-4-amine.

G Workflow for 2-Methyl-2-azaspiro[4.5]decan-4-amine Disposal A Waste Generation (2-Methyl-2-azaspiro[4.5]decan-4-amine) B Step 1: Don PPE (Goggles, Gloves, Lab Coat) A->B C Step 2: Segregate Waste (Is container for Amine waste only?) B->C D Obtain new, dedicated Amine Waste Container C->D No E Step 3: Contain & Label - Use compatible container - Fill to <80% capacity - Attach Hazardous Waste Label C->E Yes D->E F Step 4: Temporary Storage (Store in designated SAA with secondary containment) E->F G Is container full or ready for pickup? F->G H Step 5: Final Disposition (Contact EHS for pickup and disposal by licensed vendor) G->H Yes I Continue to add waste, keeping container sealed G->I No I->C

Caption: Decision workflow for handling 2-Methyl-2-azaspiro[4.5]decan-4-amine waste.

References

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Laboratory waste. KI Staff portal. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Available at: [Link]

  • Hazardous Chemical Waste Disposal Section 7. University of Toronto Scarborough. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. Available at: [Link]

  • SAFETY DATA SHEET. Unknown Source. Available at: [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • 2-Azaspiro(4.5)decane. PubChem. Available at: [Link]

  • 8-Azaspiro(4.5)decane. PubChem. Available at: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Methyl-2-azaspiro[4.5]decan-4-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 2-Methyl-2-azaspiro[4.5]decan-4-amine. The following protocols are groun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2-Methyl-2-azaspiro[4.5]decan-4-amine. The following protocols are grounded in established safety principles for handling amine-containing spirocyclic compounds. Given that specific toxicological data for this compound is not widely available, these procedures are based on a conservative approach, treating the substance with a high degree of caution.

Understanding the Risks: A Proactive Stance on Safety

Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]

These guidelines are designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and rigorous operational procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing chemical exposure. The following table summarizes the recommended PPE for handling 2-Methyl-2-azaspiro[4.5]decan-4-amine.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][4]Protects against splashes and airborne particles that could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Skin Protection A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes.[4][5]Prevents accidental skin contact with the chemical. The lab coat should be buttoned to provide maximum coverage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed immediately if contaminated.[2][6]Provides a direct barrier against skin absorption. Double gloving is recommended for enhanced protection. Always follow proper glove removal techniques to avoid contaminating your hands.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if working outside a fume hood or in a poorly ventilated area.[5][7]Prevents the inhalation of potentially harmful aerosols or vapors. The need for respiratory protection should be determined by a risk assessment of the specific procedure. Administrative and engineering controls should be the primary means of exposure control.[6]
Operational Plan for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the process.

  • Ventilation: Always handle 2-Methyl-2-azaspiro[4.5]decan-4-amine in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

  • Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[4][9]

  • Pre-Handling Preparation:

    • Thoroughly review the safety procedures outlined in this guide.

    • Inspect all PPE for integrity before donning.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before introducing the chemical.

  • Handling the Compound:

    • Dispense the chemical carefully to avoid generating dust or aerosols.

    • Use non-sparking tools and equipment to prevent ignition sources, especially if the compound is dissolved in a flammable solvent.[10]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly dispose of all contaminated waste (see Section 4).

    • Remove PPE in a manner that avoids self-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling pre1 Review Safety Guide pre2 Inspect & Don PPE pre1->pre2 pre3 Verify Fume Hood pre2->pre3 pre4 Prepare Equipment pre3->pre4 h1 Dispense Chemical Carefully pre4->h1 h2 Use Non-Sparking Tools h1->h2 h3 Keep Container Closed h2->h3 post1 Decontaminate Surfaces h3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A flowchart illustrating the key steps for the safe handling of 2-Methyl-2-azaspiro[4.5]decan-4-amine.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert substance such as sand or vermiculite and place it in a suitable container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not allow the material to enter drains or water courses.[8]

Disposal Plan: Responsible Stewardship

Proper disposal of 2-Methyl-2-azaspiro[4.5]decan-4-amine and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, labeled, and sealed container.

  • Disposal Method: Arrange for the disposal of chemical waste through a licensed and approved waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2]

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Safety Data Sheet - Key Organics. (2017, December 1). Key Organics.
  • Safety Data Sheet - Aaronchem. (2025, August 11). Aaronchem.
  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
  • Personal Protective Equipment: Chemical Handling - Good Day's Work. (2017, April 11). Good Day's Work.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine - Benchchem. (n.d.). BenchChem.
  • 1 - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Material Safety Data Sheet. (n.d.). Dow AgroSciences.
  • Safety Data Sheet - BroadPharm. (2020, October 23). BroadPharm.
  • JR-6364 - Safety Data Sheet. (2023, July 14). Combi-Blocks.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.). Enamine.
  • methyl 2-azaspiro[4.5]decane-4-carboxylate hydrochloride | 2089650-59-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • 1553176-33-2|2-Methyl-8-oxa-2-azaspiro[4.5]decan-4-amine - BLDpharm. (n.d.). BLDpharm.
  • 8-Methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.